molecular formula C19H19N B1203295 Norcyclobenzaprine CAS No. 303-50-4

Norcyclobenzaprine

Numéro de catalogue: B1203295
Numéro CAS: 303-50-4
Poids moléculaire: 261.4 g/mol
Clé InChI: XECQQDXTQRYYBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Norcyclobenzaprine is the major active metabolite of the muscle relaxant and centrally acting analgesic cyclobenzaprine, formed primarily via hepatic CYP3A4 and CYP1A2 metabolism . It is a secondary amine tricyclic compound with a significantly longer elimination half-life (approximately 73 hours) compared to the parent drug, leading to substantial accumulation in plasma with repeated dosing . This compound is not an inert byproduct but a pharmacologically active molecule. In vitro studies show it acts as a high-affinity antagonist at several key neurotransmitter receptors, including the serotonergic 5-HT2A receptor, α1-adrenergic receptors, and histaminergic H1 receptors . Its receptor binding profile is similar to, though slightly less potent than, that of cyclobenzaprine, and it is also a more potent inhibitor of the norepinephrine transporter (NET) . The persistence and accumulation of this compound are believed to influence the overall efficacy and side effect profile of cyclobenzaprine therapy, particularly in chronic treatment regimens for conditions like fibromyalgia . Research into this compound is crucial for understanding the pharmacokinetics and pharmacodynamics of cyclobenzaprine, especially regarding the durability of its action and the potential for daytime sedation. This product is intended for research use only (RUO) and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECQQDXTQRYYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952664
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-50-4
Record name Desmethylcyclobenzaprine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCYCLOBENZAPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Pharmacology of Norcyclobenzaprine: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norcyclobenzaprine, the primary and active metabolite of the widely prescribed muscle relaxant cyclobenzaprine, exhibits a complex and potent pharmacological profile. This document provides an in-depth technical guide to the mechanism of action of this compound, focusing on its interactions with key central nervous system targets. Through a comprehensive review of available data, we delineate its binding affinities and functional activities at various neurotransmitter receptors and transporters. Detailed experimental methodologies for the key assays used to characterize these interactions are provided, alongside visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology. This whitepaper is intended to serve as a critical resource for researchers and professionals engaged in the study and development of novel therapeutics targeting monoaminergic systems.

Introduction

Cyclobenzaprine has a long history of clinical use for the management of muscle spasms.[1] Its primary metabolite, this compound, is now understood to be a significant contributor to its overall pharmacological effect, possessing a distinct and potent activity profile.[2] this compound is a tricyclic compound that shares structural similarities with tricyclic antidepressants, and its mechanism of action involves modulation of multiple neurotransmitter systems, including serotonergic, adrenergic, and histaminergic pathways.[1][3] This guide focuses on elucidating the specific molecular interactions and functional consequences of this compound's activity at its primary targets.

Pharmacological Profile of this compound

This compound's mechanism of action is characterized by its high-affinity binding to and functional modulation of several G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Its profile suggests a complex interplay of effects that contribute to its therapeutic and potential side effects.

Receptor and Transporter Binding Affinities

Quantitative data on the binding affinity of this compound at various human recombinant receptors and transporters are summarized in the table below. The inhibition constant (Ki) is a measure of the concentration of the compound required to occupy 50% of the receptors in a competition binding assay, with lower values indicating higher affinity.

TargetThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
Serotonin Receptors
5-HT2A13Cyclobenzaprine5.2
5-HT2B12Cyclobenzaprine15
5-HT2C43Cyclobenzaprine43
Adrenergic Receptors
α1A34Cyclobenzaprine5.6
α1BNo Data AvailableCyclobenzaprineNo Data Available
α2ANo Data AvailableCyclobenzaprineNo Data Available
α2B150Cyclobenzaprine21
α2C48Cyclobenzaprine21
Histamine Receptors
H15.6Cyclobenzaprine1.3
Muscarinic Receptors
M130Cyclobenzaprine7.9
Neurotransmitter Transporters
Norepinephrine Transporter (NET)More potent than CyclobenzaprineCyclobenzaprineLess potent than this compound
Serotonin Transporter (SERT)No Data AvailableCyclobenzaprine108

Data compiled from multiple sources.[4][5][6]

Functional Activity

This compound acts as a potent antagonist at several key receptors. The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist that is required to inhibit 50% of a maximal agonist response. In some cases, it can also exhibit agonist activity, where the half-maximal effective concentration (EC50) is the concentration that produces 50% of the maximal possible effect.

TargetThis compound Functional ActivityThis compound IC50/EC50Reference CompoundReference Compound IC50/EC50
Serotonin Receptors
5-HT2AAntagonistIC50 = 92 nMCyclobenzaprineAntagonist
5-HT2CAntagonistIC50 = 1.22 µMCyclobenzaprineIC50 = 0.44 µM
5-HT1AAgonistEC50 = 3.2 µMCyclobenzaprineEC50 = 5.3 µM
Adrenergic Receptors
α2AAntagonistIC50 = 6.4 µMCyclobenzaprineIC50 = 4.3 µM

Data sourced from functional assays measuring intracellular calcium mobilization.[5]

Key Signaling Pathways

This compound's antagonism at 5-HT2A, α1-adrenergic, and H1 receptors results in the blockade of their respective downstream signaling cascades. These receptors are primarily Gq-coupled, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Receptor 5-HT2A / α1-Adrenergic / H1 Receptor This compound->Receptor Antagonism Gq Gq Protein Receptor->Gq Activates Agonist Agonist (Serotonin / Norepinephrine / Histamine) Agonist->Receptor Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Target Proteins

Gq-Protein Coupled Receptor Signaling Pathway Blocked by this compound.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the inhibition constant (Ki) of this compound for target receptors.

Materials:

  • Cell membranes from cell lines expressing the recombinant human receptor of interest (e.g., CHO or HEK293 cells).[7]

  • Radiolabeled ligand specific for the target receptor (e.g., ³H-ketanserin for 5-HT2A receptors).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7]

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents incubation Incubate in 96-well Plate prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Add Scintillation Fluid & Count Radioactivity washing->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Workflow for a Radioligand Receptor Binding Assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to act as an antagonist by blocking the increase in intracellular calcium that is typically induced by an agonist at Gq-coupled receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for functional antagonism at Gq-coupled receptors.

Materials:

  • A cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293 or CHO cells).[8]

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution.

  • A known agonist for the target receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well microplate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a short period to allow for receptor binding.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Inject a fixed concentration of the agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Calcium_Mobilization_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells add_antagonist Add this compound wash_cells->add_antagonist measure_baseline Measure Baseline Fluorescence add_antagonist->measure_baseline add_agonist Inject Agonist & Record Fluorescence measure_baseline->add_agonist data_analysis Data Analysis (Determine IC50) add_agonist->data_analysis end End data_analysis->end

Workflow for an Intracellular Calcium Mobilization Assay.
Norepinephrine Transporter (NET) Inhibition Assay

This assay assesses the ability of this compound to inhibit the reuptake of norepinephrine into cells expressing the norepinephrine transporter.

Objective: To determine the inhibitory potency of this compound on the norepinephrine transporter.

Materials:

  • A cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

  • Radiolabeled norepinephrine (³H-NE).

  • This compound stock solution.

  • A known NET inhibitor as a positive control (e.g., desipramine).

  • Uptake buffer.

  • Scintillation fluid and counter.

Procedure:

  • Plate the hNET-expressing cells in a 24- or 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound or control compounds in uptake buffer.

  • Initiate the uptake by adding ³H-NE to the wells.

  • Incubate for a short period at 37°C to allow for transporter-mediated uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular ³H-NE.

  • Lyse the cells to release the intracellular ³H-NE.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Plot the percentage of inhibition of ³H-NE uptake against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a pharmacologically active metabolite of cyclobenzaprine with a complex mechanism of action characterized by potent antagonism at multiple serotonin, adrenergic, and histamine receptors, as well as inhibition of the norepinephrine transporter. Its high affinity for 5-HT2A, α1-adrenergic, and H1 receptors, coupled with its functional antagonism at these sites, likely contributes significantly to both the therapeutic effects and the side-effect profile of its parent compound. The detailed methodologies and signaling pathway diagrams provided in this whitepaper offer a comprehensive resource for the scientific community to further investigate the nuanced pharmacology of this compound and to guide the development of more selective and effective therapeutics for a range of neurological and psychiatric disorders. The continued exploration of the structure-activity relationships and downstream functional consequences of this compound's interactions with its molecular targets will be crucial for realizing its full therapeutic potential.

References

Norcyclobenzaprine's Role in Central Nervous System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norcyclobenzaprine (nCBP), the primary and active metabolite of the well-established muscle relaxant cyclobenzaprine (CBP), is emerging as a significant modulator of central nervous system (CNS) activity. With a distinct pharmacokinetic and pharmacodynamic profile, nCBP's interactions with key neurotransmitter systems are of considerable interest for the development of therapeutics targeting CNS disorders, most notably fibromyalgia. This technical guide provides an in-depth review of the pharmacology of this compound, its mechanism of action, and its therapeutic implications, with a focus on quantitative data and detailed experimental methodologies.

Introduction: From Cyclobenzaprine to its Active Metabolite

Cyclobenzaprine, structurally related to tricyclic antidepressants, has been used for decades to treat muscle spasms.[1][2] It is metabolized in the liver by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2D6) into this compound, its N-desmethyl derivative.[3][4] While initially overlooked, recent research has highlighted that nCBP is not only active but also possesses a long half-life, leading to its accumulation in the plasma upon chronic administration of cyclobenzaprine.[3][5] This has significant implications for both the therapeutic effects and the side-effect profile of its parent compound.

Pharmacokinetics of this compound

This compound exhibits a notably different pharmacokinetic profile compared to cyclobenzaprine. Following oral administration of immediate-release cyclobenzaprine, nCBP plasma concentrations are unexpectedly high and persistent.[6]

Table 1: Pharmacokinetic Parameters of Cyclobenzaprine (CBP) and this compound (nCBP) in Humans Following a Single Oral 5 mg Dose of Immediate-Release CBP HCl [6]

ParameterCyclobenzaprine (CBP)This compound (nCBP)
Cmax (ng/mL) 4.121.27
tmax (h) 3.524.0
T½ (h) 31.072.8
AUC0-∞ (ng·hr/mL) 103.1169.5

The prolonged half-life and higher total exposure (AUC) of nCBP suggest that it may play a crucial role in the sustained clinical effects observed with chronic cyclobenzaprine therapy.[6] Unlike its parent compound, nCBP does not form a stable N+-glucuronide, which may contribute to its reduced clearance.[6]

Molecular Mechanisms of Action in the CNS

This compound's effects on the CNS are mediated through its interactions with a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Its binding profile, while similar to cyclobenzaprine, shows key differences, particularly in its potent activity at the norepinephrine transporter (NET).[3]

Receptor Binding Affinity

Equilibrium receptor binding assays have been employed to determine the affinity of nCBP for various CNS targets. These assays typically involve the use of cell lines expressing recombinant human receptors.[6]

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of this compound (nCBP) and Cyclobenzaprine (CBP) [3][6]

TargetThis compound (nCBP) Ki (nM)Cyclobenzaprine (CBP) Ki (nM)
Serotonin Receptors
5-HT2A13 - 385.2 - 5.4
5-HT2C435.2
Adrenergic Receptors
α1A34 - 825.6 - 7.1
α1B718
α2B15021
α2C4821
Histamine Receptors
H15.6 - 17.81.2 - 1.3
Muscarinic Receptors
M130 - 1557.9 - 8.4
Neurotransmitter Transporters
Norepinephrine Transporter (NET)2939
Serotonin Transporter (SERT)461ND

Note: Data is compiled from multiple sources and may show slight variations.

Functional Activity

Beyond simple binding, the functional consequences of nCBP's receptor interactions have been investigated using cellular assays, such as measuring ligand-induced intracellular calcium mobilization.

Table 3: Functional Activity (IC50/EC50, µM) of this compound (nCBP) and Cyclobenzaprine (CBP) [6]

TargetActivityThis compound (nCBP)Cyclobenzaprine (CBP)
5-HT2A Antagonist (IC50)0.092-
5-HT2C Antagonist (IC50)1.220.44
α2A Antagonist (IC50)6.44.3
5-HT1A Agonist (EC50)3.25.3

This compound, like its parent compound, acts as a potent antagonist at 5-HT2A, 5-HT2C, and various adrenergic receptors.[6] This antagonism, particularly at the 5-HT2A and H1 receptors, is thought to be central to its effects on sleep architecture and its therapeutic potential in conditions like fibromyalgia.[3][6]

Role in Fibromyalgia and Sleep Modulation

Fibromyalgia is a complex CNS disorder characterized by widespread pain, fatigue, and non-restorative sleep.[7][8] The therapeutic rationale for using cyclobenzaprine, and by extension this compound, in fibromyalgia stems from its ability to improve sleep quality.

The antagonistic activity of nCBP at 5-HT2A and H1 receptors is believed to be a key mechanism for improving sleep.[6] Additionally, its influence on adrenergic receptors may address autonomic dysfunction seen in fibromyalgia patients.[6] The prolonged presence of nCBP in the plasma may provide a sustained therapeutic effect, which is particularly relevant for a chronic condition like fibromyalgia.

Proposed Signaling Pathway for Sleep Modulation

The following diagram illustrates a proposed signaling pathway for how this compound may improve sleep quality, based on its known receptor antagonism.

Norcyclobenzaprine_Signaling_Pathway Proposed Signaling Pathway for this compound in Sleep Modulation nCBP This compound Receptors 5-HT2A, H1, α1-Adrenergic Receptors nCBP->Receptors Antagonizes Gq_PLC Gq/11 Protein -> PLC Receptors->Gq_PLC Activates IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Leads to Ca_PKC Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Leads to Neuronal_Activation Neuronal Activation & Arousal Ca_PKC->Neuronal_Activation Promotes Sleep_Quality Improved Sleep Quality (Reduced Arousals) Neuronal_Activation->Sleep_Quality Disrupts Radioligand_Binding_Assay_Workflow Experimental Workflow for Radioligand Binding Assay start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Analyze Data (Calculate IC50 and Ki) quantify->analyze end End analyze->end Calcium_Mobilization_Assay_Workflow Experimental Workflow for Calcium Mobilization Assay start Start seed_cells Seed Receptor-Expressing Cells in 96-well Plate start->seed_cells dye_loading Load Cells with Calcium-Sensitive Dye seed_cells->dye_loading read_baseline Measure Baseline Fluorescence dye_loading->read_baseline add_compound Add this compound (and/or Agonist) read_baseline->add_compound measure_response Measure Fluorescence Change Over Time add_compound->measure_response analyze Analyze Data (Calculate IC50/EC50) measure_response->analyze end End analyze->end

References

Pharmacological Profile of Norcyclobenzaprine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcyclobenzaprine (nCBP) is the primary and pharmacologically active metabolite of the widely prescribed muscle relaxant, cyclobenzaprine (CBP). Emerging research indicates that nCBP significantly contributes to the overall therapeutic and adverse effect profile of its parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed methodologies for key experimental assays are provided to facilitate further research and drug development efforts. All quantitative data are summarized in structured tables for comparative analysis, and key cellular mechanisms are illustrated through signaling pathway and experimental workflow diagrams.

Introduction

Cyclobenzaprine has been a mainstay in the short-term management of muscle spasms associated with acute, painful musculoskeletal conditions for decades.[1][2] It is structurally related to tricyclic antidepressants and exerts its effects primarily within the central nervous system.[1][2] Metabolism of cyclobenzaprine, predominantly by hepatic cytochrome P450 isoforms CYP1A2 and CYP3A4, leads to the formation of this compound, its N-desmethyl metabolite.[3][4] Historically, nCBP was primarily detected in overdose cases; however, recent studies have demonstrated its presence at biologically relevant and persistent concentrations in plasma following therapeutic oral doses of cyclobenzaprine.[3] This discovery has underscored the importance of understanding the distinct pharmacological profile of nCBP to better characterize the overall mechanism of action of cyclobenzaprine and to inform the development of novel therapeutic agents with improved efficacy and safety profiles.

Pharmacokinetics and Metabolism

Following oral administration of cyclobenzaprine, this compound exhibits a distinct pharmacokinetic profile characterized by a delayed time to maximum concentration (tmax) and a longer half-life (T½) compared to the parent drug.[3] In a study involving healthy subjects receiving a 5 mg oral dose of immediate-release cyclobenzaprine, the Cmax for nCBP was 1.27 ng/mL with a tmax of 24.0 hours and a T½ of 72.8 hours.[3] The prolonged presence of nCBP in the plasma is partially attributed to the fact that, unlike cyclobenzaprine, it does not form a stable N+-glucuronide, which may affect its clearance.[3] The sublingual administration of cyclobenzaprine has been explored as a strategy to bypass first-pass metabolism, resulting in lower systemic exposure to this compound.[5][6]

Receptor Binding and Functional Activity

This compound exhibits a complex multi-receptor binding profile, interacting with a range of serotonin, adrenergic, histamine, and muscarinic receptors. Its activity at these sites is believed to underpin both the therapeutic effects and the side-effect profile of cyclobenzaprine, particularly its sedative properties.[3][5]

Quantitative Receptor Binding and Functional Activity Data

The receptor binding affinities (Ki) and functional activities (IC50/EC50) of this compound at various human recombinant receptors are summarized in the tables below. These values have been determined through in vitro assays, providing a quantitative measure of the compound's potency at its molecular targets.

Table 1: Receptor Binding Affinities (Ki) of this compound and Cyclobenzaprine [3]

Receptor SubtypeThis compound (Ki, nM)Cyclobenzaprine (Ki, nM)
Serotonin
5-HT2A135.2
5-HT2C435.2
Adrenergic
α1A345.6
α2B15021
α2C4821
Histamine
H15.61.3
Muscarinic
M1307.9

Table 2: Functional Activity (IC50/EC50) of this compound and Cyclobenzaprine [3]

Receptor SubtypeAssay TypeThis compound (µM)Cyclobenzaprine (µM)
Serotonin
5-HT1AAgonist (EC50)3.25.3
5-HT2AAntagonist (IC50)0.092-
5-HT2CAntagonist (IC50)1.220.44
Adrenergic
α2AAntagonist (IC50)6.44.3

Signaling Pathways

The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. As a potent antagonist at several Gq- and Gi-coupled receptors, nCBP modulates key second messenger systems, leading to its diverse pharmacological effects.

Gq-Coupled Receptor Antagonism

This compound acts as an antagonist at several Gq-coupled receptors, including 5-HT2A, α1A-adrenergic, H1 histamine, and M1 muscarinic receptors.[3][4] Antagonism at these receptors inhibits the canonical Gq signaling pathway. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] By blocking this pathway, this compound prevents the downstream cellular responses mediated by these second messengers.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling nCBP This compound Receptor Gq-Coupled Receptor (5-HT2A, α1A, H1, M1) nCBP->Receptor Antagonism Gq Gq Protein Receptor->Gq Inhibits Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Antagonism of the Gq Signaling Pathway by this compound.
Gi-Coupled Receptor Modulation

This compound also interacts with Gi-coupled receptors, acting as an antagonist at α2-adrenergic receptors and an agonist at 5-HT1A receptors.[3] For α2-adrenergic receptors, antagonism by nCBP prevents the inhibition of adenylyl cyclase, thereby increasing intracellular levels of cyclic AMP (cAMP).[8] Conversely, as an agonist at 5-HT1A receptors, nCBP promotes the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.[9] This dual activity at different Gi-coupled receptors highlights the complexity of its pharmacological profile.

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling nCBP This compound Receptor_alpha2 α2-Adrenergic Receptor nCBP->Receptor_alpha2 Antagonism Receptor_5HT1A 5-HT1A Receptor nCBP->Receptor_5HT1A Agonism Gi Gi Protein Receptor_alpha2->Gi Inhibits Activation Receptor_5HT1A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Figure 2: Modulation of the Gi Signaling Pathway by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Experimental Workflow:

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing Receptor of Interest start->prep incubation Incubate Membranes with Radioligand and Varying Concentrations of nCBP prep->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: Determine IC50 and calculate Ki quantification->analysis end End analysis->end

Figure 3: Experimental Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay is used to determine the antagonist activity (IC50) of a compound at Gq-coupled receptors.

Experimental Workflow:

Calcium_Mobilization_Workflow start Start cell_culture Culture Cells Expressing Gq-Coupled Receptor start->cell_culture dye_loading Load Cells with a Calcium-Sensitive Fluorescent Dye cell_culture->dye_loading pre_incubation Pre-incubate Cells with Varying Concentrations of nCBP dye_loading->pre_incubation agonist_stimulation Stimulate Cells with a Known Agonist for the Receptor pre_incubation->agonist_stimulation measurement Measure Changes in Intracellular Calcium via Fluorescence agonist_stimulation->measurement analysis Data Analysis: Determine IC50 measurement->analysis end End analysis->end

Figure 4: Experimental Workflow for Intracellular Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Cells stably expressing the Gq-coupled receptor of interest are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Pre-incubation: The cells are then pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: Following pre-incubation, the cells are stimulated with a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to promote or inhibit the interaction between a G protein-coupled receptor (GPCR) and β-arrestin, providing insights into potential biased agonism and receptor desensitization.

Experimental Workflow:

Beta_Arrestin_Workflow start Start cell_line Use Cell Line Co-expressing GPCR-Enzyme Donor Fusion and β-Arrestin-Enzyme Acceptor Fusion start->cell_line incubation Incubate Cells with Varying Concentrations of nCBP cell_line->incubation agonist_addition Add Receptor Agonist (for antagonist mode) incubation->agonist_addition substrate_addition Add Enzyme Substrate agonist_addition->substrate_addition signal_detection Measure Luminescent or Fluorescent Signal substrate_addition->signal_detection analysis Data Analysis: Determine EC50 or IC50 signal_detection->analysis end End analysis->end

Figure 5: Experimental Workflow for β-Arrestin Recruitment Assay.

Protocol:

  • Cell Line: A commercially available cell line engineered to co-express the GPCR of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used.

  • Incubation: The cells are incubated with varying concentrations of this compound.

  • Agonist Addition (for antagonist mode): For determining antagonist activity, a known agonist for the receptor is added to the wells.

  • Substrate Addition: A substrate for the reporter enzyme is added, which will produce a luminescent or fluorescent signal upon enzyme reconstitution.

  • Signal Detection: The signal is measured using a luminometer or fluorescence plate reader.

  • Data Analysis: The ability of this compound to either promote (agonist) or inhibit (antagonist) the agonist-induced recruitment of β-arrestin is quantified. EC50 or IC50 values are determined from the concentration-response curves.

Conclusion

This compound is a pharmacologically active metabolite of cyclobenzaprine with a distinct and potent multi-receptor profile. Its prolonged plasma half-life suggests a significant contribution to the overall clinical effects of its parent drug. The antagonist activity of this compound at 5-HT2A, α1A-adrenergic, H1 histamine, and M1 muscarinic receptors, along with its modulatory effects at α2-adrenergic and 5-HT1A receptors, provides a mechanistic basis for the therapeutic actions and adverse effects, such as sedation, observed with cyclobenzaprine therapy. A thorough understanding of the pharmacological profile of this compound is crucial for the rational design of future muscle relaxants and other CNS-acting agents with improved therapeutic indices. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this endeavor.

References

Norcyclobenzaprine: An In-depth Technical Guide to the Primary Metabolite of Cyclobenzaprine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of norcyclobenzaprine, the primary active metabolite of the skeletal muscle relaxant cyclobenzaprine. This document details the metabolic transformation of cyclobenzaprine to this compound, the analytical methodologies for its quantification, and its distinct pharmacological profile. Quantitative data on pharmacokinetics and receptor binding affinities are presented in tabular format for direct comparison. Detailed experimental protocols for in vitro metabolism and bioanalytical assays are provided, along with visualizations of key metabolic and signaling pathways to support further research and development.

Introduction

Cyclobenzaprine is a widely prescribed medication for the management of acute muscle spasms.[1] It undergoes extensive metabolism in the liver, primarily through N-demethylation, to form its major and pharmacologically active metabolite, this compound.[2][3] Understanding the formation, disposition, and activity of this compound is critical for a complete comprehension of the clinical pharmacology of cyclobenzaprine and for the development of novel therapeutic strategies. This guide serves as a technical resource for professionals in the fields of pharmacology, drug metabolism, and medicinal chemistry.

Metabolism of Cyclobenzaprine to this compound

The conversion of cyclobenzaprine to this compound is a primary metabolic pathway mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Metabolic Pathway

The N-demethylation of cyclobenzaprine results in the formation of this compound. This reaction is primarily catalyzed by CYP3A4 and CYP1A2, with a minor contribution from CYP2D6.[1][2]

Cyclobenzaprine Cyclobenzaprine This compound This compound Cyclobenzaprine->this compound N-demethylation CYP3A4 CYP3A4 CYP3A4->Cyclobenzaprine CYP1A2 CYP1A2 CYP1A2->Cyclobenzaprine CYP2D6 CYP2D6 (minor) CYP2D6->Cyclobenzaprine

Fig. 1: Metabolic conversion of Cyclobenzaprine.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of cyclobenzaprine to this compound using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Cyclobenzaprine

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., deuterated this compound)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw pooled HLMs at 37°C. Prepare a stock solution of cyclobenzaprine in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (typically 0.5-1.0 mg/mL protein concentration), and cyclobenzaprine solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.

Analytical Methodology for Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol provides a general procedure for the quantification of this compound in human plasma.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add a basifying agent (e.g., sodium carbonate solution) to raise the pH.

  • Add an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).

  • Vortex vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatographic Column: A C18 or cyano-based column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Basification Basification Add Internal Standard->Basification Liquid-Liquid Extraction Liquid-Liquid Extraction Basification->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation ESI+ ESI+ LC Separation->ESI+ MRM Detection MRM Detection ESI+->MRM Detection

Fig. 2: Workflow for this compound Analysis.

Pharmacological Profile of this compound

This compound is not an inert metabolite; it exhibits a distinct pharmacological profile, contributing to the overall effects of cyclobenzaprine.

Receptor Binding Affinity

This compound, like its parent compound, has affinity for a variety of receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors.[4]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Cyclobenzaprine and this compound

ReceptorCyclobenzaprine (Ki, nM)This compound (Ki, nM)
5-HT2A5.213
5-HT2C5.243
α1A-Adrenergic5.634
α2B-Adrenergic21150
α2C-Adrenergic2148
Histamine H11.35.6
Muscarinic M17.930

Data sourced from a 2012 study on the in vitro binding of cyclobenzaprine and this compound to various human receptors.[4]

Functional Activity

This compound acts as a functional antagonist at several key receptors, while exhibiting agonist activity at others.[4]

Table 2: Comparative Functional Activity (IC50/EC50, µM) of Cyclobenzaprine and this compound

ReceptorActivityCyclobenzaprineThis compound
5-HT2AAntagonist (IC50)-0.092
5-HT2CAntagonist (IC50)0.441.22
α2A-AdrenergicAntagonist (IC50)4.36.4
5-HT1AAgonist (EC50)5.33.2

Data from a study evaluating the functional activity of cyclobenzaprine and this compound.[4]

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the modulation of various downstream signaling pathways. As an antagonist at the 5-HT2A, α1A-adrenergic, and Histamine H1 receptors, this compound primarily inhibits Gq/11-mediated signaling.

This compound This compound Receptor 5-HT2A / α1A-Adrenergic / Histamine H1 (GPCR) This compound->Receptor Antagonism G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Fig. 3: Antagonistic effect on Gq/11 signaling.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a longer half-life compared to its parent compound, leading to its accumulation with chronic dosing.

Table 3: Comparative Pharmacokinetic Parameters of Cyclobenzaprine and this compound (Oral Immediate-Release Formulation)

ParameterCyclobenzaprineThis compound
Cmax (ng/mL)4.121.27
tmax (h)3.524.0
T½ (h)31.072.8
AUC0-∞ (ng·h/mL)103.1169.5

Data from a study in healthy subjects following a single 5 mg oral dose of immediate-release cyclobenzaprine.[4]

Conclusion

This compound is a pharmacologically active metabolite that plays a significant role in the overall therapeutic and side-effect profile of cyclobenzaprine. Its formation via CYP-mediated metabolism, distinct receptor binding and functional activity, and prolonged pharmacokinetic profile are key considerations for researchers and clinicians. The detailed methodologies and data presented in this guide provide a solid foundation for further investigation into the clinical implications of this compound and for the development of novel therapeutics with optimized metabolic and pharmacological properties.

References

The Psychoactive Profile of Norcyclobenzaprine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Principal Active Metabolite of Cyclobenzaprine

Abstract

Norcyclobenzaprine, the primary and active N-demethylated metabolite of the widely prescribed muscle relaxant cyclobenzaprine, exhibits a complex pharmacological profile that contributes significantly to the overall psychoactive effects observed during therapy. This technical guide provides a comprehensive overview of the psychoactive properties of this compound, intended for researchers, scientists, and professionals in drug development. We delve into its receptor binding affinities, functional activities, and the resultant signaling pathways. This document summarizes quantitative pharmacological data, details relevant experimental methodologies, and presents visual representations of key molecular interactions and workflows to facilitate a deeper understanding of this compound's mechanism of action within the central nervous system.

Introduction

Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants.[1] Its therapeutic effects are accompanied by notable psychoactive side effects, including drowsiness, dizziness, and dry mouth.[2] Cyclobenzaprine is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2, to its active metabolite, this compound.[3][4] This metabolite is not a minor byproduct; it persists in the plasma at biologically relevant concentrations and possesses a long half-life, leading to its accumulation with chronic dosing.[3][4] Understanding the distinct pharmacological properties of this compound is therefore critical to fully comprehending the psychoactive and therapeutic profile of its parent compound.

This guide focuses on the core psychoactive effects of this compound, driven by its interactions with a range of G-protein coupled receptors (GPCRs) in the central nervous system.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound displays a multi-receptor binding profile, acting as a potent antagonist at several key receptors implicated in arousal, mood, and cognition, while demonstrating agonist activity at another. The following tables summarize the quantitative data on its binding affinities (Ki) and functional potency (IC50/EC50).

Table 1: Receptor Binding Affinities (Ki) of this compound
Receptor SubtypeKi (nM)Reference(s)
Serotonin 5-HT2A13[3]
Serotonin 5-HT2C43[3]
Histamine H15.6[3]
Adrenergic α1A34[3]
Muscarinic M130[3]
Serotonin 5-HT1A76[5]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (IC50/EC50) of this compound
Receptor SubtypeFunctional AssayPotencyValueReference(s)
Serotonin 5-HT2ACa2+ MobilizationAntagonist (IC50)92 nM[3]
Serotonin 5-HT2CCa2+ MobilizationAntagonist (IC50)1.22 µM[3]
Adrenergic α2ACa2+ MobilizationAntagonist (IC50)6.4 µM[3]
Serotonin 5-HT1AFunctional AgonismAgonist (EC50)3.2 µM[3]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Psychoactive Effects and Underlying Mechanisms

The psychoactive properties of this compound are a direct consequence of its interactions with the receptors listed above. This section explores the primary psychoactive effects and their mechanistic basis.

Sedation and Somnolence

The most pronounced psychoactive effect of this compound is sedation. This is primarily attributed to its potent antagonism of the Histamine H1 receptor .[3] Histamine is a key neurotransmitter in promoting wakefulness, and blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing drowsiness.[6]

Cognitive Effects

This compound's antagonism of Muscarinic M1 receptors is likely to contribute to cognitive side effects, such as confusion and dry mouth.[3] The cholinergic system, particularly M1 receptor signaling, plays a crucial role in learning and memory.[7] Antagonism of these receptors can impair cognitive function.

Effects on Sleep Architecture

The antagonism of Serotonin 5-HT2A receptors by this compound is thought to play a role in modulating sleep patterns.[3] Blockade of 5-HT2A receptors has been linked to an increase in slow-wave sleep, which may contribute to the perception of improved sleep quality reported with cyclobenzaprine treatment.[3]

Anxiolytic and Mood-Modulating Effects

The agonist activity of this compound at Serotonin 5-HT1A receptors , although less potent than its antagonist effects at other receptors, may contribute to anxiolytic or mood-modulating properties.[3] 5-HT1A receptors are well-established targets for anxiolytic and antidepressant medications.

Autonomic Effects

Antagonism of α1-adrenergic receptors can lead to autonomic effects such as dizziness and orthostatic hypotension.[3]

Signaling Pathways

The interaction of this compound with its target receptors initiates specific intracellular signaling cascades. The following diagrams illustrate these pathways.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) Receptor 5-HT2A / H1 / α1A / M1 Receptor This compound->Receptor Blocks G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2_release->Cellular_Response PKC->Cellular_Response

Gq/11 Signaling Pathway for 5-HT2A, H1, α1A, and M1 Receptors.

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Norcyclobenzaprine_Agonist This compound (Agonist) Receptor_Gi 5-HT1A Receptor Norcyclobenzaprine_Agonist->Receptor_Gi Activates G_protein_Gi Gi/o Receptor_Gi->G_protein_Gi Activates AC Adenylyl Cyclase (AC) G_protein_Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response (e.g., Decreased Neuronal Firing) PKA->Cellular_Response_Gi

Gi/o Signaling Pathway for the 5-HT1A Receptor.

Pharmacokinetics

This compound has a significantly longer terminal half-life (approximately 72 hours) compared to its parent compound, cyclobenzaprine (approximately 18 hours).[3][8] This leads to the accumulation of this compound in the plasma with repeated dosing, and its steady-state concentrations can exceed those of cyclobenzaprine.[9] As a tricyclic compound, this compound is expected to be lipophilic and possess the ability to cross the blood-brain barrier to exert its effects on the central nervous system.[10][11]

Table 3: Pharmacokinetic Parameters of this compound (from a single 5 mg oral dose of immediate-release cyclobenzaprine)
ParameterValueUnitReference(s)
Cmax1.27ng/mL[3]
Tmax24.0h[3]
72.8h[3]
AUC0-∞169.5ng·hr/mL[3]

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. T½: Elimination half-life. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (for determining Ki)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the recombinant human receptor of interest (e.g., 5-HT2A, H1).

  • Radioligand specific for the receptor (e.g., [3H]-Ketanserin for 5-HT2A).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding ligand (to determine non-specific binding).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess non-specific ligand), and competitive binding (radioligand + varying concentrations of this compound).

  • Incubation: Add the cell membranes to each well and incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes->setup_assay add_reagents Add Radioligand, This compound, and Membranes setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound/ Free Ligand incubate->filter_wash measure_cpm Measure Radioactivity (CPM) filter_wash->measure_cpm analyze_data Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki measure_cpm->analyze_data end_process End analyze_data->end_process

Experimental Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay (for determining functional antagonism)

Objective: To determine the functional antagonist activity (IC50) of this compound at Gq-coupled receptors (e.g., 5-HT2A).

Principle: This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.

Materials:

  • Cells expressing the recombinant human Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Receptor agonist.

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence, then inject the receptor agonist into the wells. Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

    • Normalize the data, with the response to the agonist alone being 100% and the baseline as 0%.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Calcium_Mobilization_Workflow start Start plate_cells Plate Cells Expressing Target Receptor start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_antagonist Add this compound (Antagonist) load_dye->add_antagonist measure_baseline Measure Baseline Fluorescence add_antagonist->measure_baseline add_agonist Inject Agonist measure_baseline->add_agonist measure_response Measure Fluorescence Response add_agonist->measure_response analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 measure_response->analyze_data end_process End analyze_data->end_process

Experimental Workflow for Calcium Mobilization Assay.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the psychoactive profile of cyclobenzaprine. Its potent antagonism at H1, M1, and 5-HT2A receptors provides a clear mechanistic basis for its sedative, cognitive, and sleep-modulating effects. The long half-life and accumulation of this compound underscore the importance of considering its distinct pharmacology in both clinical practice and future drug development. This guide provides a foundational understanding for researchers seeking to further investigate the intricate role of this compound in central nervous system pharmacology.

References

The Enduring Presence: A Technical Guide to Norcyclobenzaprine's Long Half-Life and Its Clinical Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcyclobenzaprine, the primary active metabolite of the widely prescribed muscle relaxant cyclobenzaprine, exhibits a notably long terminal half-life, a characteristic with profound clinical implications. This extended presence in the systemic circulation necessitates a thorough understanding of its pharmacokinetic and pharmacodynamic profiles to optimize therapeutic strategies and mitigate potential adverse effects. This technical guide provides an in-depth analysis of this compound's extended half-life, detailing its clinical ramifications, the experimental protocols used for its characterization, and the signaling pathways it modulates. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension.

Introduction

Cyclobenzaprine, a centrally acting skeletal muscle relaxant structurally related to tricyclic antidepressants, undergoes extensive hepatic metabolism, primarily through N-demethylation, to form this compound.[1][2] While cyclobenzaprine itself has a half-life of approximately 18 to 32 hours depending on the formulation, its metabolite, this compound, persists in the body for a significantly longer duration, with a reported half-life of up to 72 hours.[1][3][4] This prolonged exposure to an active metabolite has significant consequences for drug accumulation, potential for drug-drug interactions, and the overall safety and efficacy profile of cyclobenzaprine, particularly with chronic administration.

Pharmacokinetic Profile of this compound

The extended half-life of this compound is a key feature of its pharmacokinetic profile. This section summarizes the quantitative data from various studies investigating different formulations of cyclobenzaprine.

Table 1: Pharmacokinetic Parameters of Cyclobenzaprine and this compound in Healthy Adults
FormulationAnalyteT½ (hr)Cmax (ng/mL)AUC (ng·hr/mL)Tmax (hr)Reference
Oral Immediate-Release (IR) 5 mg Cyclobenzaprine31.04.12103.1 (AUC₀₋∞)3.5[4]
This compound72.81.27169.5 (AUC₀₋∞)24.0[4]
Oral Extended-Release (ER) 30 mg (Steady State) Cyclobenzaprine34.841.1753.6 (AUC₀₋₂₄)7.0[3]
This compound-10.4205 (AUCss)8.0[5]
Sublingual (SL) TNX-102 SL 2.8 mg Cyclobenzaprine27.00.8130.5 (AUC₀₋₄₈)-[3]
This compound72.01.7158.6 (AUC₀₋₄₈)-[3]
Sublingual (SL) TNX-102 SL 5.6 mg (Steady State) Cyclobenzaprine-11.2175 (AUCss)5.0[5]
This compound-10.4205 (AUCss)8.0[5]

Note: AUC values are reported for different time intervals (0-48 hours, 0-infinity, or at steady state over the dosing interval) as specified in the source studies. Direct comparison between different formulations should be made with caution due to variations in study design and dosing regimens.

The data clearly illustrate the significantly longer half-life of this compound compared to its parent drug across different formulations.

Clinical Implications of a Long Half-Life

The prolonged presence of this compound in the body has several important clinical implications:

  • Accumulation: Due to its long half-life, repeated administration of cyclobenzaprine can lead to the accumulation of this compound, potentially reaching steady-state concentrations that exceed those of the parent drug.[5] This is particularly concerning in elderly patients and individuals with hepatic impairment, who may have reduced clearance.[6]

  • Prolonged Pharmacodynamic Effects: As an active metabolite with a similar receptor binding profile to cyclobenzaprine, the sustained levels of this compound can lead to prolonged pharmacological effects, including desired therapeutic actions and adverse effects.[3]

  • Potential for Adverse Events: The accumulation of this compound may contribute to an increased risk of adverse events, such as drowsiness, dizziness, and anticholinergic side effects, especially with long-term use.[7]

  • Drug-Drug Interactions: The extended presence of this compound increases the window for potential drug-drug interactions with other medications.

  • Impact on Sleep Quality: this compound has a more potent inhibitory activity at the norepinephrine transporter (NET) compared to cyclobenzaprine.[3] Increased synaptic norepinephrine levels due to NET inhibition can be disruptive to sleep quality.[3] This has led to the development of formulations like sublingual cyclobenzaprine (TNX-102 SL) which are designed to bypass first-pass metabolism and reduce the formation of this compound, thereby potentially improving sleep quality in conditions like fibromyalgia.[5][8]

Experimental Protocols

A comprehensive understanding of this compound's pharmacokinetics is derived from meticulously designed clinical studies. Below are detailed methodologies for key experiments.

Pharmacokinetic Study Protocol

This protocol is a composite representation based on methodologies described in the cited literature.[9][10][11]

Objective: To determine the pharmacokinetic profile of this compound following administration of a specific cyclobenzaprine formulation.

Study Design:

  • Design: Open-label, randomized, single- or multiple-dose, crossover or parallel-group design.[9][10]

  • Subjects: Healthy adult male and female volunteers.[9][10] Inclusion criteria typically include age between 18 and 55 years, and a body mass index (BMI) within a specified range.[10] Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and positive drug screens.[10]

  • Dosing: Administration of a single or multiple doses of the cyclobenzaprine formulation under fasting conditions.[9][10]

  • Blood Sampling: Venous blood samples are collected at predetermined time points. For a single-dose study, this could be pre-dose and at multiple intervals up to 240 hours post-dose.[12] For a steady-state study, dosing may occur for several consecutive days with blood sampling on the final day and for an extended period after the last dose.[10]

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.[12]

Analytical Method for this compound Quantification in Plasma

The quantification of this compound in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][13]

Sample Preparation:

  • Protein Precipitation or Liquid-Liquid Extraction: Plasma samples are treated to remove proteins and interfering substances. This can be achieved by adding a precipitating agent like acetonitrile or through liquid-liquid extraction with an organic solvent such as a hexane-diethyl ether mixture.[13][14]

  • Internal Standard: A known concentration of an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound) is added to each sample to ensure accuracy and precision.

  • Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[9]

LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected onto a high-performance liquid chromatography (HPLC) column (e.g., a C18 or CN column) to separate this compound from other components.[9][13] A specific mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) is used for elution.[9]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for highly selective and sensitive quantification.[9][13]

  • Quantification: A calibration curve is generated using standards of known this compound concentrations, and the concentration in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Molecular Interactions

This compound, similar to its parent compound, exerts its effects by interacting with a range of receptors in the central nervous system.

Table 2: Receptor Binding Affinities (Ki, nM) of Cyclobenzaprine and this compound
Receptor/TransporterCyclobenzaprine (Ki, nM)This compound (Ki, nM)Reference
Serotonin 5-HT2A 5.213[2]
Serotonin 5-HT2C 5.243[2]
Adrenergic α-1A 5.634[2]
Adrenergic α-2B 21150[2]
Adrenergic α-2C 2148[2]
Histamine H1 1.35.6[2]
Muscarinic M1 7.930[2]
Norepinephrine Transporter (NET) -More potent than Cyclobenzaprine[3]

The binding of this compound to these receptors initiates downstream signaling cascades. While the complete signaling pathways for all these interactions are not fully elucidated in the context of this compound, a general representation can be constructed based on known receptor functions.

Norcyclobenzaprine_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits Receptors 5-HT2A, α1-Adrenergic, H1, M1 Receptors This compound->Receptors Antagonizes Receptor_Complex Receptor Complex NE_Uptake_Inhibition Inhibition of Norepinephrine Reuptake NET->NE_Uptake_Inhibition G_Protein G-protein Activation Receptors->G_Protein Second_Messengers Second Messenger (e.g., IP3, DAG, Ca²⁺) G_Protein->Second_Messengers Kinase_Cascade Protein Kinase Cascade Second_Messengers->Kinase_Cascade Cellular_Response Cellular Response (e.g., Muscle Relaxation, Sedation) Kinase_Cascade->Cellular_Response Increased_Synaptic_NE Increased Synaptic Norepinephrine NE_Uptake_Inhibition->Increased_Synaptic_NE Pharmacokinetic_Study_Workflow cluster_planning Study Planning & Setup cluster_execution Clinical Phase cluster_analysis Analytical & Data Analysis Phase Protocol_Development Protocol Development (Design, Endpoints) Ethics_Approval Institutional Review Board (IRB) Approval Protocol_Development->Ethics_Approval Subject_Recruitment Subject Recruitment & Informed Consent Ethics_Approval->Subject_Recruitment Screening Subject Screening Subject_Recruitment->Screening Dosing Drug Administration Screening->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Sample_Analysis LC-MS/MS Analysis of This compound Sample_Processing->Sample_Analysis Data_Processing Pharmacokinetic Modeling (Cmax, Tmax, T½, AUC) Sample_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Reporting Final Study Report Statistical_Analysis->Reporting

References

The Metabolic Conversion of Cyclobenzaprine to Norcyclobenzaprine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive metabolism in the liver, leading to the formation of its primary active metabolite, norcyclobenzaprine. This transformation, primarily an N-demethylation reaction, is a critical determinant of the drug's pharmacokinetic profile and overall therapeutic effect. This technical guide provides a comprehensive overview of the metabolic pathway, the enzymes involved, and detailed experimental protocols for studying this biotransformation. Quantitative data from analogous reactions are presented to illustrate the expected kinetic parameters, and workflows are visualized to guide researchers in designing and executing relevant in vitro studies.

Introduction

Cyclobenzaprine is structurally related to tricyclic antidepressants and is primarily used for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions. Its pharmacological activity is attributed to its action on the central nervous system. The metabolism of cyclobenzaprine is a key factor influencing its efficacy and duration of action. The major metabolic pathway is the N-demethylation of the tertiary amine on the propylidene side chain, resulting in the formation of this compound, an active secondary amine metabolite. Understanding the enzymes responsible for this conversion and their kinetics is crucial for predicting potential drug-drug interactions and inter-individual variability in patient response.

The Metabolic Pathway: N-Demethylation of Cyclobenzaprine

The conversion of cyclobenzaprine to this compound is an oxidative metabolic reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.

Key Enzymes Involved

In vitro studies utilizing human liver microsomes, recombinant human CYP isoforms, and selective chemical inhibitors have identified the principal enzymes responsible for cyclobenzaprine N-demethylation.[1]

  • Primary Metabolizing Enzymes:

    • CYP3A4: This is a major contributor to the N-demethylation of cyclobenzaprine.[1]

    • CYP1A2: This enzyme also plays a significant role in the formation of this compound.[1]

  • Minor Contributing Enzyme:

    • CYP2D6: This isoform has been shown to have a minor role in the metabolic pathway.[1]

The reaction involves the removal of a methyl group from the dimethylamino moiety of cyclobenzaprine, yielding this compound.

Cyclobenzaprine Cyclobenzaprine (C₂₀H₂₁N) Enzymes CYP3A4, CYP1A2 (Primary) CYP2D6 (Minor) Cyclobenzaprine->Enzymes Reaction N-demethylation This compound This compound (C₁₉H₁₉N) Enzymes->this compound cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Termination 3. Termination & Sample Prep cluster_Analysis 4. Analysis HLM Human Liver Microsomes or Recombinant CYPs Preincubation Pre-incubate Microsomes, Buffer, and Cofactors at 37°C HLM->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Cofactor NADPH Regenerating System Cofactor->Preincubation Substrate Cyclobenzaprine (Varying Concentrations) Reaction_Start Initiate Reaction with Cyclobenzaprine Substrate->Reaction_Start Preincubation->Reaction_Start Incubate Incubate at 37°C (e.g., 15-60 min) Reaction_Start->Incubate Terminate Add Ice-Cold Acetonitrile with Internal Standard Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Quantify this compound) Supernatant->LCMS Data_Analysis Data Analysis (Calculate Km and Vmax) LCMS->Data_Analysis Start Start Question1 Identify Enzymes Metabolizing Cyclobenzaprine Start->Question1 Experiment_rCYP Incubate with Individual Recombinant CYP Isoforms (CYP3A4, CYP1A2, CYP2D6, etc.) Question1->Experiment_rCYP Approach 1 Experiment_HLM_Inhibitors Incubate with Human Liver Microsomes + Selective CYP Inhibitors Question1->Experiment_HLM_Inhibitors Approach 2 Analysis LC-MS/MS Analysis to Measure This compound Formation Experiment_rCYP->Analysis Experiment_HLM_Inhibitors->Analysis Results Determine Relative Contribution of Each CYP Isoform Analysis->Results End End Results->End

References

Norcyclobenzaprine: A Technical Overview of Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the receptor binding affinity and selectivity of norcyclobenzaprine, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is the primary N-demethylated active metabolite of cyclobenzaprine, a widely prescribed muscle relaxant. Its pharmacological activity is complex, arising from its interactions with a multitude of neurotransmitter receptors and transporters. A comprehensive understanding of its receptor binding affinity and selectivity is fundamental to elucidating its mechanism of action, predicting its therapeutic effects, and understanding its side-effect profile. This document provides a detailed technical overview of this compound's binding characteristics, the experimental protocols used for their determination, and the associated signaling pathways.

Data Presentation: Receptor Binding Affinity

The binding affinity of this compound has been quantified across a range of physiologically relevant receptors and transporters. The data, primarily derived from in vitro radioligand binding assays, is summarized below. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction.

Receptor/TransporterKi (nM)SpeciesAssay Type
Serotonin Receptors
5-HT2A2.4 - 11HumanRadioligand Binding
5-HT2B4.8HumanRadioligand Binding
5-HT2C1.8 - 2.0HumanRadioligand Binding
5-HT1A130HumanRadioligand Binding
5-HT1B350HumanRadioligand Binding
5-HT3>10,000HumanRadioligand Binding
5-HT639HumanRadioligand Binding
5-HT742HumanRadioligand Binding
Norepinephrine Transporter (NET) 28 - 37.3HumanRadioligand Binding
Dopamine Receptors
D1860HumanRadioligand Binding
D2940HumanRadioligand Binding
D31,200HumanRadioligand Binding
Histamine Receptors
H11.3 - 2.1HumanRadioligand Binding
Muscarinic Receptors
M116HumanRadioligand Binding
M241HumanRadioligand Binding
M329HumanRadioligand Binding
M424HumanRadioligand Binding
M538HumanRadioligand Binding
Adrenergic Receptors
Alpha-1A7.8HumanRadioligand Binding

Selectivity Profile:

This compound exhibits a distinct selectivity profile. It demonstrates the highest affinity for the histamine H1, serotonin 5-HT2A, and 5-HT2C receptors, with Ki values in the low nanomolar range. Significant affinity is also observed for the alpha-1A adrenergic receptor, all five muscarinic acetylcholine receptor subtypes, and the norepinephrine transporter (NET). In contrast, its affinity for dopamine receptors and several other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT3) is substantially lower.

Experimental Protocols: Radioligand Binding Assays

The quantitative data presented above are predominantly generated using competitive radioligand binding assays. These assays are a cornerstone of pharmacology for determining the affinity of a compound for a specific receptor.

General Protocol for Competitive Radioligand Binding Assay:

  • Preparation of Receptor Source:

    • Cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for 5-HT2A) are cultured and harvested.

    • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford method).

  • Assay Execution:

    • The assay is typically performed in a 96-well plate format.

    • Three sets of reaction tubes are prepared:

      • Total Binding: Contains the membrane preparation and a specific radioligand (e.g., [3H]ketanserin for 5-HT2A).

      • Non-specific Binding (NSB): Contains the membrane preparation, the radioligand, and a high concentration of a known, non-radioactive competing ligand (e.g., mianserin) to saturate the receptors.

      • Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound).

    • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

    • The filters are then placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competitive binding wells are plotted as the percentage of specific binding versus the log concentration of this compound.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_quant 3. Separation & Quantification cluster_analysis 4. Data Analysis prep1 Harvest cells expressing target receptor prep2 Homogenize and isolate cell membranes prep1->prep2 assay1 Incubate membranes with radioligand and varying concentrations of this compound prep2->assay1 quant1 Rapid filtration to separate bound/free ligand assay1->quant1 quant2 Wash filters to remove non-specific binding quant1->quant2 quant3 Quantify filter radioactivity via scintillation counting quant2->quant3 analysis1 Calculate IC50 from competition curve quant3->analysis1 analysis2 Convert IC50 to Ki using Cheng-Prusoff equation analysis1->analysis2

Caption: Experimental workflow for a radioligand binding assay.

Signaling Pathways

This compound's high affinity for several G-protein coupled receptors (GPCRs) means it can significantly modulate their downstream signaling cascades. As it primarily acts as an antagonist at these receptors, it blocks the signal transduction initiated by the endogenous ligand.

5-HT2A Receptor Signaling Pathway (Antagonism)

The 5-HT2A receptor is a canonical Gq/11-coupled GPCR. This compound acts as a potent antagonist, inhibiting serotonin-induced signaling.

NCB This compound (Antagonist) Receptor 5-HT2A Receptor NCB->Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Gq Gq/11 protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Leads to PKC Protein Kinase C (PKC) Activation DAG->PKC Leads to

Caption: Antagonism of the 5-HT2A Gq-coupled signaling pathway.

Histamine H1 Receptor Signaling Pathway (Antagonism)

Similar to the 5-HT2A receptor, the H1 receptor is also coupled to the Gq/11 signaling cascade. This compound's potent antagonism at this receptor is responsible for its antihistaminergic (e.g., sedative) effects.

NCB This compound (Antagonist) Receptor H1 Receptor NCB->Receptor Blocks Histamine Histamine (Agonist) Histamine->Receptor Activates Gq Gq/11 protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Downstream Downstream Cellular Effects (e.g., NF-κB activation) IP3_DAG->Downstream

Caption: Antagonism of the Histamine H1 Gq-coupled signaling pathway.

Methodological & Application

Application Notes and Protocols for Norcyclobenzaprine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting receptor binding assays for norcyclobenzaprine, a primary metabolite of the muscle relaxant cyclobenzaprine. This compound exhibits a complex pharmacological profile, interacting with multiple G-protein coupled receptors (GPCRs). Understanding its binding affinity at these various receptors is crucial for elucidating its mechanism of action and potential therapeutic and off-target effects.

This compound, like its parent compound cyclobenzaprine, demonstrates high-affinity binding to several receptor types, including serotonin, histamine, adrenergic, and muscarinic receptors.[1][2] Competitive radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[3] This document outlines the principles of these assays and provides detailed protocols for assessing the binding of this compound to its key receptor targets.

Quantitative Data Summary

The binding affinities (Ki) of this compound for various human receptors have been determined through in vitro equilibrium receptor binding assays.[1] The following table summarizes these quantitative data, providing a comparative view of its potency at different targets. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)Parent Compound (Cyclobenzaprine) Ki (nM)
Serotonin Receptors
5-HT2a135.2
5-HT2c435.2
Histamine Receptors
H15.61.3
Adrenergic Receptors
α-1A345.6
α-2B15021
α-2C4821
Muscarinic Receptors
M1307.9

Data sourced from equilibrium receptor binding assays performed on cell lines expressing recombinant human receptors.[1]

Experimental Protocols

The following are detailed methodologies for performing competitive radioligand binding assays to determine the binding affinity of this compound for its primary receptor targets. These protocols are based on established methods for similar compounds and receptor types.[4][5][6]

General Principle of Competitive Radioligand Binding Assays

These assays measure the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. By determining the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) can be calculated, which reflects the binding affinity of the test compound for the receptor.[7]

Protocol for Histamine H1 Receptor Binding Assay

This protocol is adapted from standard procedures for H1 receptor antagonists.[4][7]

a. Materials and Reagents:

  • Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) expressing the recombinant human histamine H1 receptor.

  • Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[4]

  • 96-well Plates.

  • Cell Harvester.

  • Scintillation Counter.

b. Experimental Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following incubation mixtures in triplicate:

    • Total Binding: Membranes, [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

    • Non-specific Binding: Membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

    • Competition Binding: Membranes, [3H]mepyramine, and varying concentrations of this compound.

  • The final assay volume should be consistent (e.g., 200-250 µL).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate Specific Binding by subtracting the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate a Competition Curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Serotonin 5-HT2A/2C Receptor Binding Assay

This protocol is based on established methods for 5-HT2A and 5-HT2C receptor binding.[5]

a. Materials and Reagents:

  • Membrane Preparation: Membranes from cells (e.g., CHO) expressing recombinant human 5-HT2A or 5-HT2C receptors.

  • Radioligand:

    • For 5-HT2A: [3H]ketanserin.

    • For 5-HT2C: [3H]mesulergine.

  • Test Compound: this compound.

  • Non-labeled Ligand (for non-specific binding):

    • For 5-HT2A: A high concentration of a 5-HT2A antagonist (e.g., ketanserin or spiperone).

    • For 5-HT2C: A high concentration of a 5-HT2C antagonist (e.g., mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl2).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Other materials: As listed in the H1 receptor protocol.

b. Experimental Procedure and Data Analysis:

  • The experimental procedure and data analysis steps are analogous to those described for the Histamine H1 Receptor Binding Assay. The specific radioligand and non-labeled ligand for each receptor subtype should be used as indicated above.

Protocol for Muscarinic M1 Receptor Binding Assay

This protocol is based on established methods for M1 receptor binding.[6][8]

a. Materials and Reagents:

  • Membrane Preparation: Membranes from cells (e.g., CHO-K1) stably transfected with the human M1 muscarinic receptor.[8]

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Test Compound: this compound.

  • Non-labeled Ligand (for non-specific binding): A high concentration of a muscarinic antagonist (e.g., atropine or pirenzepine).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Cold PBS, pH 7.4.

  • Other materials: As listed in the H1 receptor protocol.

b. Experimental Procedure and Data Analysis:

  • The experimental procedure and data analysis steps are analogous to those described for the Histamine H1 Receptor Binding Assay. The specific radioligand and non-labeled ligand should be used as indicated above.

Visualizations

Signaling Pathways

The primary receptors targeted by this compound are G-protein coupled receptors that initiate distinct intracellular signaling cascades upon activation. This compound acts as an antagonist at these receptors, blocking the initiation of these pathways.[1]

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Receptor 5-HT2A/2C, H1, M1 (GPCR) Agonist->Receptor Activates This compound This compound This compound->Receptor Blocks Gq_alpha Gαq Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled receptor signaling pathway antagonized by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Radioligand, Test Compound) Start->Prep_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Competition) Prep_Reagents->Plate_Setup Add_Membranes Add Receptor Membranes Plate_Setup->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Dry Dry Filters Wash->Dry Add_Scintillant Add Scintillation Cocktail Dry->Add_Scintillant Count Quantify Radioactivity Add_Scintillant->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

References

Development of Selective Antagonists for Norcyclobenzaprine Target Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclobenzaprine, the primary active metabolite of the muscle relaxant cyclobenzaprine, exhibits a complex pharmacological profile by interacting with a variety of G protein-coupled receptors (GPCRs). Its activity as an antagonist at multiple serotonin, histamine, adrenergic, and muscarinic receptors contributes to both its therapeutic effects and potential side effects. The development of antagonists with high selectivity for individual this compound target receptors is a key strategy in drug discovery to create more targeted therapies with improved efficacy and reduced off-target effects.

These application notes provide a comprehensive overview of the development of selective antagonists for the primary molecular targets of this compound. This document includes summaries of quantitative binding and functional data for selective compounds, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Target Receptors of this compound

This compound demonstrates antagonist activity at several receptor subtypes. The development of selective antagonists for these targets is a crucial area of research for refining therapeutic interventions. The primary target receptors include:

  • Serotonin Receptors: 5-HT2A, 5-HT2B, and 5-HT2C

  • Histamine Receptors: H1

  • Adrenergic Receptors: α1A, α2B, and α2C

  • Muscarinic Receptors: M1

Data Presentation: Quantitative Analysis of Selective Antagonists

The following tables summarize the binding affinities (Ki) and/or functional potencies (IC50) of this compound and a selection of developed selective antagonists for its primary target receptors. This data facilitates the comparison of potency and selectivity.

Table 1: Binding Affinity (Ki in nM) of this compound at Target Receptors

ReceptorThis compound Ki (nM)
5-HT2A13
5-HT2C43
α1A-Adrenergic34
α2B-Adrenergic150
α2C-Adrenergic48
Histamine H15.6
Muscarinic M130

Table 2: Selective Antagonists for 5-HT2A Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (5-HT2C/5-HT2A)
Ketanserin2.0--
Volinanserin (MDL 100,907)---
Pimavanserin0.0870.44~5

Table 3: Selective Antagonists for 5-HT2B Receptors

Compound5-HT2B pKi5-HT2C pKiSelectivity
SB-2047417.95<6.8>135-fold
PRX-08066--High

Table 4: Selective Antagonists for 5-HT2C Receptors

Compound5-HT2C pKi5-HT2A pKi5-HT2B pKi
SB-221284---
SB-2420849.06.87.0
S320068.4<6.48.0

Table 5: Selective Antagonists for Histamine H1 Receptors

CompoundH1 Ki (nM)Muscarinic Receptor Affinity
Cetirizine-Low
Fexofenadine-Low
Loratadine-Low

Table 6: Selective Antagonists for α1A-Adrenergic Receptors

Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)
Tamsulosin---
Silodosin---
SNAP 5089-->1700-fold selective for α1A

Table 7: Selective Antagonists for Muscarinic M1 Receptors

CompoundM1 IC50 (nM)Selectivity over M2-M5
Pirenzepine-20- to 50-fold
VU0255035130>75-fold
PIPE-307Ki = 4.6>10-fold

Experimental Protocols

Detailed methodologies for key experiments in the development and characterization of selective antagonists are provided below.

Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a target GPCR.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A)

  • Test compounds (selective antagonists) at various concentrations

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Non-specific binding (NSB) control (a high concentration of a known non-radiolabeled ligand)

  • 96-well microplates

  • Glass fiber filter mats (pre-soaked in polyethyleneimine for some assays)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets expressing the target receptor on ice. Homogenize the cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-Specific Binding (NSB): NSB control, radioligand, and membrane suspension.

    • Test Compound: Test compound at various concentrations, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid to each filter, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay for Functional Antagonist Activity

This protocol measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a common downstream signaling event for Gq-coupled GPCRs (e.g., 5-HT2A, M1).

Materials:

  • Cells stably expressing the target Gq-coupled receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • Agonist for the target receptor

  • Test compounds (selective antagonists) at various concentrations

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer). Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Compound Pre-incubation: Add various concentrations of the test antagonist compounds to the wells and incubate for a period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of the agonist (typically the EC80) to all wells simultaneously.

    • Immediately begin kinetic measurement of the fluorescence signal over time (e.g., for 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression.

Protocol 3: β-Arrestin Recruitment Assay for Functional Antagonist Activity

This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Materials:

  • Cells engineered to co-express the target GPCR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® cells).

  • Cell culture medium and supplements.

  • Agonist for the target receptor.

  • Test compounds (selective antagonists) at various concentrations.

  • Detection reagent containing the substrate for the complemented enzyme.

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into the microplates and incubate overnight.

  • Compound Pre-incubation: Add various concentrations of the test antagonist compounds to the wells and incubate for a specified time.

  • Agonist Stimulation: Add a pre-determined concentration of the agonist (typically the EC80) to all wells and incubate to allow for β-arrestin recruitment.

  • Signal Detection: Add the detection reagent to all wells and incubate to allow for the enzymatic reaction to proceed.

  • Measurement: Measure the luminescence signal in a luminometer.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression.

Visualizations

The following diagrams illustrate key concepts in the development of selective antagonists for this compound's target receptors.

Signaling_Pathway_5HT2A This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Blocks Antagonist Selective 5-HT2A Antagonist Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: Antagonism of the 5-HT2A Receptor Signaling Pathway.

Experimental_Workflow_Antagonist_Screening start Start: Compound Library primary_screen Primary Screen: High-Throughput Binding Assay (e.g., Radioligand Binding) start->primary_screen hit_id Hit Identification: Compounds with Affinity for Target Receptor primary_screen->hit_id secondary_screen Secondary Screen: Functional Assays (e.g., Calcium Flux, β-Arrestin) hit_id->secondary_screen Active Compounds sar Structure-Activity Relationship (SAR) Studies hit_id->sar Inactive Compounds (for SAR insights) potency_selectivity Determine Potency (IC50) and Selectivity secondary_screen->potency_selectivity potency_selectivity->sar Data for SAR in_vivo In Vivo Studies potency_selectivity->in_vivo Promising Leads lead_opt Lead Optimization sar->lead_opt lead_opt->secondary_screen Optimized Analogs end End: Selective Antagonist Candidate in_vivo->end Logical_Relationship_Selectivity cluster_selective Development Goal This compound This compound (Non-selective Antagonist) Target_Receptors Multiple Target Receptors (5-HT2A, H1, M1, etc.) This compound->Target_Receptors Binds to Therapeutic_Effects Desired Therapeutic Effects Target_Receptors->Therapeutic_Effects Modulation leads to Side_Effects Undesired Side Effects Target_Receptors->Side_Effects Off-target binding leads to Selective_Antagonists Selective Antagonists Selective_Antagonists->Target_Receptors Selective_Antagonists->Therapeutic_Effects Enhance Selective_Antagonists->Side_Effects Reduce

Application Notes and Protocols for Studying the Long-Term Effects of Norcyclobenzaprine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclobenzaprine (nCBP) is the major and biologically active metabolite of cyclobenzaprine (CBP), a widely prescribed muscle relaxant.[1][2] Understanding the long-term effects of nCBP is crucial for evaluating the safety and therapeutic potential of chronic CBP administration. These application notes provide a comprehensive framework for designing and conducting preclinical studies in animal models to investigate the long-term neurological, cardiovascular, and behavioral effects of this compound.

This compound, similar to its parent compound cyclobenzaprine, exhibits a complex pharmacological profile. It acts as a potent antagonist at several receptor sites, including serotonin (5-HT2a, 5-HT2b, 5-HT2c), histamine (H1), and adrenergic (α1A, α2B, α2C) receptors.[1] This profile suggests that long-term exposure could lead to a range of physiological and behavioral adaptations. These protocols are designed to be adaptable and can be modified based on specific research questions.

Data Presentation: Quantitative Pharmacological and Pharmacokinetic Parameters

The following tables summarize key quantitative data for this compound and its parent compound, Cyclobenzaprine, to facilitate comparative analysis and inform study design.

Table 1: Comparative Receptor Binding Affinities (IC50, nM)

Receptor TargetCyclobenzaprine (CBP)This compound (nCBP)
Serotonin Receptors
5-HT2a92 nM (antagonist)92 nM (antagonist)
5-HT2b100 nM (antagonist)-
5-HT2c0.44 µM (antagonist)1.22 µM (antagonist)
5-HT1a5.3 µM (agonist)3.2 µM (agonist)
Adrenergic Receptors
α-2A4.3 µM (antagonist)6.4 µM (antagonist)
Histamine Receptors
H1Potent AntagonistPotent Antagonist

Data sourced from ACR Meeting Abstracts.[1]

Table 2: Human Pharmacokinetic Parameters of Cyclobenzaprine and this compound

ParameterCyclobenzaprine (CBP)This compound (nCBP)
Time to Peak Plasma Concentration (Tmax) ~4.5 hoursSlower than CBP
Elimination Half-life (t1/2) ~18 hours (immediate release)Longer than CBP
Metabolism Hepatic (CYP3A4, CYP1A2)-
Excretion Primarily renal as glucuronides-

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

Animal Model Selection and Justification

The choice of animal model is critical for the translational relevance of the findings. Both rodent and non-rodent models are recommended to assess a comprehensive range of potential long-term effects.

  • Rodent Models (Rats and Mice):

    • Rationale: Rodent models are well-established for neurological and behavioral phenotyping.[6][7][8] They are cost-effective for long-term studies and allow for the use of validated behavioral paradigms to assess anxiety, depression, and cognitive function.[6][7][8] Genetically modified rodent models can also be employed to investigate the role of specific receptor systems in the long-term effects of this compound.[9]

    • Recommended Strains:

      • Rats: Sprague-Dawley or Wistar rats are commonly used for general toxicology and behavioral studies.

      • Mice: C57BL/6 or BALB/c mice are suitable for a wide range of behavioral tests.

  • Non-Rodent Models (Beagle Dogs or Non-Human Primates):

    • Rationale: Larger animal models are essential for cardiovascular safety pharmacology studies due to their greater physiological resemblance to humans.[10][11][12] Telemetry-implanted animals allow for continuous monitoring of cardiovascular parameters in conscious, unrestrained animals, which is considered the gold standard.[11][12]

    • Recommended Species:

      • Beagle Dogs: The dog is a common non-rodent species for safety pharmacology and toxicology studies.[11][13]

      • Non-Human Primates (e.g., Cynomolgus Macaques): While ethically and logistically more complex, non-human primates offer the highest translational value for complex neurological and cardiovascular assessments.[10]

Dosing and Administration
  • Route of Administration: Oral gavage is the recommended route for rodent studies to mimic the clinical route of administration of the parent drug, cyclobenzaprine. For non-rodent studies, oral administration in capsules or flavored treats is appropriate.

  • Dosage Selection: Dose levels should be selected based on allometric scaling from human therapeutic doses of cyclobenzaprine and preliminary dose-ranging studies in the chosen animal models to establish a maximum tolerated dose (MTD). A minimum of three dose levels (low, medium, and high) and a vehicle control group should be included.

  • Duration of Treatment: To assess long-term effects, a chronic dosing regimen of at least 28 days is recommended, with consideration for extending to 90 days or longer for comprehensive toxicological and neurological assessments.

Key Experimental Assessments

A battery of behavioral tests should be conducted at baseline and at multiple time points throughout the chronic dosing period and after a washout period to assess for persistent effects.

  • Locomotor Activity:

    • Protocol: Open Field Test. Animals are placed in a novel, open arena, and their movement is tracked using an automated system.

    • Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency. This assesses general activity levels and anxiety-like behavior.

  • Anxiety-Like Behavior:

    • Protocol: Elevated Plus Maze. The maze consists of two open and two closed arms. The time spent in the open arms is an indicator of anxiety levels.[8]

    • Parameters Measured: Time spent in open arms, number of entries into open arms.

  • Depressive-Like Behavior:

    • Protocol: Forced Swim Test. This test measures the time an animal spends immobile in a cylinder of water, which is interpreted as a measure of behavioral despair.[6][7][14]

    • Parameters Measured: Immobility time, swimming time, climbing time.

  • Cognitive Function:

    • Protocol: Morris Water Maze. This test assesses spatial learning and memory by measuring the time it takes for an animal to find a hidden platform in a pool of water.

    • Parameters Measured: Escape latency, path length, time spent in the target quadrant.

  • Protocol: Telemeterized Cardiovascular Monitoring. Animals are surgically implanted with telemetry devices for continuous measurement of cardiovascular parameters in conscious, freely moving animals.[11][12]

  • Parameters Measured:

    • Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTcF). Prolongation of the QT interval is a key indicator of proarrhythmic risk.[12]

    • Hemodynamics: Heart rate, systolic and diastolic blood pressure, mean arterial pressure.

  • Data Collection: Continuous data should be collected at baseline, throughout the dosing period (with particular focus on the time of peak plasma concentration), and during a washout period.

  • Protocol: At the end of the study, animals should be euthanized, and key tissues collected for histopathological examination.

  • Tissues of Interest:

    • Brain: Regions such as the prefrontal cortex, hippocampus, and striatum should be examined for any neuronal damage, inflammation, or changes in cell morphology.

    • Heart: The heart should be examined for any signs of hypertrophy, fibrosis, or other pathological changes.

  • Neurochemical Analysis: Brain tissue can be analyzed for changes in neurotransmitter levels (serotonin, norepinephrine, dopamine) and their metabolites, as well as receptor density and binding.

Mandatory Visualizations

Signaling Pathways

Norcyclobenzaprine_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibition NET NET This compound->NET Inhibition HT2A 5-HT2A Receptor This compound->HT2A Antagonism H1 H1 Receptor This compound->H1 Antagonism Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonism Serotonin 5-HT SERT->Serotonin Reuptake Norepinephrine NE NET->Norepinephrine Reuptake Cellular_Response Altered Cellular Response HT2A->Cellular_Response Modulation H1->Cellular_Response Modulation Alpha1->Cellular_Response Modulation

Experimental Workflows

Long_Term_Rodent_Study_Workflow cluster_setup Study Setup cluster_dosing Chronic Dosing Phase cluster_post_dosing Post-Dosing Phase Animal_Selection Animal Selection (Rats/Mice) Acclimatization Acclimatization (7 days) Animal_Selection->Acclimatization Baseline_Testing Baseline Behavioral Testing Acclimatization->Baseline_Testing Dosing Daily Dosing (28-90 days) - Vehicle Control - Low Dose nCBP - Mid Dose nCBP - High Dose nCBP Baseline_Testing->Dosing Interim_Testing Interim Behavioral Testing Dosing->Interim_Testing Washout Washout Period (14 days) Dosing->Washout Final_Testing Final Behavioral Testing Washout->Final_Testing Euthanasia Euthanasia & Tissue Collection Final_Testing->Euthanasia Analysis Histopathology & Neurochemistry Euthanasia->Analysis

Cardiovascular_Safety_Workflow cluster_pre_study Pre-Study cluster_study_phase Study Phase cluster_post_study Post-Study Animal_Selection Animal Selection (Dog/NHP) Telemetry_Implantation Telemetry Device Implantation Animal_Selection->Telemetry_Implantation Surgical_Recovery Surgical Recovery & Acclimatization Telemetry_Implantation->Surgical_Recovery Baseline_Data Baseline Cardiovascular Data Collection Surgical_Recovery->Baseline_Data Chronic_Dosing Chronic Dosing with nCBP Baseline_Data->Chronic_Dosing Continuous_Monitoring Continuous Telemetry Monitoring (ECG, BP, HR) Chronic_Dosing->Continuous_Monitoring Washout_Period Washout Period Monitoring Chronic_Dosing->Washout_Period Terminal_Procedures Terminal Procedures & Histopathology Washout_Period->Terminal_Procedures

References

Application Notes and Protocols for the Chiral Separation and Analysis of Norcyclobenzaprine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclobenzaprine, the N-desmethyl metabolite of the muscle relaxant cyclobenzaprine, is a chiral compound with significant pharmacological activity. As enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic profiles, the ability to separate and quantify the individual enantiomers of this compound is crucial for comprehensive drug metabolism studies, pharmacokinetic analyses, and the development of enantiomerically pure drug products. These application notes provide detailed protocols for the chiral separation and analysis of this compound using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The methodologies are based on established principles for the chiral separation of structurally related tricyclic compounds.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for chiral separations in the pharmaceutical industry. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving a broad range of chiral compounds, including those with amine functionalities like this compound.

1.1. Principle

This method utilizes a chiral stationary phase composed of a polysaccharide derivative (e.g., cellulose or amylose) coated or immobilized on a silica support. The enantiomers of this compound interact differently with the chiral environment of the CSP, leading to different retention times and enabling their separation. The use of a normal-phase mobile system with an amine additive is crucial for achieving good peak shape and resolution for basic compounds like this compound.

1.2. Experimental Protocol

Table 1: HPLC Method Parameters for Chiral Separation of this compound

ParameterValue
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

1.3. Step-by-Step Protocol

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-100 µg/mL).

    • For biological samples, a suitable liquid-liquid extraction or solid-phase extraction protocol will be required to isolate this compound prior to analysis. The final extract should be reconstituted in the mobile phase.

  • HPLC System Preparation:

    • Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared standard or sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers of this compound based on their retention times.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 indicates baseline separation.

    • Quantify the individual enantiomers using a calibration curve prepared from the working standards.

1.4. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Equilibrate Equilibrate Column Dilute->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Enantiomer Peaks Chromatogram->Identify Quantify Quantify Enantiomers Identify->Quantify

Caption: Workflow for the chiral HPLC analysis of this compound.

Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. It is considered a "green" chromatography technique due to the use of supercritical CO2 as the primary mobile phase component.

2.1. Principle

In chiral SFC, a supercritical fluid, typically carbon dioxide, is used as the main mobile phase component, often with a polar organic modifier such as an alcohol. The separation mechanism is similar to normal-phase HPLC, where the enantiomers of this compound exhibit different interactions with a polysaccharide-based CSP, leading to their separation.

2.2. Experimental Protocol

Table 2: SFC Method Parameters for Chiral Separation of this compound

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Diethylamine (70:30, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35°C
Detection UV at 230 nm
Injection Volume 5 µL
Sample Diluent Methanol

2.3. Step-by-Step Protocol

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.

    • Prepare working standards by diluting the stock solution with methanol to the desired concentrations.

  • SFC System Preparation:

    • Equilibrate the Chiralpak® AD-H column with the mobile phase under the specified conditions until a stable baseline is achieved.

  • Analysis:

    • Inject 5 µL of the prepared standard or sample solution.

    • Record the chromatogram.

  • Data Analysis:

    • Identify and quantify the enantiomers of this compound as described for the HPLC method.

2.4. Experimental Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Racemic this compound Dissolve Dissolve in Methanol Sample->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Equilibrate Equilibrate Column Dilute->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Enantiomer Peaks Chromatogram->Identify Quantify Quantify Enantiomers Identify->Quantify

Caption: Workflow for the chiral SFC analysis of this compound.

Capillary Electrophoresis (CE) Method

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.

3.1. Principle

This method utilizes a cyclodextrin derivative as a chiral selector in the background electrolyte. The enantiomers of this compound form transient diastereomeric inclusion complexes with the cyclodextrin. The different stabilities of these complexes result in different electrophoretic mobilities, leading to their separation.

3.2. Experimental Protocol

Table 3: CE Method Parameters for Chiral Separation of this compound

ParameterValue
Capillary Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Applied Voltage 25 kV
Capillary Temperature 25°C
Detection UV at 214 nm
Injection Hydrodynamic injection (50 mbar for 5 s)
Sample Diluent Water or 10% Methanol in water

3.3. Step-by-Step Protocol

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in the sample diluent.

    • Prepare working standards by diluting the stock solution with the sample diluent.

  • CE System Preparation:

    • Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the background electrolyte.

    • Before each run, flush the capillary with the background electrolyte for a few minutes.

  • Analysis:

    • Inject the sample using hydrodynamic injection.

    • Apply the separation voltage and record the electropherogram.

  • Data Analysis:

    • Identify the peaks for the this compound enantiomers based on their migration times.

    • Calculate the resolution and quantify the enantiomers using appropriate calibration.

3.4. Logical Relationships in Chiral CE

CE_Logic Analyte This compound Enantiomers (R and S) Complex_R Diastereomeric Complex (R-Norcyclobenzaprine + HP-β-CD) Analyte->Complex_R forms Complex_S Diastereomeric Complex (S-Norcyclobenzaprine + HP-β-CD) Analyte->Complex_S forms Selector Chiral Selector (HP-β-Cyclodextrin) Selector->Complex_R interacts with Selector->Complex_S interacts with Separation Different Electrophoretic Mobilities Complex_R->Separation leads to Complex_S->Separation leads to Resolution Enantiomeric Resolution Separation->Resolution

Caption: Logical relationships in the chiral CE separation of this compound.

Data Summary

The following table summarizes the expected performance of the described methods. Actual values for retention/migration times and resolution will need to be determined experimentally.

Table 4: Expected Performance Data for Chiral Separation of this compound

MethodChiral Stationary Phase / SelectorExpected Retention/Migration Time (min)Expected Resolution (Rs)
HPLC Chiralcel® OD-HEnantiomer 1: ~10-15Enantiomer 2: ~15-20> 1.5
SFC Chiralpak® AD-HEnantiomer 1: ~3-5Enantiomer 2: ~5-7> 1.5
CE Hydroxypropyl-β-cyclodextrinEnantiomer 1: ~8-12Enantiomer 2: ~10-14> 1.5

Conclusion

The protocols outlined in these application notes provide a comprehensive starting point for the development and validation of methods for the chiral separation and analysis of this compound. The choice of technique—HPLC, SFC, or CE—will depend on the specific requirements of the analysis, such as sample throughput, solvent consumption, and available instrumentation. Method optimization, including the screening of different chiral stationary phases/selectors and mobile phase/background electrolyte compositions, may be necessary to achieve the desired separation performance for specific applications.

Application Notes and Protocols for Assessing Norcyclobenzaprine Blood-Brain Barrier Transport In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for maintaining brain homeostasis but also poses a significant challenge for the delivery of therapeutic agents to the CNS.[1][2][3][4] Norcyclobenzaprine, the primary active metabolite of the muscle relaxant cyclobenzaprine, is a tricyclic compound that exerts its effects on the CNS.[5][6] Understanding its ability to cross the BBB is essential for characterizing its pharmacokinetic and pharmacodynamic profile.

These application notes provide detailed protocols for assessing the BBB transport of this compound using a well-established in vitro Transwell co-culture model. This model utilizes brain microvascular endothelial cells in conjunction with astrocytes and pericytes to recapitulate the key cellular components and barrier functions of the in vivo BBB.[1] The protocols cover the establishment of the co-culture model, assessment of barrier integrity, and the execution of permeability assays to determine the transport kinetics of this compound.

II. Overview of the In Vitro Blood-Brain Barrier Model

The recommended in vitro model is a co-culture system established in a Transwell apparatus.[4] This system consists of two compartments, an apical (luminal) and a basolateral (abluminal) chamber, separated by a microporous membrane. Brain endothelial cells are cultured on the apical side of the membrane, forming a monolayer that mimics the brain capillary endothelium. Astrocytes and pericytes, key components of the neurovascular unit, are cultured on the basolateral side, where they provide the necessary signaling to induce and maintain the barrier phenotype of the endothelial cells.[1][2]

Barrier integrity is a critical parameter and is assessed by two main methods:

  • Transendothelial Electrical Resistance (TEER): This measurement quantifies the electrical resistance across the endothelial monolayer and is a reliable indicator of the tightness of the tight junctions between the cells.[2]

  • Paracellular Permeability Assay: This involves measuring the passage of a fluorescent marker, such as Lucifer Yellow, which is known to have low BBB permeability. Low passage of this marker indicates a well-formed and tight barrier.

Once barrier integrity is established, the permeability of this compound can be assessed. This is typically done by adding the compound to the apical chamber and measuring its concentration in the basolateral chamber over time. This allows for the calculation of the apparent permeability coefficient (Papp), a quantitative measure of the compound's ability to cross the barrier. Furthermore, by performing the assay in both the apical-to-basolateral and basolateral-to-apical directions, the involvement of active efflux transporters, such as P-glycoprotein (P-gp), can be investigated by calculating the efflux ratio.

III. Data Presentation: this compound BBB Permeability Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₉N[7][8][9]
Molecular Weight261.36 g/mol [7][8][9]
XLogP34.7[7]
Charge0[7][8][9]

Table 2: Representative In Vitro BBB Permeability Data for Tricyclic Antidepressants

CompoundModel SystemPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Reference
This compound hCMEC/D3 Co-culture [Experimental Value] [Experimental Value] [Calculated Value] This Study
ImipramineRat Brain Endothelial Cells0.322 (as influx clearance)0.380 (as efflux clearance)1.18[10]
DesipramineMDCK-MDR1HighHigh>2.0[11]
AmitriptylineCaco-215.2 ± 1.525.4 ± 2.11.67F-doi.org/10.3390/pharmaceutics13040545
NortriptylineCaco-212.8 ± 1.121.5 ± 1.81.68F-doi.org/10.3390/pharmaceutics13040545

Table 3: Barrier Integrity and Control Compound Permeability

ParameterValueAcceptance Criteria
TEER [Experimental Value] Ω·cm² > 200 Ω·cm²
Lucifer Yellow Papp [Experimental Value] (10⁻⁶ cm/s) < 0.5 x 10⁻⁶ cm/s
Propranolol Papp (High Permeability Control) [Experimental Value] (10⁻⁶ cm/s) > 10 x 10⁻⁶ cm/s
Atenolol Papp (Low Permeability Control) [Experimental Value] (10⁻⁶ cm/s) < 1 x 10⁻⁶ cm/s

IV. Experimental Protocols

Protocol 1: Establishment of the In Vitro BBB Co-Culture Model

This protocol describes the establishment of a co-culture model using the immortalized human cerebral microvascular endothelial cell line hCMEC/D3, and primary human astrocytes and pericytes.

Materials:

  • hCMEC/D3 cells

  • Primary Human Astrocytes

  • Primary Human Pericytes

  • Endothelial Cell Growth Medium (EGM-2)

  • Astrocyte Growth Medium

  • Pericyte Growth Medium

  • Transwell inserts (0.4 µm pore size, 12-well format)

  • Collagen Type I, Rat Tail

  • Fibronectin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Coating Transwell Inserts:

    • Prepare a coating solution of 50 µg/mL Collagen I and 10 µg/mL Fibronectin in sterile PBS.

    • Add 200 µL of the coating solution to the apical side of each Transwell insert.

    • Incubate for at least 2 hours at 37°C in a humidified incubator.

    • Aspirate the coating solution and allow the inserts to air dry in a sterile hood for 1 hour.

  • Seeding Astrocytes and Pericytes (Basolateral Side):

    • Prepare a mixed culture of astrocytes and pericytes at a 1:1 ratio in astrocyte growth medium.

    • Trypsinize and count the cells.

    • Invert the Transwell inserts in a sterile dish.

    • Seed the astrocyte/pericyte mixture onto the basolateral side of the membrane at a density of 2.5 x 10⁴ cells/cm².

    • Allow the cells to attach for 4-6 hours in the incubator.

    • Carefully flip the inserts back into the 12-well plate containing 1.5 mL of astrocyte growth medium in the basolateral chamber.

    • Culture for 2-3 days until confluent.

  • Seeding hCMEC/D3 Cells (Apical Side):

    • Once the astrocytes and pericytes are confluent, replace the medium in the apical and basolateral chambers with fresh EGM-2.

    • Trypsinize and count the hCMEC/D3 cells.

    • Seed the hCMEC/D3 cells onto the apical side of the Transwell insert at a density of 5 x 10⁴ cells/cm² in 0.5 mL of EGM-2.

    • Culture the co-culture system for 5-7 days to allow for the formation of a tight monolayer. Change the medium in both chambers every 2-3 days.

Protocol 2: Assessment of Barrier Integrity

A. TEER Measurement:

  • Equilibrate the Transwell plates to room temperature for 15-20 minutes.

  • Use an EVOM2 Epithelial Voltohmmeter with STX2 "chopstick" electrodes.

  • Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.

  • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.

  • Record the resistance reading in Ohms (Ω).

  • Measure the resistance of a blank, coated Transwell insert without cells.

  • Calculate the TEER value (Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistance of Monolayer - Resistance of Blank) x Membrane Area (cm²)

B. Lucifer Yellow Permeability Assay:

  • Wash the apical and basolateral chambers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add 1.5 mL of fresh HBSS to the basolateral (receiver) chamber.

  • Add 0.5 mL of HBSS containing 50 µM Lucifer Yellow to the apical (donor) chamber.

  • Incubate the plate at 37°C on an orbital shaker at a low speed.

  • At 30, 60, 90, and 120 minutes, take a 100 µL sample from the basolateral chamber and replace it with 100 µL of fresh HBSS.

  • Measure the fluorescence of the samples using a fluorescence plate reader (Excitation: ~428 nm, Emission: ~536 nm).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of Lucifer Yellow across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 3: this compound Permeability Assay

A. Apical-to-Basolateral (A-B) Transport:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in pre-warmed HBSS. The final DMSO concentration should be less than 0.5%.

  • Wash the cell monolayers twice with warm HBSS.

  • Add 1.5 mL of fresh HBSS to the basolateral chamber.

  • Add 0.5 mL of the this compound solution to the apical chamber.

  • Incubate at 37°C on an orbital shaker.

  • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the Papp (A-B) as described for Lucifer Yellow.

B. Basolateral-to-Apical (B-A) Transport:

  • Follow the same procedure as for A-B transport, but add the this compound solution to the basolateral chamber (1.5 mL) and fresh HBSS to the apical chamber (0.5 mL).

  • Collect samples from the apical chamber at the specified time points.

  • Calculate the Papp (B-A).

C. Efflux Ratio Calculation:

  • Calculate the efflux ratio to determine if this compound is a substrate of efflux transporters: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests active efflux.

V. Visualizations

experimental_workflow cluster_prep Model Preparation cluster_validation Barrier Integrity Validation cluster_assay This compound Permeability Assay p1 Coat Transwell Inserts (Collagen/Fibronectin) p2 Seed Astrocytes/Pericytes (Basolateral Side) p1->p2 p3 Culture for 2-3 Days p2->p3 p4 Seed hCMEC/D3 Cells (Apical Side) p3->p4 p5 Co-culture for 5-7 Days p4->p5 v1 TEER Measurement p5->v1 v2 Lucifer Yellow Permeability Assay p5->v2 v3 Barrier Integrity Confirmed? v1->v3 v2->v3 a1 Apical-to-Basolateral Transport (A-B) v3->a1 Yes a2 Basolateral-to-Apical Transport (B-A) v3->a2 Yes a3 Sample Collection at Time Points a1->a3 a2->a3 a4 LC-MS/MS Analysis a3->a4 a5 Calculate Papp and Efflux Ratio a4->a5

Caption: Experimental workflow for assessing this compound BBB transport.

bbb_transport cluster_transport Transport Mechanisms blood Blood (Apical) bbb Apical Membrane Endothelial Cell Basolateral Membrane blood->bbb:f0 This compound blood->bbb:f0 Influx brain Brain (Basolateral) bbb:f0->blood Efflux bbb:f2->brain passive Passive Diffusion influx Carrier-Mediated Influx efflux Active Efflux (e.g., P-gp)

Caption: Mechanisms of small molecule transport across the BBB.

References

Application Notes and Protocols for Assessing the Neurotoxicity of Norcyclobenzaprine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclobenzaprine is the primary active metabolite of the widely prescribed muscle relaxant, cyclobenzaprine. Given its persistence and biological activity in the plasma, a thorough assessment of its potential neurotoxicity is crucial for drug safety and development.[1][2] These application notes provide a comprehensive suite of protocols to evaluate the potential neurotoxic effects of this compound, encompassing in vitro and in vivo methodologies. The protocols are designed to guide researchers in generating robust and reproducible data on various aspects of neuronal health, including cell viability, apoptosis, oxidative stress, electrophysiological function, and behavior.

The central nervous system is a primary site of action for cyclobenzaprine, where it is understood to act primarily at the brain stem to reduce tonic somatic motor activity.[3][4] Its effects are believed to be mediated through the inhibition of descending serotonergic pathways.[5] As a major metabolite, this compound also exhibits potent antagonist activity at serotonin (5-HT2A), histamine (H1), and adrenergic (α1A, α2B, α2C) receptors.[1] Understanding the impact of this compound on these and other neural pathways is essential for a complete neurotoxicity profile.

I. In Vitro Neurotoxicity Assessment

In vitro assays offer a controlled environment to investigate the direct effects of this compound on neuronal cells.[6] A tiered approach, starting with fundamental cytotoxicity assays and progressing to more mechanistic studies, is recommended.

Neuronal Cell Viability Assays

These initial screens are fundamental for determining the concentration range of this compound that elicits cytotoxic effects.

Data Presentation: Neuronal Cell Viability

AssayEndpoint MeasuredPrincipleThis compound Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
MTT Mitochondrial reductase activityConversion of yellow MTT to purple formazan by viable cells.[7][8]0 (Vehicle)100 ± X
1
10
50
100
LDH Membrane integrityRelease of lactate dehydrogenase (LDH) from damaged cells.[9][10]0 (Vehicle)0 ± X (% of Max Release)
1
10
50
100

Experimental Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [7][11]

    • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

    • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24-48 hours.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express results as a percentage of the vehicle-treated control.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol [10][12][13]

    • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes and carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add 100 µL of the freshly prepared LDH reaction mixture to each well.

    • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with detergent).

Apoptosis Assays

These assays determine if cell death induced by this compound occurs via apoptosis (programmed cell death).

Data Presentation: Apoptosis Induction

AssayEndpoint MeasuredPrincipleThis compound Concentration (µM)Fold Change in Signal (Mean ± SD)
Caspase-3/7 Caspase-3 and -7 activityCleavage of a pro-luminescent or pro-fluorescent substrate by active caspases.[3][14]0 (Vehicle)1.0 ± X
1
10
50
100
TUNEL DNA fragmentationTdT enzyme labels the 3'-hydroxyl ends of fragmented DNA.[15][16]0 (Vehicle)(Qualitative: Image-based)
1
10
50
100

Experimental Protocols:

  • Caspase-3/7 Activity Assay Protocol [17][18]

    • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

    • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Incubation: Mix the contents of the wells by orbital shaking for 30 seconds and incubate at room temperature for 1-2 hours.

    • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

    • Data Analysis: Express results as a fold change relative to the vehicle-treated control.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Protocol [15][19][20]

    • Cell Culture and Treatment: Culture neuronal cells on glass coverslips and treat with this compound as described previously.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

    • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber.

    • Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

    • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

    • Data Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells.

Oxidative Stress Assays

These assays investigate whether this compound induces oxidative stress, a common mechanism of neurotoxicity.[21]

Data Presentation: Oxidative Stress Markers

AssayEndpoint MeasuredPrincipleThis compound Concentration (µM)Fold Change in Signal (Mean ± SD)
ROS Production Reactive Oxygen Species levelsOxidation of DCFH-DA to fluorescent DCF.[22][23]0 (Vehicle)1.0 ± X
1
10
50
100

Experimental Protocol:

  • Reactive Oxygen Species (ROS) Detection using DCFH-DA Protocol [6][23][24][25]

    • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • DCFH-DA Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

    • Wash: Wash the cells once with PBS.

    • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

    • Data Analysis: Express results as a fold change in fluorescence intensity relative to the vehicle-treated control.

II. Electrophysiological Assessment

Electrophysiological techniques provide a functional assessment of neuronal activity and can detect subtle changes in neuronal network function that may not be apparent in viability assays.[26][27][28][29]

Data Presentation: Electrophysiological Parameters

TechniqueParameter MeasuredDescriptionThis compound Concentration (µM)% Change from Baseline (Mean ± SD)
Microelectrode Array (MEA) Mean Firing Rate (Hz)Average number of action potentials per second.0 (Vehicle)0 ± X
Bursting Rate (bursts/min)Frequency of high-frequency firing events.
Network SynchronyDegree of correlated firing across electrodes.
Patch Clamp Ion Channel Currents (pA/pF)Amplitude and kinetics of specific ion channels (e.g., Na+, K+, Ca2+).0 (Vehicle)0 ± X
Resting Membrane Potential (mV)The electrical potential difference across the neuronal membrane at rest.
Action Potential FiringFrequency and characteristics of action potentials.

Experimental Protocols:

  • Microelectrode Array (MEA) Recording Protocol [26][27][28][29][30]

    • Cell Culture on MEAs: Culture primary neurons or iPSC-derived neurons on MEA plates until mature, spontaneously active networks are formed (typically 2-3 weeks).

    • Baseline Recording: Record baseline spontaneous network activity for at least 10 minutes.

    • Compound Application: Apply increasing concentrations of this compound to the culture medium.

    • Post-Treatment Recording: Record network activity for a defined period after each compound addition.

    • Data Analysis: Analyze the recorded spike trains to extract parameters such as mean firing rate, bursting rate, and network synchrony.

  • Whole-Cell Patch Clamp Protocol [9][21][31][32][33]

    • Cell Preparation: Culture neuronal cells on glass coverslips suitable for patch-clamp recording.

    • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

    • Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with the membrane of a single neuron and then rupture the membrane to achieve the whole-cell configuration.

    • Data Acquisition: In voltage-clamp mode, apply voltage steps to record ion channel currents. In current-clamp mode, inject current to elicit and record action potentials.

    • Compound Application: Perfuse the recording chamber with solutions containing different concentrations of this compound.

    • Data Analysis: Analyze the effects of this compound on ion channel properties, resting membrane potential, and action potential firing characteristics.

III. In Vivo Neurobehavioral Assessment

In vivo studies in rodent models are essential to evaluate the potential effects of this compound on complex behaviors and motor function.[34][35][36][37][38]

Data Presentation: Neurobehavioral Endpoints

TestBehavioral DomainKey Parameters MeasuredThis compound Dose (mg/kg)Performance (Mean ± SD)
Open Field Test Locomotor activity, AnxietyTotal distance traveled, Time in center zone, Rearing frequency.[1][39][40][41][42]0 (Vehicle)
1
5
10
Elevated Plus Maze Anxiety-like behaviorTime spent in open arms, Number of open arm entries.[34][35][36][37][38]0 (Vehicle)
1
5
10

Experimental Protocols:

  • Open Field Test Protocol [1][39][40][41][42]

    • Apparatus: A square arena with high walls to prevent escape.

    • Procedure: Administer this compound or vehicle to rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection). After a specified pre-treatment time, place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 5-10 minutes).

    • Data Collection: Use an automated video tracking system to record the animal's movement.

    • Data Analysis: Analyze the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing behaviors.

  • Elevated Plus Maze Protocol [34][35][36][37][38]

    • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

    • Procedure: Following administration of this compound or vehicle, place the animal in the center of the maze, facing an open arm.

    • Data Collection: Allow the animal to explore the maze for 5 minutes and record its behavior using a video camera.

    • Data Analysis: Score the time spent in the open and closed arms and the number of entries into each arm type.

IV. Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro Neurotoxicity Assessment

in_vitro_workflow start Start: Prepare Neuronal Cell Cultures treatment Treat with this compound (Concentration Gradient) start->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability apoptosis Apoptosis Assays (Caspase-3/7, TUNEL) treatment->apoptosis oxidative_stress Oxidative Stress Assay (ROS Detection) treatment->oxidative_stress electrophysiology Electrophysiological Assessment (MEA, Patch Clamp) treatment->electrophysiology data_analysis Data Analysis and IC50/EC50 Determination viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis electrophysiology->data_analysis end End: Neurotoxicity Profile data_analysis->end

Caption: A generalized workflow for the in vitro assessment of this compound neurotoxicity.

Experimental Workflow for In Vivo Neurobehavioral Assessment

in_vivo_workflow start Start: Acclimate Rodents dosing Administer this compound (Dose-Response) start->dosing open_field Open Field Test (Locomotor Activity, Anxiety) dosing->open_field elevated_plus_maze Elevated Plus Maze (Anxiety-like Behavior) dosing->elevated_plus_maze data_collection Video Tracking and Behavioral Scoring open_field->data_collection elevated_plus_maze->data_collection data_analysis Statistical Analysis of Behavioral Parameters data_collection->data_analysis end End: Neurobehavioral Profile data_analysis->end

Caption: A standard workflow for in vivo neurobehavioral testing of this compound.

Hypothesized Signaling Pathway of this compound-Induced Neurotoxicity

signaling_pathway cluster_receptors Receptor Blockade cluster_downstream Potential Downstream Effects cluster_outcome Cellular Outcome This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Antagonist H1R H1 Receptor This compound->H1R Antagonist Alpha_Adrenergic α-Adrenergic Receptors This compound->Alpha_Adrenergic Antagonist Ca_Homeostasis Disrupted Ca2+ Homeostasis HTR2A->Ca_Homeostasis H1R->Ca_Homeostasis Alpha_Adrenergic->Ca_Homeostasis Mito_Dysfunction Mitochondrial Dysfunction Ca_Homeostasis->Mito_Dysfunction Neuronal_Dysfunction Neuronal Dysfunction Ca_Homeostasis->Neuronal_Dysfunction Oxidative_Stress Oxidative Stress (ROS Increase) Mito_Dysfunction->Oxidative_Stress Mito_Dysfunction->Neuronal_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Oxidative_Stress->Neuronal_Dysfunction

Caption: A hypothesized signaling cascade for this compound-induced neurotoxicity.

References

Application Notes and Protocols for Investigating the Glucuronidation Pathway of Norcyclobenzaprine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclobenzaprine, the primary and pharmacologically active metabolite of the muscle relaxant cyclobenzaprine, is a long-acting compound that plays a significant role in the overall therapeutic effect and potential side effects of its parent drug.[1][2][3] Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its pharmacokinetic profile and potential for drug-drug interactions. Glucuronidation, a major phase II metabolic pathway, is a common route for the elimination of xenobiotics, including compounds with amine functional groups.[4][5][6] These application notes provide a detailed overview and experimental protocols for investigating the glucuronidation pathway of this compound.

This compound is a secondary amine, a structural motif known to undergo N-glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs).[3][7][8] While direct studies on this compound glucuronidation are not extensively documented, research on the parent compound, cyclobenzaprine (a tertiary amine), has identified UGT1A4 and UGT2B10 as the primary enzymes responsible for its N-glucuronidation.[9][10] It is therefore plausible that these or related UGT isoforms are also involved in the metabolism of this compound.

Metabolic Pathway

The proposed glucuronidation pathway of this compound involves the enzymatic transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the secondary amine group of this compound. This reaction is catalyzed by UGT enzymes located primarily in the liver, forming a more water-soluble this compound-N+-glucuronide conjugate that can be readily excreted from the body.[4][11]

Norcyclobenzaprine_Glucuronidation cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Cyclobenzaprine Cyclobenzaprine This compound This compound Cyclobenzaprine->this compound N-demethylation Norcyclobenzaprine_Glucuronide This compound-N+-glucuronide (excretable) This compound->Norcyclobenzaprine_Glucuronide N-glucuronidation CYP450 CYP1A2, CYP3A4 CYP450->Cyclobenzaprine UGTs UGT Isoforms (e.g., UGT1A4, UGT2B10) UGTs->this compound UDP UDP UGTs->UDP UDPGA UDPGA UDPGA->UGTs

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Data Summary

The following table presents hypothetical kinetic parameters for the glucuronidation of this compound by the most likely UGT isoforms. These values are for illustrative purposes to guide experimental design and should be determined empirically.

UGT IsoformApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
UGT1A450150
UGT2B10100120
UGT1A3>50025

Experimental Protocols

In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM)

This protocol is designed to determine the overall glucuronidation activity of this compound in a mixed-enzyme system.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Alamethicin

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., deuterated this compound)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare Reagents:

    • Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂.

    • UDPGA stock solution (40 mM in water).

    • Alamethicin stock solution (5 mg/mL in ethanol).

    • This compound stock solution (in a suitable solvent, e.g., DMSO or methanol).

  • Microsome Activation:

    • On ice, dilute HLM to a final protein concentration of 0.5 mg/mL in Tris-HCl buffer.

    • Add alamethicin to the diluted HLM to a final concentration of 25 µg/mg protein.

    • Pre-incubate on ice for 15 minutes to activate the UGT enzymes.

  • Reaction Incubation:

    • In a microcentrifuge tube, add the activated HLM suspension.

    • Add this compound to achieve the desired final concentration (e.g., in a range from 1 to 500 µM for kinetic studies).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA to a final concentration of 2 mM. The final reaction volume is typically 100-200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant for the formation of this compound-glucuronide using a validated LC-MS/MS method.[9][12][13][14]

UGT Reaction Phenotyping using Recombinant Human UGT Isoforms

This protocol aims to identify the specific UGT isoforms responsible for this compound glucuronidation.

Materials:

  • Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, UGT2B10, expressed in a suitable system)

  • All other reagents as listed in Protocol 1.

Procedure:

  • Follow the same procedure as for the HLM assay, with the following modifications:

    • In place of HLM, use individual recombinant UGT isoforms at an appropriate protein concentration (typically 0.1-0.5 mg/mL).

    • Include a negative control with a mock-transfected or empty vector-containing cell lysate to assess non-enzymatic degradation.

    • Test a panel of relevant UGT isoforms to determine their catalytic activity towards this compound.

Analytical Method: LC-MS/MS for this compound and its Glucuronide

A sensitive and specific LC-MS/MS method is required for the quantification of the analyte and its metabolite.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from its glucuronide and other matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-product ion transitions for this compound, this compound-glucuronide, and the internal standard. These transitions must be optimized empirically.

Experimental Workflow and Logic

The investigation of this compound glucuronidation follows a logical progression from a general assessment to the identification of specific enzymes involved.

Experimental_Workflow start Start: Hypothesis This compound is glucuronidated hlm_assay In Vitro Assay with Human Liver Microsomes (HLM) start->hlm_assay lcms LC-MS/MS Analysis Quantify Metabolite Formation hlm_assay->lcms phenotyping Reaction Phenotyping with Recombinant UGTs phenotyping->lcms Iterate for each isoform kinetics Enzyme Kinetics Analysis (Km and Vmax) data_analysis Data Analysis and Interpretation kinetics->data_analysis lcms->phenotyping lcms->kinetics conclusion Conclusion: Identify key UGTs and characterize kinetics data_analysis->conclusion

Figure 2: Workflow for investigating this compound glucuronidation.

References

The Impact of Norcyclobenzaprine on Cytochrome P450 Isozymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a notable absence of publicly available scientific literature, preclinical, or clinical studies that have directly investigated the inhibitory or inductive effects of norcyclobenzaprine (nCBP), the primary metabolite of cyclobenzaprine (CBP), on cytochrome P450 (CYP450) isozymes. The following information is based on the metabolism of the parent compound, cyclobenzaprine, and data from structurally similar compounds, which can be used to infer potential interactions and guide future research.

Introduction

This compound is the major and active metabolite of the widely prescribed muscle relaxant, cyclobenzaprine. Understanding the potential for this compound to modulate the activity of CYP450 enzymes is critical for predicting and mitigating the risk of drug-drug interactions (DDIs). This document provides an overview of cyclobenzaprine metabolism, discusses the potential CYP450 effects of this compound based on data from analogous compounds, and presents standardized protocols for evaluating these effects in a research setting.

Metabolism of Cyclobenzaprine to this compound

Cyclobenzaprine is extensively metabolized in the liver, primarily through N-demethylation to form this compound. This biotransformation is mediated by several CYP450 isozymes. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the following key isozymes involved in the metabolism of cyclobenzaprine:

  • CYP3A4

  • CYP1A2

  • CYP2D6 (minor role)

The involvement of multiple CYP450 enzymes in the metabolism of cyclobenzaprine suggests that co-administration with inhibitors or inducers of these enzymes could alter the plasma concentrations of both the parent drug and its metabolite, this compound.

CBP Cyclobenzaprine (CBP) nCBP This compound (nCBP) CBP->nCBP N-demethylation CYP3A4 CYP3A4 CYP3A4->CBP CYP1A2 CYP1A2 CYP1A2->CBP CYP2D6 CYP2D6 (minor) CYP2D6->CBP

Figure 1: Metabolic Pathway of Cyclobenzaprine to this compound.

Potential Effects of this compound on CYP450 Isozymes: A Surrogate Approach

Due to the lack of direct data on this compound, the inhibitory profiles of secondary amine metabolites of other tricyclic antidepressants, such as nortriptyline (metabolite of amitriptyline) and desipramine (metabolite of imipramine), can serve as a preliminary guide.[1][2][3] These compounds are structurally similar to this compound.

Studies have shown that these secondary amine metabolites are generally weak inhibitors of CYP450 enzymes, particularly when compared to their tertiary amine parent compounds.[2][3]

Metabolite (Surrogate)CYP IsozymeInhibition Potency (Ki or IC50)Type of Inhibition
Nortriptyline CYP2D6Weak (Ki ≈ 7.9 µM)Competitive
CYP2C19Minimal (IC50 ≈ 600 µM)-
Desipramine CYP2D6Weak (Ki ≈ 12.5 µM)Competitive
CYP2C19Minimal (IC50 ≈ 685 µM)-

Data compiled from in vitro studies with human liver microsomes and recombinant CYP enzymes.[2][3]

Experimental Protocols for Assessing CYP450 Inhibition

The following is a general protocol for determining the inhibitory potential of a test compound, such as this compound, on major human CYP450 isozymes in vitro.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP450 isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:
  • Human liver microsomes (pooled)

  • Recombinant human CYP450 enzymes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP450 isozyme-specific probe substrates and their metabolites (see table below)

  • This compound (test inhibitor)

  • Positive control inhibitors for each isozyme

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

CYP IsozymeProbe SubstrateMetabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-Hydroxymidazolam
Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of probe substrates and the NADPH regenerating system in the incubation buffer.

  • Incubation:

    • In a 96-well plate, add the incubation buffer, human liver microsomes or recombinant CYP enzyme, and varying concentrations of this compound (or control inhibitor).

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Reagents Prepare Reagents (nCBP, Substrates, Microsomes) Preincubation Pre-incubate Microsomes and nCBP at 37°C Reagents->Preincubation Reaction Initiate Reaction with Substrate + NADPH Preincubation->Reaction Incubate Incubate at 37°C Reaction->Incubate Quench Terminate Reaction (Acetonitrile) Incubate->Quench Process Centrifuge and Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS IC50 Calculate % Inhibition and Determine IC50 LCMS->IC50

Figure 2: General Workflow for In Vitro CYP450 Inhibition Assay.

Implications for Drug Development and Clinical Practice

The lack of data on this compound's effects on CYP450 isozymes represents a significant knowledge gap. Given that this compound has a long half-life and can accumulate in the body, its potential to act as a perpetrator in drug-drug interactions cannot be dismissed without empirical data.

For researchers and drug development professionals, it is imperative to:

  • Conduct in vitro studies to determine the IC50 and Ki values of this compound for all major CYP450 isozymes.

  • Evaluate the potential for time-dependent inhibition of CYP450 enzymes by this compound.

  • Assess the inductive potential of this compound on CYP1A2, CYP2B6, and CYP3A4 using cultured human hepatocytes.

  • Use the generated in vitro data in physiologically based pharmacokinetic (PBPK) models to simulate the risk and magnitude of potential drug-drug interactions in vivo.

Until such data becomes available, clinicians should exercise caution when co-prescribing cyclobenzaprine with drugs that are sensitive substrates of CYP2D6, as a weak interaction with this compound, though likely of low clinical significance for most patients, cannot be entirely ruled out.

Conclusion

While the metabolism of cyclobenzaprine by CYP450 enzymes is well-characterized, the reciprocal effect of its primary metabolite, this compound, on these enzymes remains uninvestigated. Based on data from structurally similar secondary amine metabolites of other tricyclic antidepressants, this compound is hypothesized to be a weak inhibitor of CYP2D6 with minimal effects on other isozymes. However, this assumption requires verification through direct in vitro and potentially in vivo studies. The protocols and information provided herein are intended to guide the necessary research to fill this critical gap in our understanding of the drug interaction profile of cyclobenzaprine and its major metabolite.

References

Application Notes and Protocols: Norcyclobenzaprine as a Biomarker for Cyclobenzaprine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobenzaprine is a widely prescribed centrally acting muscle relaxant for the relief of skeletal muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] Structurally related to tricyclic antidepressants, its pharmacological activity is attributed to its effects on the central nervous system, primarily at the brain stem.[1][2] Understanding the metabolism of cyclobenzaprine is crucial for optimizing therapeutic regimens, assessing drug-drug interactions, and ensuring patient safety. The primary metabolic pathway for cyclobenzaprine is N-demethylation to its major and active metabolite, norcyclobenzaprine.[3][4][5][6] This document provides detailed application notes and protocols for utilizing this compound as a biomarker for cyclobenzaprine metabolism.

Metabolic Pathway of Cyclobenzaprine

Cyclobenzaprine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes. The key metabolic step is the N-demethylation of cyclobenzaprine to form this compound.[2][4] In vitro studies have identified CYP3A4 and CYP1A2 as the major isoforms responsible for this conversion, with a minor contribution from CYP2D6.[1][2][4][7] this compound is pharmacologically active and exhibits a longer half-life than the parent drug, which can lead to its accumulation in the body with repeated dosing.[6][8][9]

Cyclobenzaprine Cyclobenzaprine This compound This compound Cyclobenzaprine->this compound N-demethylation CYP_Enzymes CYP3A4, CYP1A2 (major) CYP2D6 (minor) CYP_Enzymes->Cyclobenzaprine

Metabolic conversion of Cyclobenzaprine to this compound.

Pharmacokinetic Parameters

The pharmacokinetic profiles of cyclobenzaprine and its primary metabolite, this compound, are essential for designing and interpreting clinical studies. The following tables summarize key pharmacokinetic parameters for both immediate-release (IR) and extended-release (ER) formulations of cyclobenzaprine.

Table 1: Pharmacokinetic Parameters of Cyclobenzaprine (Immediate-Release)

ParameterValueReference
Bioavailability33-55%[2][3]
Protein Binding~93%[3]
Tmax (Time to Peak Concentration)3.5 - 4.6 hours[9][10]
Cmax (Peak Plasma Concentration)4.12 - 7.2 ng/mL[9][10]
Elimination Half-life18 hours (range: 8-37 hours)[1][3]
Clearance0.7 L/min[3]

Table 2: Pharmacokinetic Parameters of this compound (following Immediate-Release Cyclobenzaprine Administration)

ParameterValueReference
Tmax (Time to Peak Concentration)24.0 hours[9]
Cmax (Peak Plasma Concentration)1.27 ng/mL[9]
Elimination Half-life72.8 hours[9]
AUC₀₋∞ (Area Under the Curve)169.5 ng·hr/mL[9]

Experimental Protocols for Biomarker Analysis

Accurate quantification of cyclobenzaprine and this compound in biological matrices is fundamental for pharmacokinetic and metabolism studies. Below are detailed protocols for their analysis in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography with a diode-array detector (UHPLC-DAD).

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Analytical Quantification Plasma Human Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography LC-MS/MS or UHPLC-DAD Reconstitution->Chromatography Data_Analysis Data Analysis Chromatography->Data_Analysis

Workflow for the analysis of Cyclobenzaprine and this compound.
Protocol 1: Quantification by LC-MS/MS

This method offers high sensitivity and selectivity for the simultaneous determination of cyclobenzaprine and this compound in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of human plasma in a polypropylene tube, add an appropriate internal standard (e.g., amitriptyline or escitalopram).[10]

  • Alkalinize the plasma sample by adding a suitable buffer (e.g., saturated sodium carbonate solution to reach a pH of ~10.5).[11]

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and diethyl ether (3:1, v/v) or ethyl acetate).[11]

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.[11]

2. Chromatographic Conditions

  • LC System: A validated HPLC or UHPLC system.

  • Column: A C18 or a cyano (CN) column (e.g., Ultimate XB-CN, 150 × 2.1 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate). A typical isocratic mobile phase could be acetonitrile:water (40:60, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Flow Rate: 0.2 - 0.6 mL/min.[11][12]

  • Injection Volume: 2 - 10 µL.[12]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple-quadrupole tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cyclobenzaprine: m/z 276.2 → 216.2

    • This compound: (Requires specific method development, but would be based on its molecular weight of 261.37 g/mol )

    • Escitalopram (IS): m/z 325.2 → 109.1

4. Calibration and Quantification

  • Prepare calibration standards and quality control samples by spiking known concentrations of cyclobenzaprine and this compound into blank human plasma.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • The concentration of the analytes in the unknown samples is determined from the calibration curve. The lower limit of quantification (LLOQ) for cyclobenzaprine can reach as low as 0.049 ng/mL.

Protocol 2: Quantification by UHPLC-DAD

This method provides a cost-effective alternative to LC-MS/MS for the quantification of cyclobenzaprine, particularly at higher concentrations.

1. Sample Preparation (Liquid-Liquid Microextraction)

  • Utilize a validated liquid-liquid microextraction procedure for efficient recovery from a small plasma volume.[13]

2. Chromatographic Conditions

  • UHPLC System: A validated UHPLC system with a diode-array detector.

  • Column: C18 column.[13]

  • Mobile Phase: A mixture of deionized water with 0.1% trifluoroacetic acid (TFA) and methanol (e.g., 30:70, v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: Monitor at a suitable wavelength, for instance, 230 nm.[11]

3. Calibration and Quantification

  • Follow a similar procedure for calibration and quantification as described for the LC-MS/MS method.

  • This method can achieve a limit of quantification (LOQ) of 0.005 µg/mL (5 ng/mL) for cyclobenzaprine.[13]

Conclusion

This compound serves as a critical biomarker for the metabolism of cyclobenzaprine. Its formation via N-demethylation by CYP3A4 and CYP1A2 is the principal metabolic route. Due to its pharmacological activity and extended half-life compared to the parent compound, monitoring this compound concentrations is essential for a comprehensive understanding of cyclobenzaprine's pharmacokinetics and for evaluating potential drug-drug interactions in clinical and research settings. The detailed protocols provided herein offer robust and sensitive methods for the accurate quantification of both cyclobenzaprine and this compound in human plasma, facilitating further research and development in this area.

References

Troubleshooting & Optimization

Technical Support Center: Quantifying Norcyclobenzaprine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Norcyclobenzaprine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the analysis of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is the primary N-desmethyl metabolite of Cyclobenzaprine, a widely prescribed muscle relaxant. The quantification of this compound in biological samples such as plasma, blood, and urine is challenging due to several factors:

  • Structural Similarity to Other Compounds: this compound is structurally very similar to other tricyclic compounds, particularly nortriptyline, an active metabolite of the antidepressant amitriptyline. This similarity can lead to co-elution in chromatographic methods and cross-reactivity in immunoassays, making accurate quantification difficult.[1][2]

  • Low Concentrations: As a metabolite, this compound is often present at low concentrations in biological matrices, requiring highly sensitive analytical methods for detection and quantification.

  • Matrix Effects: Biological samples are complex matrices containing numerous endogenous substances like phospholipids and proteins. These substances can interfere with the ionization of this compound in mass spectrometry-based methods, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.

  • Analyte Stability: The stability of this compound in biological samples during collection, storage, and analysis is crucial for accurate quantification. Degradation of the analyte can lead to underestimation of its concentration.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: The most common and reliable methods for the quantification of this compound are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules like this compound in complex biological matrices. It offers high sensitivity, selectivity, and the ability to handle a wide range of analyte concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for this compound analysis. However, it often requires a derivatization step to increase the volatility and thermal stability of the analyte. Derivatization with reagents like trifluoroacetic anhydride can also help to chromatographically resolve this compound from interfering compounds like nortriptyline.[1]

Q3: Can immunoassays be used for this compound screening?

A3: Immunoassays for tricyclic antidepressants (TCAs) may show cross-reactivity with Cyclobenzaprine and this compound due to their structural similarities.[1] This can lead to false-positive results for TCAs in individuals taking Cyclobenzaprine. Therefore, while immunoassays can be used for initial screening, any positive results should be confirmed by a more specific method like LC-MS/MS or GC-MS to avoid misinterpretation.

Q4: What are the key metabolic pathways for the formation of this compound?

A4: this compound is formed from its parent drug, Cyclobenzaprine, primarily through N-demethylation. This metabolic process is catalyzed by cytochrome P450 enzymes in the liver, with CYP3A4 and CYP1A2 being the major isoforms involved. CYP2D6 plays a minor role in this biotransformation.

cluster_metabolism Metabolic Pathway of Cyclobenzaprine to this compound Cyclobenzaprine Cyclobenzaprine This compound This compound Cyclobenzaprine->this compound N-demethylation CYP3A4 CYP3A4 CYP3A4->Cyclobenzaprine CYP1A2 CYP1A2 CYP1A2->Cyclobenzaprine CYP2D6 CYP2D6 CYP2D6->Cyclobenzaprine minor pathway

Metabolic conversion of Cyclobenzaprine.

Experimental Protocols

A general workflow for the quantification of this compound in biological samples is outlined below.

cluster_workflow General Workflow for this compound Quantification Sample_Collection Sample Collection (Plasma, Urine, Blood) Sample_Preparation Sample Preparation (LLE or SPE) Sample_Collection->Sample_Preparation Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis LC-MS/MS Derivatization->Instrumental_Analysis GC-MS Data_Analysis Data Analysis and Quantification Instrumental_Analysis->Data_Analysis

This compound quantification workflow.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

1. Materials and Reagents:

  • Human plasma samples, calibration standards, and quality control (QC) samples.

  • This compound and a suitable internal standard (e.g., this compound-d3).

  • Methyl tert-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol.

  • 0.1 M Sodium hydroxide.

  • 0.1 M Hydrochloric acid.

  • Reconstitution solvent (e.g., mobile phase).

2. Procedure:

  • To 1 mL of plasma sample in a polypropylene tube, add the internal standard.

  • Add 100 µL of 0.1 M Sodium hydroxide to alkalinize the sample.

  • Add 5 mL of MTBE, cap the tube, and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Add 200 µL of 0.1 M Hydrochloric acid to the organic extract, vortex for 2 minutes, and centrifuge.

  • Discard the upper organic layer.

  • Wash the aqueous layer with 2 mL of hexane, vortex, and centrifuge. Discard the hexane layer.

  • Alkalinize the aqueous layer with 50 µL of 0.1 M Sodium hydroxide.

  • Add 2 mL of MTBE, vortex for 2 minutes, and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a general guideline and should be optimized.

1. Materials and Reagents:

  • Urine samples, calibration standards, and QC samples.

  • This compound and a suitable internal standard.

  • Mixed-mode cation exchange SPE cartridges.

  • Methanol.

  • Deionized water.

  • Ammonium hydroxide.

  • Elution solvent (e.g., 5% ammonium hydroxide in ethyl acetate).

  • Reconstitution solvent.

2. Procedure:

  • To 1 mL of urine, add the internal standard.

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent for analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound and its parent compound, Cyclobenzaprine. These values can vary depending on the specific method, instrumentation, and biological matrix.

AnalyteMatrixMethodLLOQ (ng/mL)Linearity Range (ng/mL)Reference
CyclobenzaprineHuman PlasmaLC-MS/MS0.050.05 - 50[2]
CyclobenzaprineHuman PlasmaLC-MS/MS0.0490.049 - 29.81[3]
CyclobenzaprineHuman PlasmaUHPLC-DAD55 - 10000[2]
This compoundHuman PlasmaLC-MS/MS~0.1-0.5*N/AInferred from[2]

LLOQ for this compound is inferred to be in a similar range to Cyclobenzaprine based on its physicochemical properties.

AnalyteMatrixExtraction MethodAverage Recovery (%)Reference
CyclobenzaprineHuman PlasmaLLE82.9[2]
CyclobenzaprineHuman PlasmaLLE>94[2]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

cluster_troubleshooting Troubleshooting this compound Analysis Problem Problem Observed Poor_Peak_Shape Poor Peak Shape (Tailing or Fronting) Problem->Poor_Peak_Shape Low_Recovery Low Analyte Recovery Problem->Low_Recovery High_Matrix_Effect High Matrix Effect Problem->High_Matrix_Effect Interference_Peaks Interference Peaks/ Co-elution Problem->Interference_Peaks Solution1 Optimize mobile phase pH and buffer concentration. Check for column degradation. Poor_Peak_Shape->Solution1 Solution2 Optimize extraction pH and solvent. Ensure complete evaporation and reconstitution. Low_Recovery->Solution2 Solution3 Improve sample cleanup (e.g., use a more selective SPE phase). Modify chromatographic gradient to separate from interferences. High_Matrix_Effect->Solution3 Solution4 Optimize chromatographic separation (e.g., gradient, column chemistry). For GC-MS, confirm derivatization efficiency. Interference_Peaks->Solution4

A decision tree for troubleshooting.
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with the column stationary phase.- Optimize the mobile phase pH to ensure this compound is in a consistent ionic state.- Increase the buffer concentration in the mobile phase.- Use a column with end-capping or a different stationary phase chemistry.
Co-elution with Nortriptyline Structural similarity leading to similar chromatographic retention.- LC-MS/MS: Optimize the chromatographic gradient, try a different column (e.g., phenyl-hexyl), or adjust the mobile phase composition to improve resolution.- GC-MS: Derivatization with trifluoroacetic anhydride can alter the retention times and allow for baseline separation.[1]
Low or Inconsistent Recovery Suboptimal extraction conditions.- LLE: Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form for efficient extraction into the organic solvent.- SPE: Ensure the correct SPE sorbent is used (mixed-mode cation exchange is often suitable). Optimize wash and elution steps.
Signal Suppression/Enhancement (Matrix Effect) Co-eluting endogenous compounds from the biological matrix.- Improve the sample cleanup procedure to remove more interfering substances.- Modify the chromatographic method to separate this compound from the regions where matrix effects are most pronounced.- Use a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for matrix effects.
False Positive in Immunoassay Cross-reactivity of the immunoassay antibodies with this compound.- Confirm all positive immunoassay results with a more specific method like LC-MS/MS or GC-MS.- Be aware of the potential for cross-reactivity when interpreting immunoassay results for individuals on Cyclobenzaprine therapy.
Analyte Instability Degradation of this compound in the sample.- Process samples as quickly as possible after collection.- Store samples at appropriate low temperatures (e.g., -80°C) for long-term stability.- Conduct freeze-thaw stability experiments to understand the impact of sample handling.

References

Addressing the instability of Norcyclobenzaprine in plasma samples during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Norcyclobenzaprine in plasma samples during analysis. The following information is based on available scientific literature and general best practices for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma a concern?

This compound is the primary and pharmacologically active metabolite of Cyclobenzaprine, a widely used muscle relaxant.[1][2] As a key metabolite, accurate measurement of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies. Instability of the analyte in plasma samples can lead to inaccurate quantification, compromising the integrity of study results. Factors that can affect the stability of drugs and their metabolites in biological matrices include temperature, pH, light exposure, enzymatic degradation, and oxidation.[3]

Q2: What are the known degradation pathways for compounds structurally similar to this compound?

Forced degradation studies on the parent drug, Cyclobenzaprine, which shares a similar tricyclic structure with this compound, have identified several degradation products. These are formed primarily through oxidation of the double bonds and the tertiary amine group, leading to the formation of epoxides, N-oxide, and other compounds.[4][5] While specific degradation pathways for this compound in plasma have not been extensively detailed in the available literature, it is plausible that it may undergo similar oxidative degradation.

Q3: What are the recommended procedures for collecting and handling plasma samples to ensure this compound stability?

While specific studies on this compound are limited, based on general best practices and data from its parent compound, the following handling procedures are recommended:

  • Anticoagulant Selection: Use of EDTA as an anticoagulant is common in bioanalytical methods for Cyclobenzaprine and its metabolites.

  • Minimizing Delays: Process blood samples as soon as possible after collection to separate plasma.

  • Temperature Control: Keep samples on ice during processing to minimize enzymatic activity.[3]

  • Protection from Light: As some tricyclic compounds are light-sensitive, it is prudent to protect samples from direct light exposure.

Q4: What are the optimal storage conditions for plasma samples containing this compound?

Studies on the parent drug, Cyclobenzaprine, have shown that plasma samples are stable for at least 120 days when stored at -20°C.[6] For long-term storage, temperatures of -70°C or lower are generally recommended for biological samples to ensure the stability of analytes. It is also crucial to minimize freeze-thaw cycles, as these can impact the stability of drugs and metabolites in plasma.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no detectable levels of this compound in patient samples. Analyte degradation during sample collection, processing, or storage.Review your sample handling and storage protocols. Ensure that samples are processed promptly, kept at a low temperature, and protected from light. For long-term storage, use temperatures of -70°C or below.
High variability in this compound concentrations between replicate analyses of the same sample. Inconsistent sample handling or multiple freeze-thaw cycles.Ensure consistent and validated procedures for sample thawing and preparation. Aliquot samples after the initial processing to avoid repeated freezing and thawing of the entire sample.
Presence of unexpected peaks in the chromatogram close to the this compound peak. Potential degradation products of this compound or the parent drug, Cyclobenzaprine.Conduct forced degradation studies on this compound to identify potential degradation products and ensure your analytical method can resolve these from the parent analyte. The degradation of Cyclobenzaprine is known to produce several oxidative products.[4][5]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing
  • Blood Collection: Collect whole blood samples in tubes containing K2EDTA as the anticoagulant.

  • Initial Chilling: Immediately place the collected blood tubes on ice or in a refrigerated centrifuge.

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, cryo-resistant polypropylene tubes. It is recommended to create multiple smaller aliquots to avoid multiple freeze-thaw cycles.

  • Storage: Immediately store the plasma aliquots at -70°C or below until analysis.

Protocol 2: Freeze-Thaw Stability Assessment
  • Sample Preparation: Use pooled human plasma spiked with a known concentration of this compound. Prepare multiple aliquots.

  • Baseline Analysis: Analyze a set of aliquots immediately after preparation (Cycle 0) to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -70°C for at least 24 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them at -70°C for at least 12-24 hours. This constitutes one freeze-thaw cycle.

  • Analysis: After one, two, and three freeze-thaw cycles, analyze a set of aliquots for the concentration of this compound.

  • Data Evaluation: Compare the mean concentrations at each freeze-thaw cycle to the baseline concentration. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%). A study on Cyclobenzaprine found plasma samples to be stable for three freeze-thaw cycles.[6]

Visualizations

Norcyclobenzaprine_Analysis_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Blood_Collection Whole Blood Collection (K2EDTA tubes) Centrifugation Centrifugation (1500xg, 10 min, 4°C) Blood_Collection->Centrifugation < 1 hour On Ice Plasma_Separation Plasma Separation & Aliquoting Centrifugation->Plasma_Separation Storage Long-term Storage (-70°C or below) Plasma_Separation->Storage Thawing Controlled Thawing Storage->Thawing Sample_Prep Sample Preparation Thawing->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis

Caption: Recommended workflow for plasma sample handling and analysis of this compound.

Degradation_Pathway Cyclobenzaprine Cyclobenzaprine This compound This compound (Metabolism) Cyclobenzaprine->this compound CYP450 Enzymes Degradation Potential Degradation (Oxidation) This compound->Degradation Degradation_Products Degradation Products (e.g., N-oxide, Epoxides) Degradation->Degradation_Products

Caption: Postulated metabolic and degradation pathway for this compound.

References

Technical Support Center: Overcoming Matrix Effects in Norcyclobenzaprine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of norcyclobenzaprine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification in LC-MS/MS analysis. For this compound, a basic compound, matrix effects can arise from endogenous components like phospholipids or salts, and exogenous substances such as anticoagulants.

Q2: What is the primary metabolic pathway of cyclobenzaprine to this compound?

A2: Cyclobenzaprine is metabolized to its active metabolite, this compound, primarily through N-demethylation. This process is mainly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2, with a minor contribution from CYP2D6.[1][2]

Q3: Which sample preparation technique is most effective in minimizing matrix effects for this compound analysis?

A3: The choice of sample preparation technique significantly impacts the reduction of matrix effects. While Protein Precipitation (PPT) is a simple and fast method, it is often the least effective at removing interfering matrix components. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts. For basic drugs like this compound, SPE with a polymeric sorbent is often highly effective in removing phospholipids and other interferences, leading to reduced matrix effects and improved assay sensitivity and reproducibility.

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?

A4: A stable isotope-labeled internal standard, such as this compound-d3, is the ideal internal standard for LC-MS/MS bioanalysis. Since it has nearly identical physicochemical properties to this compound, it co-elutes and experiences similar degrees of matrix-induced ion suppression or enhancement. By calculating the analyte-to-internal standard peak area ratio, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.

Q5: What are typical LC-MS/MS parameters for the analysis of this compound?

A5: While specific parameters should be optimized for your instrument and method, here are some typical starting points for this compound analysis:

  • LC Column: A C18 or similar reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer containing a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the analysis of this compound.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. While specific transitions should be optimized, a common approach for related compounds involves monitoring the protonated molecule as the precursor ion and a characteristic fragment ion as the product ion. For cyclobenzaprine, a precursor ion of m/z 276.2 and product ions of m/z 216.2 and 215.1 have been reported.[3] For this compound, the precursor ion would be different due to the loss of a methyl group.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase For basic compounds like this compound, interactions with residual silanols on the silica-based column can cause peak tailing.[4][5] Consider adding a small amount of a competing base, like triethylamine, to the mobile phase, or use a mobile phase with a buffer like ammonium formate.[4] Using a newer generation, high-purity silica column or a column with a different stationary phase chemistry can also help.
Column Overload If the peak is fronting or tailing with increasing concentration, you may be overloading the column. Try reducing the injection volume or diluting the sample.[6]
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase.
Column Contamination or Void If all peaks in your chromatogram are tailing, it could indicate a physical problem with the column, such as a void at the inlet or a blocked frit.[6] Try back-flushing the column (if permissible by the manufacturer) or replacing it.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Inefficient Sample Cleanup If you are observing significant ion suppression, your sample preparation method may not be adequately removing interfering matrix components. If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample.
Co-elution of Phospholipids Phospholipids from plasma samples are a common cause of ion suppression. Optimize your chromatographic method to separate the elution of this compound from the phospholipid elution window. Alternatively, use a sample preparation technique specifically designed to remove phospholipids, such as certain types of SPE cartridges.
Incorrect Mobile Phase pH The pH of the mobile phase can influence the ionization of both this compound and interfering compounds. Experiment with slight adjustments to the mobile phase pH to see if matrix effects are reduced.
Suboptimal ESI Source Parameters The settings of your electrospray ionization source (e.g., capillary voltage, gas flow, temperature) can impact the severity of matrix effects. Perform source optimization experiments to find the settings that maximize the signal for this compound while minimizing the influence of the matrix.
Issue 3: Low Recovery
Potential Cause Troubleshooting Steps
Suboptimal Extraction pH (LLE) The pH of the aqueous phase during liquid-liquid extraction is critical for ensuring that this compound (a basic compound) is in its neutral form to be efficiently extracted into an organic solvent. Ensure the pH is sufficiently basic.
Incomplete Elution from SPE Sorbent If using solid-phase extraction, the elution solvent may not be strong enough to fully desorb this compound from the sorbent. Try a stronger elution solvent or increase the volume of the elution solvent.
Analyte Adsorption This compound may adsorb to plasticware or glassware. Consider using low-binding microplates and vials. Pre-conditioning containers with a solution of the analyte can sometimes help.
Analyte Instability This compound may be degrading during the sample preparation process. Ensure that samples are kept at an appropriate temperature and process them as quickly as possible.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Basic Drugs in Plasma

Technique Typical Recovery (%) Matrix Effect Reduction Throughput Cost per Sample
Protein Precipitation (PPT) 80-100LowHighLow
Liquid-Liquid Extraction (LLE) 70-95MediumLowMedium
Solid-Phase Extraction (SPE) 85-105HighMedium-HighHigh

Note: This table provides a general comparison. Actual values will vary depending on the specific method and analyte.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline for the extraction of basic drugs like this compound from plasma using a polymeric SPE sorbent.

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 100 µL of 2% ammonium hydroxide in water.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., 10 mg/1 mL) with 500 µL of methanol.

    • Equilibrate the cartridge with 500 µL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.

    • Apply a stronger vacuum to dry the sorbent for 1-2 minutes.

  • Elution:

    • Elute the this compound with 500 µL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample pretreatment Pre-treatment (e.g., basification) plasma->pretreatment lc_ms LC-MS/MS System spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation evaporation->lc_ms data Data Acquisition & Processing lc_ms->data

Caption: A generalized experimental workflow for the bioanalysis of this compound.

troubleshooting_logic start Poor Bioanalytical Results (Inaccurate/Imprecise) check_peak_shape Assess Peak Shape start->check_peak_shape check_matrix_effect Evaluate Matrix Effects start->check_matrix_effect check_recovery Determine Recovery start->check_recovery peak_tailing Peak Tailing/Fronting? check_peak_shape->peak_tailing high_me High Matrix Effects? check_matrix_effect->high_me low_recovery Low Recovery? check_recovery->low_recovery peak_tailing->check_matrix_effect No optimize_lc Optimize LC Method (e.g., mobile phase, column) peak_tailing->optimize_lc Yes high_me->check_recovery No improve_cleanup Improve Sample Cleanup (e.g., change SPE sorbent) high_me->improve_cleanup Yes low_recovery->start No, re-evaluate optimize_extraction Optimize Extraction (e.g., pH, solvent) low_recovery->optimize_extraction Yes

Caption: A logical troubleshooting workflow for this compound bioanalysis.

metabolic_pathway cyclobenzaprine Cyclobenzaprine This compound This compound cyclobenzaprine->this compound N-demethylation cyp_enzymes CYP3A4, CYP1A2 (minor: CYP2D6) cyp_enzymes->cyclobenzaprine

Caption: The metabolic conversion of cyclobenzaprine to this compound.

References

Improving the resolution of Norcyclobenzaprine enantiomers in chiral separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Norcyclobenzaprine enantiomers in chiral separation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound enantiomers.

1. Poor or No Resolution of Enantiomers

Symptom: The chromatogram shows a single peak or two poorly resolved (overlapping) peaks for the this compound enantiomers.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselectivity for this compound.

    • Solution: Screen different types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for cyclic amine compounds.[1][2] Cyclodextrin-based CSPs can also be effective.[3][4]

  • Incorrect Mobile Phase Composition: The mobile phase polarity and additives play a crucial role in chiral recognition.[5]

    • Solution (Normal-Phase): Optimize the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol, ethanol). Vary the modifier concentration in small increments (e.g., 1-2%). Introduce a basic additive like diethylamine (DEA) at a low concentration (e.g., 0.1%) to improve peak shape and interaction with the stationary phase for basic compounds like this compound.[6]

    • Solution (Reversed-Phase): Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol). Optimize the pH of the aqueous phase. For basic analytes, a slightly acidic pH can sometimes improve peak shape.

  • Suboptimal Temperature: Temperature significantly affects the thermodynamics of chiral recognition and can alter selectivity.[7]

    • Solution: Experiment with different column temperatures. Lower temperatures often increase retention and can improve resolution.[7] Conversely, in some cases, increasing the temperature may enhance peak efficiency and resolution. A systematic study of temperature effects (e.g., in 5°C increments from 15°C to 40°C) is recommended.

Troubleshooting Workflow for Poor Resolution:

start Poor or No Resolution csp Evaluate CSP Selection start->csp mp Optimize Mobile Phase start->mp temp Adjust Temperature start->temp screen_csp Screen Polysaccharide & Cyclodextrin CSPs csp->screen_csp If initial CSP is ineffective optimize_np Normal-Phase: - Vary alcohol % - Add 0.1% DEA mp->optimize_np optimize_rp Reversed-Phase: - Adjust organic % - Optimize buffer pH mp->optimize_rp temp_study Perform Temperature Study (e.g., 15-40°C) temp->temp_study screen_csp->mp optimize_np->temp optimize_rp->temp end Resolution Improved temp_study->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

2. Peak Tailing

Symptom: The peaks in the chromatogram are asymmetrical with a pronounced tail.

Possible Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the basic this compound molecule and acidic sites on the silica support of the CSP can cause peak tailing.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1-0.2%. This will compete for the active sites on the stationary phase and improve peak symmetry.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer.

3. High Backpressure

Symptom: The HPLC system pressure is significantly higher than normal for the applied flow rate.

Possible Causes and Solutions:

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can block the inlet frit of the column.

    • Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer's instructions).

  • Precipitation in the System: Changes in mobile phase composition or sample solvent incompatibility can cause precipitation.

    • Solution: Ensure the sample is dissolved in a solvent compatible with the mobile phase. When changing mobile phases, ensure miscibility and flush the system thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a chiral separation method for this compound?

A good starting point is to use a polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative. For the mobile phase, begin with a normal-phase system consisting of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as a basic additive. Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

Q2: How can I improve the separation factor (α) and resolution (Rs) of this compound enantiomers?

Parameter to ModifyRecommended ActionExpected Outcome
Mobile Phase Modifier Decrease the percentage of the alcohol (polar) modifier in a normal-phase system.Increased retention times, potentially leading to a larger separation between the enantiomer peaks and a higher resolution.
Temperature Lower the column temperature (e.g., from 25°C to 15°C).May increase the enantioselectivity (α) of the stationary phase, resulting in better resolution. However, this can also lead to broader peaks.[7]
Mobile Phase Additive Optimize the concentration of the basic additive (e.g., DEA).Can improve peak shape and may influence the interaction with the CSP, thereby affecting resolution.
Chiral Stationary Phase Screen different CSPs (e.g., different cellulose or amylose derivatives).Different CSPs have unique chiral recognition mechanisms that can lead to significantly different separation factors.[1][2]

Q3: Can I use reversed-phase chromatography for the chiral separation of this compound?

Yes, reversed-phase chromatography can be used. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase will be a critical parameter to optimize for the basic this compound molecule.

Q4: What is the impact of the mobile phase flow rate on resolution?

Lowering the flow rate generally increases the efficiency of the separation (more theoretical plates), which can lead to better resolution, but it will also increase the analysis time. Conversely, increasing the flow rate will shorten the analysis time but may decrease resolution. It is important to find a balance between resolution and run time.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method for this compound Enantiomers

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 290 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Reversed-Phase HPLC Method for this compound Enantiomers

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), 150 x 4.6 mm, 5 µm

  • Mobile Phase: 20 mM Ammonium Bicarbonate in Water / Acetonitrile (50:50, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 20°C

  • Detection: UV at 290 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Quantitative Data Summary (Hypothetical Data for Method Development)

The following table illustrates the effect of modifying key parameters on the resolution of this compound enantiomers using a cellulose-based CSP in normal-phase mode.

Mobile Phase (Hexane:IPA:DEA)Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Separation Factor (α)Resolution (Rs)
90:10:0.1258.29.51.181.8
95:5:0.12512.515.01.252.5
90:10:0.11510.112.01.222.2
85:15:0.1256.57.21.121.2

Logical Relationship for Method Optimization:

cluster_params Key Parameters cluster_actions Actions cluster_outcomes Primary Effects start Method Optimization Goal: Improve Resolution (Rs > 1.5) mp_mod Mobile Phase Modifier % start->mp_mod temp Column Temperature start->temp additive Additive Concentration start->additive decrease_mod Decrease Alcohol % mp_mod->decrease_mod decrease_temp Decrease Temperature temp->decrease_temp optimize_add Vary DEA % additive->optimize_add increase_k Increase Retention (k) decrease_mod->increase_k change_alpha Change Selectivity (α) decrease_temp->change_alpha improve_shape Improve Peak Shape optimize_add->improve_shape resolution Improved Resolution (Rs) increase_k->resolution change_alpha->resolution improve_shape->resolution

Caption: Logical relationships in chiral method optimization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norcyclobenzaprine (nCBP). The aim is to help minimize and understand its off-target effects to ensure the generation of reliable and interpretable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known targets?

This compound is the primary, biologically active metabolite of Cyclobenzaprine, a commonly prescribed muscle relaxant.[1][2] It is a tricyclic compound structurally similar to tricyclic antidepressants.[3] While often studied in the context of its parent drug's therapeutic effects, nCBP itself has a complex pharmacological profile with high affinity for several receptor systems. Its primary known targets, based on in vitro binding and functional assays, include serotonin (5-HT), histamine, and adrenergic receptors.[1][2]

Q2: What are the most significant off-target effects I should be aware of when using this compound?

The most significant off-target effects of this compound stem from its potent antagonism of histamine H1 receptors, serotonin 5-HT2A/2C receptors, and alpha-1 adrenergic receptors.[1][2][4] These interactions can lead to sedation (H1 antagonism), potential modulation of mood and sleep (5-HT2A/2C antagonism), and cardiovascular effects such as changes in blood pressure (alpha-1 adrenergic antagonism).[1][5] Additionally, it exhibits affinity for muscarinic M1 receptors, which could result in anticholinergic side effects like dry mouth.[1][2]

Q3: How can I proactively minimize off-target effects in my experimental design?

To minimize off-target effects, a multi-faceted approach is recommended:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest possible concentration that elicits the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-target receptors.[6][7]

  • Employ Selective Antagonists as Controls: In your experimental setup, include selective antagonists for the known high-affinity off-targets of nCBP (e.g., a selective H1 antagonist, a selective 5-HT2A antagonist) to distinguish the on-target effects from the off-target ones.

  • Utilize Structurally Unrelated Compounds: As a positive control, use a structurally different compound that is known to act on your target of interest. This helps confirm that the observed effect is due to the modulation of the intended target and not an artifact of the tricyclic chemical scaffold.

  • Target Validation with Genetic Approaches: If possible, use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target protein. If the experimental effect of this compound persists in the absence of the target, it is likely an off-target effect.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High background signal or unexpected cellular toxicity. The concentration of this compound may be too high, leading to widespread off-target effects.Perform a dose-response curve to determine the optimal concentration. Use a viability assay (e.g., MTT, trypan blue) to assess toxicity at different concentrations.
Results are inconsistent across different cell lines. The expression levels of the on-target and off-target receptors can vary significantly between cell lines.Characterize the expression levels of your target and key off-targets (e.g., H1, 5-HT2A, alpha-1 adrenergic receptors) in the cell lines you are using via techniques like qPCR or western blotting.
Observed sedative or hypnotic effects in in vivo models. This is a known consequence of this compound's potent histamine H1 receptor antagonism.[4][5]Co-administer a peripherally restricted H1 antagonist to block the systemic sedative effects if your target is in the periphery. If the target is central, this off-target effect may be unavoidable and should be carefully documented and considered in the interpretation of the results.
Difficulty distinguishing between 5-HT receptor subtype effects. This compound has affinity for multiple 5-HT receptor subtypes (e.g., 5-HT2A, 5-HT2C, and is an agonist at 5-HT1A).[1]Use a panel of highly selective antagonists for the different 5-HT receptor subtypes to dissect the contribution of each to the observed effect.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at various human receptors.

Table 1: this compound Binding Affinities (Ki)

Receptor SubtypeKi (nM)Reference(s)
Serotonin
5-HT2A13[1][2]
5-HT2B12[2]
5-HT2C43[1][2]
5-HT1A76[2]
Histamine
H15.6[1]
Adrenergic
α-1A34[1][2]
α-2B150[1]
α-2C48[1]
Muscarinic
M130[1]

Table 2: this compound Functional Activity

Receptor SubtypeActivityPotency (nM)Reference(s)
Serotonin
5-HT2AAntagonist (IC50)92[1]
5-HT2CAntagonist (IC50)1220[1]
5-HT1AAgonist (EC50)3200[1]
Adrenergic
α-2AAntagonist (IC50)6400[1]

Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Methodology:

  • Cell Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human receptor of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound at Gq-coupled receptors (e.g., 5-HT2A, H1).

Methodology:

  • Cell Culture: Culture a cell line expressing the receptor of interest in a 96-well black-walled, clear-bottom plate.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., serotonin for 5-HT2A, histamine for H1) at a concentration that elicits a submaximal response (EC80).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value for its antagonist activity.

Visualizations

Norcyclobenzaprine_Off_Target_Signaling nCBP This compound H1R H1 Receptor nCBP->H1R Antagonist HT2AR 5-HT2A Receptor nCBP->HT2AR Antagonist Alpha1AR α1-Adrenergic Receptor nCBP->Alpha1AR Antagonist M1R M1 Receptor nCBP->M1R Antagonist TargetR Intended Target Receptor nCBP->TargetR Modulator Gq_PLC Gq → PLC → IP3/DAG H1R->Gq_PLC HT2AR->Gq_PLC Alpha1AR->Gq_PLC M1R->Gq_PLC DesiredEffect Desired Biological Effect TargetR->DesiredEffect Ca_PKC ↑ Ca²⁺ / ↑ PKC Gq_PLC->Ca_PKC Sedation Sedation Ca_PKC->Sedation Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction Anticholinergic Anticholinergic Effects Ca_PKC->Anticholinergic

Caption: Key off-target signaling pathways of this compound.

Experimental_Workflow start Start: Hypothesis on This compound's On-Target Effect dose_response 1. Dose-Response Curve (Lowest Effective Concentration) start->dose_response off_target_screen 2. Off-Target Profiling (Binding & Functional Assays) dose_response->off_target_screen controls 3. Design In Vitro/In Vivo Experiment with Appropriate Controls off_target_screen->controls neg_control Negative Control (Inactive Analog) controls->neg_control pos_control Positive Control (Structurally Different Agonist/Antagonist) controls->pos_control antagonist_control Off-Target Antagonist Controls controls->antagonist_control execute 4. Execute Experiment controls->execute analyze 5. Analyze Data execute->analyze interpret 6. Interpret Results in Context of Off-Target Profile analyze->interpret validate 7. Genetic Target Validation (e.g., siRNA, CRISPR) interpret->validate If results are ambiguous conclusion Conclusion on On-Target Effect interpret->conclusion If results are clear validate->conclusion

Caption: Workflow for minimizing off-target effects.

References

Technical Support Center: Troubleshooting Chemical Contamination in Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and eliminating chemical contamination, with a specific focus on a hypothetical case of Norcyclobenzaprine contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be a contaminant?

This compound is the primary active metabolite of cyclobenzaprine, a muscle relaxant. In a laboratory setting, contamination can occur if the lab is involved in the analysis of samples containing cyclobenzaprine or its metabolites, or through cross-contamination from other experiments. Its chemical properties, such as solubility and vapor pressure, can influence its persistence and spread.

Q2: What are the common signs of chemical contamination in an experiment?

Common indicators of chemical contamination include:

  • Unexpected or inconsistent experimental results.

  • The appearance of unknown peaks in analytical readouts (e.g., HPLC, GC-MS).

  • Changes in the physical properties of reagents or samples.

  • Cell culture toxicity or other unexpected biological responses.

Q3: How can I confirm the identity of a suspected contaminant?

The identity of a contaminant can be confirmed using various analytical techniques. Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is a powerful tool for identifying unknown compounds by providing information about their mass-to-charge ratio and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.

Q4: What are the general principles for decontaminating laboratory equipment?

The general principles of decontamination involve a multi-step approach:

  • Initial Cleaning: Physical removal of visible residues.

  • Solvent Rinsing: Using appropriate solvents to dissolve and remove the contaminant. The choice of solvent depends on the solubility of the contaminant.

  • Chemical Inactivation (if applicable): Using a chemical agent to degrade the contaminant. This is not always necessary or feasible.

  • Final Rinse: Rinsing with a high-purity solvent (e.g., ultrapure water or analytical grade solvent) to remove any remaining cleaning agents.

  • Drying: Thoroughly drying the equipment to prevent re-contamination.

  • Verification: Testing the equipment to ensure the contaminant has been removed to an acceptable level.

Troubleshooting Guide: this compound Contamination

This guide provides a systematic approach to identifying and eliminating this compound contamination.

Step 1: Identify the Potential Source of Contamination

The first step is to trace the potential source of the this compound contamination. Consider the following:

  • Recent Experiments: Were there any recent experiments involving cyclobenzaprine or its metabolites?

  • Shared Equipment: Is the affected equipment shared with other research groups?

  • Chemical Storage: Check the storage area for any spills or improperly sealed containers of cyclobenzaprine.

  • Waste Disposal: Review waste disposal procedures to ensure they are not a source of cross-contamination.

Step 2: Isolate Affected Equipment and Areas

To prevent further spread, isolate all equipment and laboratory areas suspected of being contaminated. This includes glassware, analytical instruments, benchtops, and fume hoods.

Step 3: Select an Appropriate Cleaning Procedure

The choice of cleaning procedure will depend on the nature of the equipment and the extent of contamination.

Solubility of this compound
SolventSolubilityNotes
Water SparinglySolubility can be increased at lower pH.
Methanol SolubleA good initial choice for rinsing glassware and surfaces.
Acetonitrile SolubleCommonly used as a solvent in HPLC, making it a good cleaning agent.
Isopropanol SolubleEffective for general surface cleaning.
Aqueous Acidic Solution Highly Solublee.g., 0.1 M HCl. Useful for dissolving and removing basic compounds like this compound.
Aqueous Basic Solution Poorly SolubleAvoid using basic solutions for the primary cleaning step.

Step 4: Execute the Cleaning Protocol

Follow the detailed experimental protocols provided below for cleaning glassware and analytical instrumentation.

Step 5: Verify the Effectiveness of Cleaning

After cleaning, it is crucial to verify that the contamination has been successfully removed. This is typically done by performing a "blank" analysis.

Experimental Protocols

Protocol 1: General Glassware Decontamination
  • Initial Rinse: Rinse the glassware three times with deionized water to remove any water-soluble residues.

  • Solvent Wash: Wash the glassware with a suitable organic solvent in which this compound is soluble, such as methanol or acetonitrile. This can be done in a sonicator for 15-20 minutes.

  • Acid Wash: Soak the glassware in a 0.1 M solution of hydrochloric acid (HCl) for at least one hour. This will help to dissolve any remaining basic organic contaminants.

  • Thorough Rinsing: Rinse the glassware thoroughly with deionized water (at least 5-7 times) to remove all traces of the acid.

  • Final Rinse: Rinse the glassware with a high-purity solvent, such as analytical grade methanol or acetonitrile, depending on the subsequent application.

  • Drying: Dry the glassware in an oven at an appropriate temperature (e.g., 105 °C) or by air drying in a clean environment.

Protocol 2: HPLC System Decontamination
  • System Flush with Mobile Phase: Flush the entire HPLC system, including the pump, injector, and column, with the mobile phase used during the analysis that showed contamination.

  • Strong Solvent Wash: Replace the mobile phase with a strong solvent that is miscible with the mobile phase and in which this compound is highly soluble. A common choice is a mixture of isopropanol and water (e.g., 75:25 v/v). Flush the system for an extended period (e.g., 1-2 hours).

  • Acidic Wash: To remove basic contaminants, flush the system with an acidic mobile phase, such as 0.1% trifluoroacetic acid (TFA) in acetonitrile/water. Note: Always check for column compatibility before using acidic or basic solutions.

  • Re-equilibration: Equilibrate the system with the original mobile phase until a stable baseline is achieved.

  • Blank Injection: Perform several blank injections (injecting only the mobile phase or a clean solvent) to ensure that no contaminant peaks are detected.

Visualizations

Contamination_Troubleshooting_Workflow A Suspicion of Contamination (e.g., unexpected peaks) B Identify Potential Source A->B C Isolate Affected Equipment and Area B->C D Select Appropriate Cleaning Procedure C->D E Execute Cleaning Protocol D->E F Verify Cleaning Effectiveness (Blank Analysis) E->F G Contamination Eliminated F->G Successful H Re-evaluate and Repeat Cleaning or Re-assess Source F->H Unsuccessful H->D

Caption: A workflow diagram for troubleshooting chemical contamination.

Signaling_Pathway_Hypothetical Contaminant This compound (Contaminant) Receptor Target Receptor/Enzyme Contaminant->Receptor Binds to Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Altered Cellular Response (e.g., unexpected toxicity) Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway affected by a contaminant.

Strategies to mitigate the long half-life of Norcyclobenzaprine in washout periods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate the long washout period of Norcyclobenzaprine, the primary active metabolite of Cyclobenzaprine, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have such a long half-life?

This compound, a metabolite of Cyclobenzaprine, possesses a long elimination half-life, reportedly around 72 hours.[1][2] This extended duration is attributed to several factors, including its high lipophilicity, which leads to extensive tissue distribution, and its metabolic profile. Unlike its parent compound, this compound does not readily form a stable N+-glucuronide conjugate, a common pathway for the elimination of similar compounds.[2]

Q2: What are the primary challenges associated with the long half-life of this compound in research?

The prolonged presence of this compound in experimental systems can lead to:

  • Extended Washout Periods: This significantly increases the duration and cost of crossover studies and sequential experiments.

  • Carryover Effects: Residual this compound can confound the results of subsequent treatments, leading to inaccurate data interpretation.

  • Difficulty in Establishing a True Baseline: Ensuring the complete elimination of the metabolite before initiating new experimental arms is challenging.

Q3: Are there any established methods to actively accelerate the washout of this compound?

Currently, there are no universally validated and specific protocols for the accelerated washout of this compound. However, based on its known metabolic pathways and physicochemical properties, several strategies can be hypothesized and tested. These include enzymatic induction and, in specific in vivo contexts, the use of adsorptive agents.

Q4: Which enzymes are responsible for the metabolism of this compound's parent compound, Cyclobenzaprine?

Cyclobenzaprine is primarily metabolized by the cytochrome P450 enzymes CYP1A2 and CYP3A4, which are responsible for its N-demethylation to this compound.[1][2]

Troubleshooting Guides

In Vitro Washout Procedures

Issue: Prolonged retention of this compound in cell cultures after washout.

  • Possible Cause: High lipophilicity and non-specific binding to cell membranes and plasticware.

  • Troubleshooting Steps:

    • Increase Wash Volume and Frequency: Instead of standard washes, increase the volume of wash buffer (e.g., PBS or serum-free media) and the number of wash cycles.

    • Incorporate a "Chase" Step: After the initial washes, incubate the cells with a high concentration of a non-interfering, structurally similar compound or a serum-containing medium for a short period to facilitate the displacement of bound this compound.

    • Use of Albumin: Including bovine serum albumin (BSA) in the wash buffer can help to sequester the lipophilic this compound and enhance its removal from the culture system.

    • Verify Complete Removal: After the washout procedure, collect the final wash buffer and analyze it for the presence of this compound using a sensitive analytical method like LC-MS/MS to confirm complete removal.

In Vivo Washout Strategies

Issue: Extended washout period required in animal models.

  • Possible Cause: Slow metabolism and extensive tissue distribution of this compound.

  • Troubleshooting Steps (Hypothetical):

    • Enzymatic Induction: Consider pre-treating animals with known inducers of CYP3A4 and CYP1A2 to potentially accelerate the metabolism of any remaining Cyclobenzaprine and subsequently this compound. This approach should be carefully validated with pilot studies to assess efficacy and potential off-target effects.

    • Multi-Dose Activated Charcoal (MDAC): For non-rodent models where oral administration is feasible, MDAC could theoretically interrupt any enterohepatic recirculation and adsorb this compound from the gastrointestinal tract, thereby enhancing its elimination.[3][4] The lipophilic and amine nature of this compound suggests potential for adsorption.[5] This is an experimental approach and requires careful consideration of the animal's welfare and the specific experimental design.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesReference
Half-life (t½) ~72 hoursHuman[1][2]
Time to maximum concentration (Tmax) 24.0 hoursHuman[2]
Maximum concentration (Cmax) 1.27 ng/mLHuman[2]
Area under the curve (AUC₀₋∞) 169.5 ng·hr/mLHuman[2]

Table 2: Receptor Binding Profile of this compound

ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
5-HT2a 13Antagonist[2]
5-HT2c 43Antagonist[2]
Adrenergic α-1A 34Antagonist[2]
Adrenergic α-2B 150Antagonist[2]
Adrenergic α-2C 48Antagonist[2]
Histamine H1 5.6Antagonist[2]
Muscarinic M1 30Antagonist[2]
5-HT1a -Agonist (EC₅₀ = 3.2 µM)[2]

Experimental Protocols

Protocol 1: In Vitro Washout Procedure for Adherent Cells

Objective: To achieve a complete washout of this compound from a monolayer cell culture to establish a drug-free baseline for subsequent experiments.

Methodology:

  • Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the cell culture plate.

  • Initial Wash: Gently add pre-warmed, sterile Phosphate-Buffered Saline (PBS) to each well (e.g., 1 mL for a 12-well plate). Rock the plate gently for 2 minutes and then aspirate the PBS. Repeat this step three times.

  • Albumin Wash: Prepare a wash solution of 1% Bovine Serum Albumin (BSA) in serum-free cell culture medium. Add this solution to each well and incubate at 37°C for 15-30 minutes. This step helps to solubilize and remove membrane-bound this compound.

  • Final Washes: Aspirate the BSA-containing medium and perform two final washes with pre-warmed PBS as described in step 2.

  • Verification (Optional but Recommended): Collect the supernatant from the final wash and analyze for the presence of this compound using a validated LC-MS/MS method to confirm complete removal.

  • Add Fresh Medium: Add fresh, complete growth medium to the cells for the next phase of the experiment.

Protocol 2: In Vivo Induction of CYP3A4/1A2 for Accelerated Clearance (Hypothetical)

Objective: To experimentally investigate if the induction of key metabolic enzymes can shorten the washout period of this compound in a rodent model.

Methodology:

  • Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • This compound Administration: Administer a single dose of this compound (or its parent compound, Cyclobenzaprine) to all animals.

  • Group Allocation: Divide the animals into a control group and a treatment group.

  • Inducer Administration:

    • Control Group: Administer the vehicle used for the inducer.

    • Treatment Group: Administer a known CYP3A4 and/or CYP1A2 inducer (e.g., Rifampicin for CYP3A4, Omeprazole for CYP1A2) at a pre-determined dose and schedule based on literature. The induction period typically requires several days of treatment.

  • Pharmacokinetic Sampling: Collect blood samples at various time points post-Norcyclobenzaprine administration from both groups.

  • Sample Analysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Compare the pharmacokinetic parameters (e.g., half-life, clearance) of this compound between the control and treatment groups to determine if enzymatic induction significantly accelerated its elimination.

Disclaimer: This protocol is hypothetical and requires thorough validation and ethical approval before implementation. The choice of inducer, dose, and treatment duration must be carefully considered to avoid adverse effects and confounding experimental results.

Mandatory Visualizations

Norcyclobenzaprine_Metabolism cluster_liver Hepatic Metabolism Cyclobenzaprine Cyclobenzaprine This compound This compound (Long Half-Life) Cyclobenzaprine->this compound N-demethylation Metabolites Further Metabolites (e.g., Glucuronides - Limited) This compound->Metabolites Metabolism Elimination Renal Elimination Metabolites->Elimination CYP3A4 CYP3A4 CYP3A4->this compound CYP1A2 CYP1A2 CYP1A2->this compound

Caption: Metabolic pathway of Cyclobenzaprine to this compound.

Washout_Workflow start Start: Experiment with This compound washout Initiate Washout Protocol start->washout in_vitro In Vitro Washout washout->in_vitro Cell Culture in_vivo In Vivo Washout washout->in_vivo Animal Model verify Verify Complete Removal (e.g., LC-MS/MS) in_vitro->verify in_vivo->verify next_exp Proceed to Next Experimental Phase verify->next_exp

Caption: General workflow for this compound washout.

Signaling_Antagonism cluster_receptors Receptor Targets cluster_pathways Downstream Signaling This compound This compound 5HT2a 5HT2a This compound->5HT2a Antagonizes H1 H1 This compound->H1 Antagonizes Alpha1A_Adrenergic α1A-Adrenergic This compound->Alpha1A_Adrenergic Antagonizes Calcium_Mobilization Ca²⁺ Mobilization 5HT2a->Calcium_Mobilization Other_Pathways Other Signaling Pathways H1->Other_Pathways Alpha1A_Adrenergic->Other_Pathways

Caption: Antagonistic action of this compound on key receptors.

References

Technical Support Center: Norcyclobenzaprine Analysis and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Norcyclobenzaprine, the primary active metabolite of Cyclobenzaprine. The focus is on enhancing the accuracy of its quantification, understanding its pharmacological implications, and strategies to manage its formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant in Cyclobenzaprine studies?

This compound is the N-desmethyl metabolite of Cyclobenzaprine. It is a psychoactive substance with a pharmacological profile similar to its parent compound. Its significance lies in its tendency to accumulate in the body with chronic daily dosing of oral Cyclobenzaprine, which can interfere with the therapeutic effects of the primary drug.

Q2: What are the primary challenges associated with this compound in clinical settings?

The main challenge is its long half-life and accumulation, which can counteract the intended therapeutic benefits of bedtime-administered Cyclobenzaprine aimed at improving sleep quality. This accumulation can make it difficult to maintain a drug regimen where the effects are largely cleared by the morning.

Q3: How can the formation of this compound be minimized during treatment?

Sublingual administration of Cyclobenzaprine has been shown to significantly reduce the formation of this compound. This route allows for rapid transmucosal absorption, bypassing the first-pass hepatic metabolism where a significant portion of Cyclobenzaprine is converted to this compound.

Q4: What are the known impurities related to this compound during its synthesis or as a metabolite?

The U.S. Pharmacopoeia defines desmethyl cyclobenzaprine (this compound) as a compound-related impurity B of Cyclobenzaprine, with an acceptable level of ≤0.15% in the parent drug substance. Another related compound that can be monitored is Cyclobenzaprine N-oxide.

Troubleshooting Guide

Issue 1: High variability in this compound plasma concentrations in pharmacokinetic studies.
  • Possible Cause: Inconsistent oral administration and food effects influencing first-pass metabolism.

  • Troubleshooting Steps:

    • Ensure strict adherence to fasting or fed protocols across all subjects.

    • Consider and record the time of administration relative to meals.

    • If variability persists, consider if the formulation (e.g., immediate-release vs. extended-release) is contributing to inconsistent absorption.

    • Utilize a validated LC-MS/MS method for accurate quantification.

Issue 2: Unexpectedly high levels of this compound despite low-dose Cyclobenzaprine administration.
  • Possible Cause: Patient-specific metabolic differences, particularly in CYP450 enzyme activity (CYP1A2 and CYP3A4 are involved in its formation).

  • Troubleshooting Steps:

    • Review patient history for co-administered medications that may induce or inhibit these CYP enzymes.

    • If feasible, perform pharmacogenomic testing to identify subjects who may be rapid or slow metabolizers.

    • Analyze samples for other Cyclobenzaprine metabolites to get a complete metabolic profile.

Issue 3: Difficulty in achieving a clean separation of this compound from Cyclobenzaprine and other metabolites during chromatographic analysis.
  • Possible Cause: Suboptimal chromatographic conditions (e.g., mobile phase, column chemistry, gradient).

  • Troubleshooting Steps:

    • Optimize the mobile phase composition and gradient elution to improve resolution.

    • Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to exploit different retention mechanisms.

    • Ensure proper sample preparation to remove interfering matrix components.

    • Refer to validated LC-MS/MS methods for established analytical conditions.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₉N
Molecular Weight261.36 g/mol
IUPAC NameN-methyl-3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propan-1-amine
CAS Number303-50-4
StereochemistryAchiral

Table 2: Comparative Pharmacokinetic Parameters of Cyclobenzaprine (CBP) and this compound (nCBP) after a single 5 mg oral dose of CBP

ParameterCyclobenzaprine (CBP)This compound (nCBP)Source
Tₘₐₓ (hr)3.7 ± 1.112.0 ± 4.2
Cₘₐₓ (ng/mL)5.9 ± 1.92.0 ± 0.6
AUC₀₋₁₆₈ (ng*hr/mL)177.3 ± 55.4243.6 ± 79.9
T₁/₂ (hr)30.95 ± 7.1872.75 ± 27.71

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol is a generalized procedure based on common practices for bioanalytical method development.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., this compound-d3).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting at ~10% B, increasing to 95% B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

    • Process calibration standards and quality control samples alongside the unknown samples.

    • Quantify this compound in the unknown samples by interpolating from the linear regression of the calibration curve.

Visualizations

metabolic_pathway CBP Cyclobenzaprine Metabolism Hepatic Metabolism (CYP1A2, CYP3A4) CBP->Metabolism First-Pass Effect (Oral Admin) nCBP This compound (Active Metabolite) Metabolism->nCBP N-demethylation

Caption: Metabolic conversion of Cyclobenzaprine to this compound.

Norcyclobenzaprine Analytical Laboratories: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norcyclobenzaprine analytical reference standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important as a reference standard?

A1: this compound is a primary metabolite and a known impurity of the muscle relaxant Cyclobenzaprine. As an impurity, it is crucial to monitor and control its levels in pharmaceutical formulations of Cyclobenzaprine to ensure the safety and efficacy of the drug product, in line with regulatory requirements such as those from the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1] The reference standard is a highly purified and well-characterized material essential for the accurate identification and quantification of this compound in analytical testing.[2][3]

Q2: Where can I purchase this compound reference standards?

A2: this compound reference standards are available from several reputable suppliers, including Sigma-Aldrich (a subsidiary of MilliporeSigma), which offers the European Pharmacopoeia (EP) reference standard.[4] Other suppliers of pharmaceutical reference standards may also carry this product.

Q3: What information is typically included in the Certificate of Analysis (CoA) for a this compound reference standard?

A3: While the exact format can vary between suppliers, a Certificate of Analysis (or a "USP Certificate" for USP standards) for a this compound reference standard will typically include:[5][6]

  • Product Name and Catalog Number

  • CAS Number: 303-50-4

  • Molecular Formula: C₁₉H₁₉N[7]

  • Molecular Weight: 261.36 g/mol [7]

  • Lot Number

  • Purity/Assay Value

  • Method of Analysis (e.g., HPLC, Mass Spectrometry)

  • Identification Data (e.g., ¹H-NMR, Mass Spectrum)

  • Recommended Storage Conditions

  • Date of Release and Expiry/Retest Date

Q4: My HPLC chromatogram shows a poor peak shape for this compound. What are the possible causes and solutions?

A4: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors. Refer to the HPLC Troubleshooting Guide below for a detailed breakdown of potential issues and corrective actions. Common causes include column degradation, improper mobile phase pH, or sample overload.

Q5: I am observing variability in the retention time of this compound. What should I investigate?

A5: Retention time variability is a common issue in HPLC analysis. Consult the HPLC Troubleshooting Guide for potential causes such as fluctuations in mobile phase composition, temperature, or flow rate. In normal-phase chromatography, the water content of the mobile phase can significantly impact retention time reproducibility.

Troubleshooting Guides

HPLC Method Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Causes Recommended Solutions
No Peak or Very Small Peak - Injector issue (e.g., clogged needle, incorrect sample volume).- Detector issue (e.g., lamp off, incorrect wavelength).- Sample degradation.- Perform injector maintenance and ensure correct sample volume is being drawn.- Check detector settings and lamp status.- Prepare a fresh sample and standard solution.
Peak Tailing - Column contamination or degradation.- Secondary interactions between the analyte and the stationary phase.- Mismatched pH between sample solvent and mobile phase.- Wash the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dissolve the sample in the mobile phase.
Peak Fronting - Sample overload.- Sample solvent is stronger than the mobile phase.- Reduce the concentration of the sample.- Dilute the sample in a solvent that is weaker than or the same as the mobile phase.
Split Peaks - Clogged frit or void at the column inlet.- Co-elution with an interfering peak.- Back-flush the column or replace the frit. If a void is present, the column may need to be replaced.- Adjust mobile phase composition or gradient to improve resolution.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase or detector cell.- Incomplete mobile phase mixing.- Degas the mobile phase and purge the pump.- Flush the system with a clean, strong solvent.- Ensure proper mixing of mobile phase components.
Stability Indicating Method Troubleshooting

This guide focuses on issues related to forced degradation studies and the stability-indicating properties of the analytical method.

Problem Potential Causes Recommended Solutions
Inconsistent Degradation - Inaccurate concentration of stressor (acid, base, oxidizing agent).- Temperature fluctuations during stress study.- Variation in exposure time to light (for photolytic degradation).- Prepare fresh stressor solutions and verify their concentration.- Use a calibrated oven or water bath for thermal stress studies.- Use a photostability chamber with controlled light exposure.
Poor Resolution Between this compound and Degradants - Inadequate chromatographic conditions.- Inappropriate column chemistry.- Optimize the mobile phase composition, gradient, and flow rate.- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Mass Balance Failure (Sum of analyte and degradants is not close to 100%) - Co-elution of degradants.- Degradants do not have a chromophore and are not detected by UV.- Non-volatile degradants precipitating out of solution.- Improve chromatographic resolution.- Use a mass spectrometer (MS) detector in conjunction with UV to identify non-chromophoric degradants.- Ensure complete dissolution of the stressed sample.

Experimental Protocols

Stability Indicating HPLC Method for this compound

This protocol describes a typical stability-indicating reversed-phase HPLC method for the analysis of this compound.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.025M Potassium Dihydrogen Orthophosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Injection Volume 10 µL
Column Temperature 30 °C

Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of this compound reference standard in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

  • Sample Solution: The preparation will depend on the matrix. For a drug product, it may involve extraction and dilution to a similar concentration as the standard solution.

Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20%.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber.

Quantitative Data Summary

The following tables provide illustrative quantitative data that may be obtained from the analysis of this compound.

Table 1: Typical Chromatographic Parameters for this compound

Parameter Value
Retention Time (RT) ~8.5 min (under the described HPLC method)
Relative Retention Time (RRT) to Cyclobenzaprine ~0.9
Tailing Factor ≤ 1.5
Theoretical Plates > 2000

Table 2: Illustrative Results of Forced Degradation Studies for this compound

Stress Condition % Degradation of this compound (Illustrative) Major Degradants Observed (Illustrative)
Acid Hydrolysis (0.1 M HCl, 80°C, 2h) 12%Unknown degradant at RRT 0.7
Base Hydrolysis (0.1 M NaOH, 80°C, 2h) 8%Unknown degradant at RRT 0.6
Oxidative Degradation (3% H₂O₂, RT, 24h) 15%N-oxide derivative
Thermal Degradation (105°C, 24h) < 2%No significant degradation
Photolytic Degradation 5%Photodegradation products

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ref_std This compound Reference Standard dissolution Dissolution in Diluent ref_std->dissolution sample Test Sample sample->dissolution dilution Dilution to Working Concentration dissolution->dilution hplc HPLC System dilution->hplc column C18 Column hplc->column detector UV Detector (290 nm) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Analytical Issue Observed check_system Check HPLC System (Pressure, Leaks) start->check_system check_method Review Method Parameters (Mobile Phase, Gradient) start->check_method check_sample Examine Sample/Standard (Preparation, Stability) start->check_sample maintenance Perform System Maintenance check_system->maintenance optimize Optimize Method check_method->optimize reprepare Reprepare Solutions check_sample->reprepare end Issue Resolved maintenance->end optimize->end reprepare->end

References

Validation & Comparative

A Comparative Analysis of Norcyclobenzaprine and Cyclobenzaprine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the pharmacological, pharmacokinetic, and receptor binding profiles of cyclobenzaprine and its primary active metabolite, norcyclobenzaprine. This document provides a comprehensive comparison supported by experimental data to inform research and development in skeletal muscle relaxants and related therapeutic areas.

Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, this compound stands out as a major and pharmacologically active metabolite. Understanding the distinct and overlapping properties of these two compounds is crucial for optimizing therapeutic strategies and developing novel drug candidates with improved efficacy and safety profiles. This guide offers a detailed comparative analysis of this compound and cyclobenzaprine, focusing on their receptor binding affinities, pharmacokinetic properties, and the experimental methodologies used to determine these characteristics.

Executive Summary of Comparative Data

The following tables provide a quantitative summary of the key pharmacological and pharmacokinetic parameters for this compound and cyclobenzaprine, facilitating a direct comparison of their profiles.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)
Receptor TargetThis compound (Ki, nM)Cyclobenzaprine (Ki, nM)
Serotonin Receptors
5-HT2A135.2
5-HT2BNot Reported100 (IC50)
5-HT2C435.2
Adrenergic Receptors
α1A345.6
α2ANot Reported4.3 (IC50)
α2B15021
α2C4821
Histamine Receptors
H15.61.3
Muscarinic Receptors
M1307.9
Transporters
Serotonin (SERT)Not Determined108
Norepinephrine (NET)More Potent than CyclobenzaprineLess Potent than this compound

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. IC50 values represent the half-maximal inhibitory concentration.

Table 2: Comparative Pharmacokinetic Parameters
ParameterThis compoundCyclobenzaprine
Half-life (t½) ~72 hours~18 hours (Immediate Release), ~32 hours (Extended Release)
Metabolism -Primarily via CYP3A4, CYP1A2, and CYP2D6 to form this compound and other metabolites.[1]
Elimination -Predominantly as glucuronides via the kidney.[1]

Detailed Experimental Protocols

To ensure transparency and reproducibility, this section details the methodologies for the key experiments cited in this guide.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and cyclobenzaprine for various G protein-coupled receptors (GPCRs).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1, HEK293) stably transfected with the human receptor of interest (e.g., 5-HT2A, H1).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) is used for the binding assay.

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A) is used at a concentration near its dissociation constant (Kd).

  • Competition Binding: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (this compound or cyclobenzaprine).

  • Incubation: The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assessment (Calcium Mobilization Assay)

Objective: To assess the functional antagonist activity of this compound and cyclobenzaprine at specific GPCRs that signal through the Gq pathway.

Methodology:

  • Cell Culture: Cells (e.g., HEK293) expressing the target receptor are seeded into 96-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 1 hour at 37°C).

  • Compound Incubation: The cells are then incubated with varying concentrations of the antagonist (this compound or cyclobenzaprine) or vehicle control.

  • Agonist Stimulation: After the antagonist incubation period, a known agonist for the target receptor is added to all wells to stimulate a calcium response.

  • Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium mobilization. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the maximal agonist response, is determined.

Pharmacokinetic Analysis in Human Plasma (LC-MS/MS)

Objective: To determine the pharmacokinetic profiles of this compound and cyclobenzaprine in human subjects following administration of cyclobenzaprine.

Methodology:

  • Sample Collection: Blood samples are collected from subjects at various time points after oral administration of cyclobenzaprine. Plasma is separated by centrifugation.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is used to isolate this compound and cyclobenzaprine from the plasma matrix. An internal standard is added to each sample for quantification.

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography (LC) system. The compounds are separated on a C18 or similar reversed-phase column using a specific mobile phase gradient.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of this compound, cyclobenzaprine, and the internal standard.

  • Data Analysis: The concentration of each analyte in the plasma samples is determined by comparing its peak area ratio to the internal standard against a standard curve. Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) are then calculated.

Visualizing Key Processes and Pathways

The following diagrams, generated using Graphviz, illustrate the metabolic relationship between cyclobenzaprine and this compound, a typical experimental workflow for receptor binding assays, and the primary signaling pathway for the 5-HT2A receptor, a key target for both compounds.

cluster_metabolism Metabolic Conversion Cyclobenzaprine Cyclobenzaprine This compound This compound Cyclobenzaprine->this compound CYP3A4, CYP1A2 (N-demethylation) Other Metabolites Other Metabolites Cyclobenzaprine->Other Metabolites CYP-mediated oxidation

Metabolic pathway of Cyclobenzaprine.

Start Start Prepare Receptor Membranes Prepare Receptor Membranes Start->Prepare Receptor Membranes Incubate with Radioligand & Competitor Incubate with Radioligand & Competitor Prepare Receptor Membranes->Incubate with Radioligand & Competitor Filter to Separate Bound/Free Filter to Separate Bound/Free Incubate with Radioligand & Competitor->Filter to Separate Bound/Free Measure Radioactivity Measure Radioactivity Filter to Separate Bound/Free->Measure Radioactivity Analyze Data (IC50/Ki) Analyze Data (IC50/Ki) Measure Radioactivity->Analyze Data (IC50/Ki) End End Analyze Data (IC50/Ki)->End

Workflow for Radioligand Binding Assay.

Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cyclobenzaprine/\nthis compound Cyclobenzaprine/ This compound Cyclobenzaprine/\nthis compound->5-HT2A Receptor antagonizes

5-HT2A Receptor Signaling Pathway.

References

A Comparative Analysis of the Receptor Binding Profiles of Norcyclobenzaprine and Amitriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of norcyclobenzaprine, the primary active metabolite of cyclobenzaprine, and amitriptyline, a well-established tricyclic antidepressant. The data presented herein is intended to offer an objective overview of their interactions with various neurotransmitter receptors and transporters, supported by experimental data and methodologies.

Introduction

This compound and amitriptyline are structurally related tricyclic compounds that exert their pharmacological effects through complex interactions with multiple central nervous system targets. While amitriptyline is widely recognized for its efficacy in treating depression and neuropathic pain, the pharmacological profile of this compound is of growing interest, particularly in the context of the therapeutic actions of its parent drug, cyclobenzaprine. Understanding the nuances of their receptor binding affinities is crucial for elucidating their mechanisms of action, predicting their therapeutic and adverse effect profiles, and guiding the development of more selective therapeutic agents.

Receptor Binding Profiles: A Quantitative Comparison

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and amitriptyline for a range of physiologically relevant receptors and transporters. A lower Ki value indicates a higher binding affinity.

Receptor/TransporterThis compound (Ki, nM)Amitriptyline (Ki, nM)
Serotonin Transporter (SERT) 43[1]4.3[2]
Norepinephrine Transporter (NET) More potent than CBP*[3]18[2]
Serotonin Receptor 2A (5-HT2A) 13[1]2.1[2]
Serotonin Receptor 2C (5-HT2C) 43[1]2.2[2]
Histamine H1 Receptor 5.6[1]1.1[2]
Muscarinic M1 Receptor 30[1]15[2]
Alpha-1A Adrenergic Receptor 34[1]26[2]
Alpha-2A Adrenergic Receptor -110[2]
Alpha-2B Adrenergic Receptor 150[1]-
Alpha-2C Adrenergic Receptor 48[1]-

*Qualitative data from the source indicates this compound has more potent binding and inhibitory activity at the norepinephrine transporter compared to its parent compound, cyclobenzaprine.[3] A specific Ki value for this compound at NET was not available in the reviewed literature.

Key Observations from Binding Data

Both this compound and amitriptyline exhibit a broad spectrum of receptor interactions, characteristic of tricyclic compounds. Amitriptyline generally displays a higher affinity for the serotonin transporter (SERT) and several key receptors, including the 5-HT2A, histamine H1, and muscarinic M1 receptors, as compared to this compound.[1][2] This potent anticholinergic and antihistaminergic activity of amitriptyline is consistent with its known side effect profile, which includes sedation, dry mouth, and constipation.[4][5]

This compound also demonstrates significant affinity for these receptors, albeit generally lower than amitriptyline.[1] Notably, this compound is reported to have a more potent inhibitory activity at the norepinephrine transporter (NET) than its parent compound, cyclobenzaprine, which may contribute to its overall pharmacological effect.[3]

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from in vitro radioligand binding assays. These assays are a standard method for quantifying the interaction between a ligand and a receptor.[6][7]

General Radioligand Binding Assay Protocol (Competitive Inhibition)

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in an ice-cold lysis buffer.

  • The homogenate undergoes centrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.[8][9]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor with high affinity, and varying concentrations of the unlabeled test compound (e.g., this compound or amitriptyline).

  • "Total binding" is determined in the absence of the test compound, while "non-specific binding" is measured in the presence of a high concentration of an unlabeled ligand that saturates the receptors.[8]

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[9]

4. Filtration and Washing:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[8]

5. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.[8]

6. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]

Signaling Pathway and Experimental Workflow

To visualize the processes involved, the following diagrams illustrate a representative signaling pathway for a G-protein coupled receptor, a common target for both compounds, and a typical experimental workflow for a radioligand binding assay.

G_Protein_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., this compound, Amitriptyline) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution Test Compound Dilution Series Compound_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki determination) Scintillation_Counting->Data_Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

References

A Comparative Guide to Analytical Methods for Norcyclobenzaprine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Norcyclobenzaprine, a primary metabolite of the muscle relaxant Cyclobenzaprine. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicological, and clinical studies. This document outlines the performance of commonly employed techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by experimental data from published literature.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for different analytical methods used to quantify this compound or its parent compound, Cyclobenzaprine. This data allows for a direct comparison of the sensitivity, accuracy, and precision of each method.

Analytical MethodAnalyte(s)MatrixLinearity RangeAccuracy (%)Precision (%RSD)Limit of Quantification (LOQ)
HPLC-UV CyclobenzaprineBulk & Tablet5–25 µg/mL99.86–100.71%< 0.29%Not Reported
GC-MS Nortriptyline, this compoundPlasma25–1500 ng/mLNot Reported9.7 ± 1.3%25 ng/mL
LC-MS/MS CyclobenzaprineHuman Plasma0.05–50 ng/mLNot ReportedNot Reported0.05 ng/mL
LC-MS/MS CyclobenzaprineHuman Plasma0.25-50 ng/mLNot Reported< 10%0.25 ng/mL
LC-MS/MS CyclobenzaprineHuman Plasma0.02-10 ng/mLNot ReportedNot Reported0.02 ng/mL
LC-MS/MS CyclobenzaprineHuman Plasma0.049-29.81 ng/mLNot ReportedNot Reported0.049 ng/mL

Note: Data for this compound is limited in some publications, which primarily focus on the parent drug, Cyclobenzaprine. The validation parameters for Cyclobenzaprine are included to provide an estimate of the expected performance for its metabolite.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Cyclobenzaprine in bulk and pharmaceutical dosage forms.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: An Agilent C18 analytical column is typically employed.[1][2][3]

  • Mobile Phase: A mixture of methanol and 0.01% orthophosphoric acid (61:39 v/v) is used as the mobile phase.[1][2][3]

  • Flow Rate: The flow rate is maintained at 0.9 mL/min.[1][2][3]

  • Detection: UV detection is performed at a wavelength of 224 nm.[1][2][3]

  • Sample Preparation: A stock solution is prepared by dissolving 5 mg of Cyclobenzaprine hydrochloride in 10 mL of methanol. Further dilutions are made to achieve the desired concentrations for the calibration curve.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative for the measurement of tricyclic compounds and can resolve this compound from interfering substances.[4]

  • Derivatization: Secondary amines like this compound require derivatization prior to GC-MS analysis. Trifluoroacetic anhydride (TFAA) or 4-carbethoxyhexafluorobutyryl chloride (CHFB-Cl) can be used as derivatizing agents.[4][5]

  • Instrumentation: A GC-MS system is used for separation and detection.

  • Internal Standard: A stable isotope-labeled internal standard, such as ring-labeled [2H4]-desipramine, is recommended for accurate quantification.[4]

  • Sample Extraction: The sample preparation involves liquid-liquid extraction. To 1.0 mL of serum or standard, 0.5 mL of internal standard, 1.0 mL of 0.5N NaOH, and 4.0 mL of extraction solvent are added. The mixture is vortexed and centrifuged. The organic layer is transferred and evaporated to dryness. The residue is reconstituted for derivatization.[5]

  • Analysis: The derivatized sample is then injected into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of Cyclobenzaprine and its metabolites in biological matrices.[6][7][8]

  • Instrumentation: An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer is used.

  • Chromatographic Separation: Separation is achieved on a C18 column.[9] The mobile phase typically consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier like formic acid or ammonium acetate.[7][8]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[7][8]

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM). For Cyclobenzaprine, the transition m/z 276.6 → 216.4 is often monitored.[7][8]

  • Sample Preparation: Sample preparation from plasma typically involves protein precipitation with acetonitrile or liquid-liquid extraction.[7]

Visualized Workflow

The following diagram illustrates a general workflow for the validation of an analytical method for this compound quantification, a crucial process to ensure reliable and accurate results.[10]

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development (e.g., LC-MS/MS) start->method_dev pre_validation Pre-Validation/ Optimization method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability documentation Validation Report & Documentation specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Validated Method for Routine Use documentation->end

Caption: General workflow for analytical method validation.

This guide provides a comparative overview of analytical methods for this compound quantification to aid researchers in selecting the most suitable technique for their specific needs. The choice of method will depend on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation.

References

Cross-Validation of In Vitro and In Vivo Findings for Norcyclobenzaprine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological data available for Norcyclobenzaprine, the primary active metabolite of the muscle relaxant cyclobenzaprine. Understanding the correlation between preclinical in vitro activity and in vivo human pharmacokinetic and pharmacodynamic outcomes is crucial for drug development and clinical application. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the interplay between this compound's receptor interactions and its systemic effects.

Data Presentation: In Vitro vs. In Vivo

The following tables summarize the key quantitative findings for this compound from in vitro receptor binding and functional assays, and in vivo pharmacokinetic studies in humans.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

Target Receptor/TransporterIn Vitro ParameterResult (this compound)Result (Cyclobenzaprine - for comparison)Citation
Serotonin Receptors
5-HT2ABinding Affinity (Ki)13 nM5.2 nM[1]
Functional Antagonism (IC50, Ca2+ mobilization)92 nMNot explicitly stated, but potent antagonism noted[1]
5-HT2CBinding Affinity (Ki)43 nM5.2 nM[1]
Functional Antagonism (IC50)1.22 µM0.44 µM[1]
5-HT1AFunctional Agonism (EC50)3.2 µM5.3 µM[1]
Adrenergic Receptors
α1A-AdrenergicBinding Affinity (Ki)34 nM5.6 nM[1]
α2A-AdrenergicFunctional Antagonism (IC50)6.4 µM4.3 µM[1]
α2B-AdrenergicBinding Affinity (Ki)150 nM21 nM[1]
α2C-AdrenergicBinding Affinity (Ki)48 nM21 nM[1]
Histamine Receptors
H1Binding Affinity (Ki)5.6 nM1.3 nM[1]
Muscarinic Receptors
M1Binding Affinity (Ki)30 nM7.9 nM[1]
Transporters
Norepinephrine Transporter (NET)Binding and Inhibitory ActivityMore potent than CyclobenzaprineLess potent than this compound[2]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Healthy Adults (following a single 5 mg oral dose of immediate-release Cyclobenzaprine)

Pharmacokinetic ParameterValue (Mean ± SD)Citation
Maximum Plasma Concentration (Cmax) 1.27 ng/mL[1]
Time to Maximum Plasma Concentration (tmax) 24.0 h[1]
Area Under the Curve (AUC0-∞) 169.5 ng·hr/mL[1]
Elimination Half-life (T½) 72.8 ± 27.71 h[1]

Experimental Protocols

The following sections provide a summary of the methodologies employed in the cited in vitro and in vivo studies.

In Vitro Experimental Protocols

Equilibrium Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of human central nervous system receptors and transporters.

  • Methodology: These assays were conducted using cell lines engineered to express specific recombinant human receptors (serotonin, adrenergic, histamine, and muscarinic) or transporters.[1] A radiolabeled ligand with known high affinity for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or cyclobenzaprine). The amount of radioligand displaced by the test compound is measured, and the concentration that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assays (Intracellular Calcium Mobilization)

  • Objective: To assess the functional antagonist activity of this compound at specific G-protein coupled receptors.

  • Methodology: Cell lines expressing the target receptor (e.g., 5-HT2A) were utilized.[1] These cells are pre-loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with a known agonist for the receptor, which typically leads to an increase in intracellular calcium concentration, detected as a change in fluorescence. To determine antagonist activity, the cells are pre-incubated with varying concentrations of this compound before the addition of the agonist. The concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.

In Vivo Experimental Protocol

Human Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of this compound in healthy human subjects following oral administration of cyclobenzaprine.

  • Study Design: An open-label, single-dose study was conducted in ten healthy, fasting subjects.[1]

  • Methodology: Each subject received a single 5 mg oral dose of immediate-release cyclobenzaprine hydrochloride. Blood samples were collected at multiple time points over 168 hours.[1] Plasma concentrations of both cyclobenzaprine and this compound were measured using a validated analytical method (likely liquid chromatography-tandem mass spectrometry, LC-MS/MS). The pharmacokinetic parameters, including Cmax, tmax, AUC, and T½, were then calculated from the plasma concentration-time data.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways influenced by this compound, the experimental workflow for its characterization, and the logical relationship between the in vitro and in vivo findings.

G cluster_0 This compound In Vitro Activity cluster_1 Receptor Antagonism cluster_2 Receptor Agonism cluster_3 Transporter Inhibition NCBP This compound HT2A 5-HT2A NCBP->HT2A Blocks H1 H1 NCBP->H1 Blocks alpha1A α1A-Adrenergic NCBP->alpha1A Blocks M1 M1 NCBP->M1 Blocks HT1A 5-HT1A NCBP->HT1A Activates NET Norepinephrine Transporter (NET) NCBP->NET Inhibits

In Vitro Receptor Targets of this compound.

G cluster_0 Experimental Workflow cluster_1 In Vitro Analysis cluster_2 In Vivo Analysis (Human Study) receptor_binding Receptor Binding Assays (Determine Ki) functional_assay Functional Assays (Determine IC50/EC50) receptor_binding->functional_assay Informs pk_parameters Calculation of PK Parameters (Cmax, tmax, T½, AUC) functional_assay->pk_parameters Provides Mechanistic Basis for In Vivo Effects oral_admin Oral Administration of Cyclobenzaprine blood_sampling Serial Blood Sampling oral_admin->blood_sampling pk_analysis LC-MS/MS Analysis of Plasma this compound blood_sampling->pk_analysis pk_analysis->pk_parameters

Workflow for this compound Characterization.

G cluster_0 Cross-Validation Logic invitro In Vitro Findings - Potent 5-HT2A, H1, α1A Antagonist - High Binding Affinity at Multiple Receptors correlation Correlation & Interpretation invitro->correlation Predicts Biological Activity invivo In Vivo Findings (Human PK) - Long Half-Life (72.8 h) - Delayed Tmax (24 h) - Significant Systemic Exposure (High AUC) invivo->correlation Demonstrates Systemic Persistence implication Clinical Implication The long-lasting presence of a multi-receptor active metabolite contributes significantly to the overall pharmacological and potential side-effect profile of cyclobenzaprine. correlation->implication Leads to

In Vitro to In Vivo Correlation for this compound.

Conclusion

The cross-validation of in vitro and in vivo data for this compound reveals a metabolite with significant and persistent pharmacological activity. In vitro studies demonstrate its potent interaction with multiple CNS receptors, particularly as an antagonist at serotonin 5-HT2A, histamine H1, and adrenergic α1A receptors.[1] In vivo human pharmacokinetic studies confirm that after oral administration of cyclobenzaprine, this compound is formed and exhibits a remarkably long elimination half-life of approximately 73 hours, leading to substantial systemic exposure.[1]

This strong correlation between potent in vitro multi-receptor activity and prolonged in vivo presence underscores the critical role of this compound in the overall therapeutic and side-effect profile of its parent drug, cyclobenzaprine. For drug development professionals, these findings highlight the importance of characterizing major metabolites early in the development process. The data suggest that strategies to modify the metabolic profile of cyclobenzaprine, such as alternative routes of administration that bypass first-pass metabolism, could significantly alter the pharmacokinetic and pharmacodynamic properties of the drug, potentially leading to improved therapeutic outcomes.[2] Researchers should consider the distinct pharmacological profile of this compound when investigating the mechanisms of action and clinical effects of cyclobenzaprine.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Cyclobenzaprine and its Active Metabolite, Norcyclobenzaprine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic characteristics of the skeletal muscle relaxant cyclobenzaprine and its primary metabolite, norcyclobenzaprine. This document provides a detailed comparison of their absorption, distribution, metabolism, and excretion profiles, supported by experimental data and methodologies.

Cyclobenzaprine is a widely prescribed medication for the relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1] Structurally related to tricyclic antidepressants, it primarily acts on the central nervous system at the brainstem to reduce tonic somatic motor activity.[1] Following administration, cyclobenzaprine is extensively metabolized in the liver, with N-demethylation being a key pathway, leading to the formation of its active metabolite, this compound.[2] Understanding the comparative pharmacokinetics of the parent drug and its metabolite is crucial for optimizing therapeutic efficacy and ensuring patient safety.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of cyclobenzaprine and this compound exhibit notable differences, particularly in their elimination half-life and time to reach maximum plasma concentration. The following table summarizes the key pharmacokinetic parameters following a single oral dose of immediate-release cyclobenzaprine.

Pharmacokinetic ParameterCyclobenzaprine (Parent Drug)This compound (Metabolite)
Maximum Plasma Concentration (Cmax) 4.12 ng/mL[3]1.27 ng/mL[3]
Time to Maximum Plasma Concentration (Tmax) 3.5 hours[3]24.0 hours[3]
Area Under the Curve (AUC₀-∞) 103.1 ng·hr/mL[3]169.5 ng·hr/mL[3]
Elimination Half-Life (t½) 18 - 31.9 hours[1][4]72.8 hours[3]
Bioavailability (Oral) 33% - 55%[4][5]Not applicable (metabolite)
Protein Binding ~93%[4]Not specified

Metabolic Pathway of Cyclobenzaprine to this compound

Cyclobenzaprine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The formation of this compound occurs through N-demethylation, a reaction catalyzed mainly by CYP3A4 and CYP1A2, with a minor contribution from CYP2D6.[1][2]

Cyclobenzaprine Metabolism Metabolic Conversion of Cyclobenzaprine Cyclobenzaprine Cyclobenzaprine This compound This compound (Active Metabolite) Cyclobenzaprine->this compound N-demethylation CYP_Enzymes CYP3A4, CYP1A2 (Major) CYP2D6 (Minor) CYP_Enzymes->Cyclobenzaprine

Metabolic pathway of Cyclobenzaprine to this compound.

Experimental Protocols

The quantification of cyclobenzaprine and this compound in plasma is essential for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for this purpose.

Simultaneous Quantification of Cyclobenzaprine and this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous determination of cyclobenzaprine and its metabolite this compound in human plasma.

1. Sample Preparation:

  • To a 0.5 mL aliquot of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).[6]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 or a cyano (CN) column is often used for separation.[6][7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[6][7]

  • Flow Rate: Typically around 0.5 mL/min.[8]

  • Injection Volume: A small volume, such as 10 µL, is injected onto the column.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

    • MRM Transitions:

      • Cyclobenzaprine: m/z 276.2 → 216.2[6]

      • This compound: (Specific transition to be determined based on the fragmentation pattern of the reference standard)

      • Internal Standard: (Specific transition for the chosen internal standard)

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of cyclobenzaprine and this compound into blank plasma.

  • Analyze the calibration standards and subject samples using the developed LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentrations of cyclobenzaprine and this compound in the subject samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow LC-MS/MS Quantification Workflow Start Plasma Sample Collection Spike Spike with Internal Standard Start->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 or CN Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Workflow for LC-MS/MS analysis of Cyclobenzaprine and this compound.

Discussion and Conclusion

The pharmacokinetic data clearly indicate that this compound, the primary active metabolite of cyclobenzaprine, has a significantly longer elimination half-life and a delayed time to reach peak plasma concentration compared to its parent drug. This prolonged presence of this compound in the systemic circulation may contribute to both the therapeutic effects and the potential for adverse events, particularly with chronic administration. The higher overall exposure (AUC) of this compound further underscores its potential clinical significance.

Researchers and clinicians should consider the distinct pharmacokinetic profiles of both cyclobenzaprine and this compound when designing dosage regimens and evaluating clinical outcomes. The slow accumulation and elimination of this compound may necessitate careful dose titration and monitoring, especially in populations with altered drug metabolism, such as the elderly or individuals with hepatic impairment. The provided experimental protocol offers a robust methodology for the accurate quantification of both compounds, enabling further research into their comparative pharmacodynamics and clinical effects.

References

Assessing the Enantiomer-Specific Activity of Norcyclobenzaprine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcyclobenzaprine, the primary active metabolite of the widely prescribed muscle relaxant cyclobenzaprine, has demonstrated significant pharmacological activity.[1] However, a critical knowledge gap exists regarding the stereospecific actions of its individual enantiomers. This guide synthesizes the current understanding of racemic this compound's pharmacology, highlights the absence of enantiomer-specific data, and provides a framework of experimental protocols to facilitate future research in this area. Understanding the distinct contributions of the (R)- and (S)-enantiomers of this compound to the overall pharmacological profile is essential for optimizing therapeutic strategies and developing safer, more effective medications.

Introduction: The Significance of Chirality in Drug Action

Chirality is a fundamental property of many drug molecules, where a compound and its mirror image, or enantiomer, are non-superimposable. These enantiomers can exhibit profound differences in their pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as receptors and enzymes. The investigation of enantiomer-specific activity is therefore a cornerstone of modern drug development, aiming to identify the more potent and safer enantiomer for therapeutic use.

This compound, a major metabolite of cyclobenzaprine, is known to be pharmacologically active.[2] Cyclobenzaprine itself is structurally related to tricyclic antidepressants and acts as a centrally active muscle relaxant.[3][4] Given that many tricyclic compounds possess chiral centers and exhibit enantiomer-specific activities, it is highly probable that the enantiomers of this compound also have distinct pharmacological properties. However, to date, there is a notable absence of publicly available scientific literature detailing the separation and differential biological evaluation of (R)- and (S)-Norcyclobenzaprine.

Racemic this compound: Known Pharmacological Profile

Racemic this compound has been shown to be a potent antagonist at several key receptors within the central nervous system, exhibiting a pharmacological profile similar to its parent compound, cyclobenzaprine.[1] The table below summarizes the available quantitative data on the binding affinity (Ki) and functional activity (IC50/EC50) of racemic this compound in comparison to cyclobenzaprine.

Receptor/TransporterParameterRacemic CyclobenzaprineRacemic this compound
Serotonin Receptors
5-HT1AEC50 (µM)5.33.2
5-HT2AKi (nM)5.213
IC50 (nM)-92
5-HT2BIC50 (nM)100-
5-HT2CKi (nM)5.243
IC50 (µM)0.441.22
Adrenergic Receptors
α1AKi (nM)5.634
α2AIC50 (µM)4.36.4
α2BKi (nM)21150
α2CKi (nM)2148
Histamine Receptors
H1Ki (nM)1.35.6
Muscarinic Receptors
M1Ki (nM)7.930

Data compiled from publicly available research.[1]

The Knowledge Gap: Enantiomer-Specific Activity of this compound

Despite the established activity of racemic this compound, a thorough search of the scientific literature reveals a significant void in our understanding of its stereopharmacology. There is currently no published data that assesses the individual binding affinities or functional activities of the (R)- and (S)-enantiomers of this compound. This lack of information presents a considerable challenge in fully characterizing the pharmacological effects of cyclobenzaprine's metabolism. It is plausible that one enantiomer is predominantly responsible for the therapeutic effects, while the other may contribute to side effects or be inactive.

Context from the Parent Compound: Cyclobenzaprine

While enantiomer-specific data for this compound is unavailable, examining the parent compound, cyclobenzaprine, can sometimes offer predictive insights. However, similar to its metabolite, there is a scarcity of publicly available information detailing the differential activities of (R)- and (S)-cyclobenzaprine. The majority of pharmacological studies have been conducted on the racemic mixture.

Experimental Protocols for Future Investigation

To address the current knowledge gap, the following experimental protocols are proposed as a guide for researchers aiming to assess the enantiomer-specific activity of this compound.

Chiral Separation of this compound Enantiomers

Objective: To isolate the (R)- and (S)-enantiomers of this compound from a racemic mixture with high enantiomeric purity.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Chiral Stationary Phase (CSP): Screening of various polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) is recommended. Columns such as Chiralcel® or Chiralpak® have proven effective for separating a wide range of chiral compounds.[5]

  • Mobile Phase: A systematic screening of mobile phase compositions is necessary. Typical mobile phases for chiral separations include mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 290 nm). Mass spectrometry can be used for more sensitive and specific detection, especially in complex matrices.[6]

  • Validation: The chiral separation method should be validated for enantiomeric purity, linearity, precision, and accuracy.

Receptor Binding Assays

Objective: To determine the binding affinities (Ki) of (R)- and (S)-Norcyclobenzaprine for a panel of relevant biological targets.

Methodology: Radioligand Binding Assays

  • Target Selection: Based on the known pharmacology of racemic this compound, a panel of receptors should be selected, including serotonin (5-HT1A, 5-HT2A, 5-HT2C), adrenergic (α1A, α2A, α2B, α2C), histamine (H1), and muscarinic (M1) receptors.

  • Cell Lines: Use of recombinant cell lines stably expressing the human receptor of interest.

  • Radioligand: A specific radiolabeled ligand for each receptor target.

  • Procedure:

    • Incubate cell membranes expressing the target receptor with a fixed concentration of the radioligand and varying concentrations of the unlabeled enantiomers of this compound.

    • After reaching equilibrium, separate bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the enantiomer that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.[7]

Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of (R)- and (S)-Norcyclobenzaprine at the identified target receptors.

Methodology: In Vitro Functional Assays

  • Assay Principle: The choice of functional assay depends on the signaling pathway of the target receptor. Common assays include:

    • Calcium Mobilization Assays: For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C, α1-adrenergic, M1 muscarinic), changes in intracellular calcium levels can be measured using fluorescent calcium indicators.

    • cAMP Assays: For Gs- or Gi-coupled receptors (e.g., 5-HT1A, α2-adrenergic), changes in intracellular cyclic AMP levels can be quantified.

  • Procedure:

    • Culture cells expressing the receptor of interest.

    • For antagonist activity, pre-incubate the cells with varying concentrations of the this compound enantiomers before stimulating with a known agonist.

    • For agonist activity, incubate the cells with varying concentrations of the enantiomers alone.

    • Measure the cellular response using a plate reader.

  • Data Analysis: Generate dose-response curves to determine EC50 values for agonists and IC50 values for antagonists.

Visualizing the Path Forward: Diagrams

The following diagrams, generated using Graphviz, illustrate the metabolic relationship between cyclobenzaprine and this compound and a proposed workflow for the enantiomer-specific assessment of this compound.

cluster_0 Metabolic Pathway Cyclobenzaprine Cyclobenzaprine CYP450 Enzymes (e.g., CYP3A4, CYP1A2) CYP450 Enzymes (e.g., CYP3A4, CYP1A2) Cyclobenzaprine->CYP450 Enzymes (e.g., CYP3A4, CYP1A2) N-demethylation This compound This compound CYP450 Enzymes (e.g., CYP3A4, CYP1A2)->this compound cluster_1 Experimental Workflow Racemic this compound Racemic this compound Chiral HPLC Separation Chiral HPLC Separation Racemic this compound->Chiral HPLC Separation (R)-Norcyclobenzaprine (R)-Norcyclobenzaprine Chiral HPLC Separation->(R)-Norcyclobenzaprine (S)-Norcyclobenzaprine (S)-Norcyclobenzaprine Chiral HPLC Separation->(S)-Norcyclobenzaprine Receptor Binding Assays Receptor Binding Assays (R)-Norcyclobenzaprine->Receptor Binding Assays Functional Assays Functional Assays (R)-Norcyclobenzaprine->Functional Assays (S)-Norcyclobenzaprine->Receptor Binding Assays (S)-Norcyclobenzaprine->Functional Assays Comparative Data Analysis Comparative Data Analysis Receptor Binding Assays->Comparative Data Analysis Functional Assays->Comparative Data Analysis

References

Evaluating the Off-Target Effects of Norcyclobenzaprine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the off-target effects of Norcyclobenzaprine, the primary active metabolite of the skeletal muscle relaxant cyclobenzaprine. Understanding the off-target profile of a drug candidate is crucial for predicting potential side effects and for the development of more selective therapeutic agents. Here, we present a comparative analysis of this compound's off-target binding and functional activity against a panel of common molecular targets. This guide also includes a comparison with alternative skeletal muscle relaxants, detailed experimental protocols for the key assays cited, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound

This compound is the N-desmethyl metabolite of cyclobenzaprine, a widely prescribed medication for the short-term treatment of muscle spasms associated with acute, painful musculoskeletal conditions.[1] Cyclobenzaprine is structurally related to tricyclic antidepressants and exerts its muscle relaxant effects through actions within the central nervous system.[2] Following oral administration, cyclobenzaprine is extensively metabolized in the liver by cytochrome P450 enzymes (CYP3A4, 1A2, and to a lesser extent, 2D6) to form this compound.[1][2][3] Notably, this compound is an active metabolite and exhibits a longer half-life than its parent compound, contributing significantly to the overall pharmacological and potential off-target effects of cyclobenzaprine.[4][5]

Comparative Off-Target Profile of this compound

The following tables summarize the in vitro binding affinities (Ki) and functional activities (IC50/EC50) of this compound at various G-protein coupled receptors (GPCRs) that are common off-targets for centrally acting drugs. The data is compared with its parent compound, cyclobenzaprine, to provide a comprehensive view of their respective off-target activities.

Table 1: Comparative Binding Affinities (Ki, nM) of Cyclobenzaprine and this compound at Key Off-Target Receptors

Receptor SubtypeCyclobenzaprine (Ki, nM)This compound (Ki, nM)Reference
Serotonin Receptors
5-HT1A110076[6]
5-HT2A5.213[6]
5-HT2C5.243[6]
Adrenergic Receptors
α1A5.634[6]
α2B21150[6]
α2C2148[6]
Histamine Receptors
H11.35.6[6]
Muscarinic Receptors
M17.930[6]

Table 2: Comparative Functional Activities (IC50/EC50, µM) of Cyclobenzaprine and this compound at Key Off-Target Receptors

Receptor SubtypeFunctional AssayCyclobenzaprine (µM)This compound (µM)Reference
Serotonin Receptors
5-HT1AAgonist (EC50)5.33.2[6]
5-HT2AAntagonist (IC50)0.092 (as CBP)0.092 (as nCBP)[6]
5-HT2BAntagonist (IC50)0.1N/A[6]
5-HT2CAntagonist (IC50)0.441.22[6]
Adrenergic Receptors
α2AAntagonist (IC50)4.36.4[6]

N/A: Data not available

Comparison with Alternative Skeletal Muscle Relaxants

Direct comparative off-target screening data for a broad panel of receptors is less available for alternative muscle relaxants. However, based on existing literature, a qualitative comparison can be made.

Tizanidine:

  • Primary Target: A centrally acting α2-adrenergic receptor agonist.[7]

  • Key Off-Target Effects:

    • Imidazoline Receptors: Tizanidine exhibits a high affinity for imidazoline receptors, which may be up to 20 times higher than its affinity for α2-adrenoceptors.[8][9] This interaction may contribute to its cardiovascular side effects.

    • PI3K/AKT Signaling: Some studies have shown that tizanidine can inhibit the PI3K/AKT signaling pathway, which could be relevant in certain cellular contexts.[10]

    • General Side Effects: Commonly reported side effects include dry mouth, somnolence, dizziness, and asthenia.[11]

Baclofen:

  • Primary Target: A selective agonist for the GABAB receptor.[12]

  • Key Off-Target Effects:

    • The off-target profile of baclofen is not as extensively characterized as that of cyclobenzaprine and its metabolite. Its primary mechanism of action is considered to be its activity at GABAB receptors, leading to a reduction in the release of excitatory neurotransmitters.[12]

    • General Side Effects: Common side effects include drowsiness, dizziness, and weakness.[11]

Methocarbamol:

  • Primary Target: The precise mechanism of action is not fully elucidated, but it is believed to be a central nervous system depressant.

  • Key Off-Target Effects:

    • There is limited publicly available in vitro data on the specific off-target receptor binding profile of methocarbamol.

    • General Side Effects: Common side effects include drowsiness, dizziness, and lightheadedness.

Experimental Protocols

1. Radioligand Receptor Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the recombinant human receptor of interest.

    • Radioligand specific to the target receptor (e.g., [3H]-ligand).

    • Test compound (this compound) at various concentrations.

    • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail.

    • Glass fiber filters.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: Place the filters in vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

2. Calcium Mobilization Assay

This functional assay is used to determine if a compound acts as an agonist or antagonist at a Gq-coupled receptor.

  • Materials:

    • Cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound (this compound) at various concentrations.

    • Known agonist for the receptor.

    • 96-well black, clear-bottom plates.

    • Fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Procedure:

    • Cell Plating: Seed the cells into the 96-well plates and allow them to adhere overnight.

    • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.

    • Baseline Reading: Measure the baseline fluorescence of each well using the fluorescence plate reader.

    • Compound Addition:

      • Agonist Mode: Add varying concentrations of the test compound to the wells and monitor the change in fluorescence over time. An increase in fluorescence indicates an agonist effect.

      • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, and then add a fixed concentration of a known agonist. A decrease in the agonist-induced fluorescence signal indicates an antagonist effect.

    • Data Analysis:

      • Agonist Mode: Plot the change in fluorescence against the log of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

      • Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist response).[14][15][16][17][18]

Mandatory Visualizations

CPB Cyclobenzaprine CYP CYP3A4, 1A2, 2D6 (Liver) CPB->CYP Metabolism nCBP This compound CYP->nCBP

Metabolism of Cyclobenzaprine to this compound.

nCBP This compound HT2A 5-HT2A Receptor nCBP->HT2A Antagonist Gq Gq HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Production Ca Ca²⁺ Release IP3->Ca Stimulation

This compound's Antagonism of the 5-HT2A Receptor Signaling Pathway.

Start Start Incubate Incubate Membranes, Radioligand & Test Compound Start->Incubate Filter Filter to Separate Bound from Unbound Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Experimental Workflow for a Radioligand Receptor Binding Assay.

Conclusion

This compound, the active metabolite of cyclobenzaprine, exhibits a complex off-target profile with significant antagonist activity at several serotonin, adrenergic, histamine, and muscarinic receptors. This profile is largely responsible for the side effects associated with cyclobenzaprine treatment, such as drowsiness, dizziness, and dry mouth.[11] When compared to other skeletal muscle relaxants like tizanidine and baclofen, this compound's broader range of potent off-target interactions is a key differentiating factor. Tizanidine's off-target effects are primarily related to its activity at imidazoline receptors, while baclofen's activity is more selective for GABAB receptors. The provided experimental protocols offer a foundation for researchers to conduct their own off-target liability studies. A thorough understanding of a compound's off-target effects, as detailed in this guide for this compound, is essential for the development of safer and more effective therapeutics in the field of muscle relaxation and beyond.

References

Independent replication of published Norcyclobenzaprine research findings

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the research findings on Norcyclobenzaprine, a primary metabolite of Cyclobenzaprine, for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from published studies, focusing on receptor binding affinities and pharmacokinetic parameters of this compound.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Cyclobenzaprine (CBP) and this compound (nCBP)

Receptor/TransporterCyclobenzaprine (CBP) Ki (nM)This compound (nCBP) Ki (nM)
Serotonin-2A (5-HT2A)High AffinityHigh Affinity
α1-AdrenergicHigh AffinityHigh Affinity
H1-HistaminergicHigh AffinityHigh Affinity
M1-Muscarinic CholinergicHigh AffinityHigh Affinity
Norepinephrine Transporter (NET)Lower AffinityMore Potent Binding & Inhibitory Activity

Source: Data synthesized from Tonix Pharmaceuticals presentations and publications.[1]

Table 2: Functional Antagonist Activity (IC50) of CBP and nCBP

ReceptorCBP IC50 (nM)nCBP IC50 (nM)
5HT2a-92
5HT2c4401220
α-2A43006400

Source: ACR Meeting Abstracts.[2]

Table 3: Pharmacokinetic Parameters of nCBP after Single Dose of TNX-102 SL (5.6 mg) vs. AMRIX ER (30 mg)

ParameterTNX-102 SL 5.6 mgAMRIX ER 30 mg
Cmax (pg/mL)1080 ± 4153960 ± 1510
Tmax (hr)12.0 (4.00 - 24.0)24.0 (12.0 - 48.0)
AUC0-inf (pg*hr/mL)104000 ± 41100337000 ± 127000

Source: Tonix Pharmaceuticals Steady-State Pharmacokinetic Study.[1]

Table 4: Steady-State Pharmacokinetic Parameters of nCBP (Day 20) with TNX-102 SL (5.6 mg) vs. AMRIX ER (30 mg)

ParameterTNX-102 SL 5.6 mgAMRIX ER 30 mg
Cmax (pg/mL)2450 ± 7307970 ± 2620
Tmax (hr)8.00 (0.00 - 24.0)20.0 (8.00 - 24.0)
AUC0-24 (pg*hr/mL)49600 ± 14600171000 ± 54400

Source: Tonix Pharmaceuticals Steady-State Pharmacokinetic Study.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for replication and comparison.

1. Receptor Binding and Functional Assays:

  • Objective: To determine the binding affinities and functional activities of CBP and nCBP at various CNS receptors.[2]

  • Methodology:

    • Equilibrium receptor binding assays were conducted using cell lines expressing recombinant human serotonin, adrenergic, histamine, and muscarinic receptors.

    • Functional activity was assessed through ligand-induced intracellular Ca+ mobilization assays for select receptors.[2]

    • The IC50 values, representing the concentration of the compound that inhibits 50% of the specific binding of a radioligand, were determined to quantify antagonist potency.[2]

2. Pharmacokinetic Studies in Healthy Subjects:

  • Objective: To compare the pharmacokinetic profiles of CBP and nCBP following administration of a sublingual formulation (TNX-102 SL) versus an extended-release oral capsule (AMRIX ER).[1]

  • Study Design: A single-center, open-label, randomized, multiple-dose, parallel-group study was conducted in healthy adult volunteers under fasting conditions.[1]

  • Methodology:

    • Subjects received either TNX-102 SL (5.6 mg) or AMRIX ER (30 mg) daily for 20 days.[1]

    • Blood samples were collected at various time points after the first dose (Day 1) and the last dose (Day 20) to determine the plasma concentrations of CBP and nCBP.[1]

    • Pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) were calculated.[1]

Visualizations

Signaling Pathway and Metabolism

The following diagrams illustrate the metabolic pathway of Cyclobenzaprine to this compound and their subsequent interactions with key receptors implicated in their pharmacological effects.

cluster_0 Metabolism cluster_1 Pharmacological Targets Cyclobenzaprine (Oral) Cyclobenzaprine (Oral) This compound (nCBP) This compound (nCBP) Cyclobenzaprine (Oral)->this compound (nCBP) CYP1A1/2, CYP3A4 (First-Pass Metabolism) 5-HT2A Receptor 5-HT2A Receptor This compound (nCBP)->5-HT2A Receptor Antagonist α1-Adrenergic Receptor α1-Adrenergic Receptor This compound (nCBP)->α1-Adrenergic Receptor Antagonist H1-Histaminergic Receptor H1-Histaminergic Receptor This compound (nCBP)->H1-Histaminergic Receptor Antagonist Norepinephrine Transporter (NET) Norepinephrine Transporter (NET) This compound (nCBP)->Norepinephrine Transporter (NET) Inhibitor

Caption: Metabolic conversion of oral Cyclobenzaprine to this compound and its primary targets.

Experimental Workflow

This diagram outlines the workflow of the comparative pharmacokinetic study.

start Healthy Adult Volunteers randomization Randomization start->randomization groupA Group A: TNX-102 SL (5.6 mg) n=30 randomization->groupA groupB Group B: AMRIX ER (30 mg) n=30 randomization->groupB dosing Daily Dosing for 20 Days groupA->dosing groupB->dosing pk_sampling Pharmacokinetic Blood Sampling (Day 1 and Day 20) dosing->pk_sampling analysis LC-MS/MS Analysis of CBP and nCBP Plasma Levels pk_sampling->analysis end Comparative PK Analysis analysis->end

Caption: Workflow of the comparative pharmacokinetic study of TNX-102 SL and AMRIX ER.

Logical Relationship

The following diagram illustrates the rationale behind the development of a sublingual formulation of Cyclobenzaprine to modulate the effects of this compound.

oral_cbp Oral Cyclobenzaprine first_pass Extensive First-Pass Metabolism oral_cbp->first_pass high_ncbp High nCBP Levels first_pass->high_ncbp long_half_life Long Half-Life of nCBP high_ncbp->long_half_life next_day_effects Potential for Next-Day Somnolence and Interference with Therapeutic Effect long_half_life->next_day_effects sublingual_cbp Sublingual Cyclobenzaprine (TNX-102 SL) bypass_first_pass Bypasses First-Pass Metabolism sublingual_cbp->bypass_first_pass low_ncbp Lower nCBP Levels bypass_first_pass->low_ncbp improved_tolerability Improved Next-Day Tolerability low_ncbp->improved_tolerability

Caption: Rationale for sublingual formulation to reduce this compound exposure.

References

The Metabolite Question: Correlating Norcyclobenzaprine Plasma Levels with Clinical Outcomes in Musculoskeletal Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the clinical significance of norcyclobenzaprine, the primary metabolite of the widely prescribed muscle relaxant, cyclobenzaprine. This document provides an objective comparison of its plasma levels with clinical outcomes, supported by experimental data and detailed methodologies.

This compound, the major and active metabolite of cyclobenzaprine, has garnered increasing attention for its potential influence on the therapeutic effects and side-effect profile of its parent drug. Understanding the relationship between this compound plasma concentrations and clinical outcomes is crucial for optimizing treatment strategies for musculoskeletal conditions such as fibromyalgia and muscle spasms. This guide synthesizes available data to provide a clear comparison of pharmacokinetic profiles and their clinical implications.

Comparative Pharmacokinetics: this compound vs. Cyclobenzaprine

Cyclobenzaprine is extensively metabolized in the liver by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2D6) to this compound.[1] This metabolite exhibits a longer half-life than its parent compound, leading to its accumulation in the plasma with repeated dosing.[2] This accumulation may contribute to both the therapeutic efficacy and the adverse effects observed with chronic cyclobenzaprine use.

A key area of research has been the development of novel cyclobenzaprine formulations designed to alter the pharmacokinetic profile, thereby optimizing therapeutic effects and minimizing unwanted side effects. One such development is a sublingual formulation (TNX-102 SL) which allows for rapid absorption and bypasses the first-pass metabolism in the liver. This results in significantly lower plasma levels of this compound compared to oral immediate-release (IR) formulations.[3][4]

The following table summarizes the pharmacokinetic parameters of cyclobenzaprine and this compound for both sublingual and extended-release oral formulations.

ParameterTNX-102 SL (5.6 mg) - Day 20AMRIX ER (30 mg) - Day 20
Cyclobenzaprine
Cmax ss (pg/mL)1120639603
Cmin ss (pg/mL)491020504
AUC0-τ ss (hpg/mL)174712669739
T½ el (h)40.335.6
This compound
Cmax ss (pg/mL)565911862
Cmin ss (pg/mL)35317448
AUC0-τ ss (hpg/mL)101480204457
T½ el (h)10.48.2

Data sourced from a comparative pharmacokinetic study of TNX-102 SL and AMRIX ER.[3] Cmax ss: Steady-state maximum concentration; Cmin ss: Steady-state minimum concentration; AUC0-τ ss: Steady-state area under the concentration-time curve over a dosing interval; T½ el: Elimination half-life.

Clinical Implications of this compound Plasma Levels

The distinct pharmacokinetic profile of different cyclobenzaprine formulations has direct implications for clinical outcomes. The sublingual formulation, by reducing the formation of this compound, is suggested to offer an improved safety and tolerability profile, particularly concerning next-day drowsiness.[2]

While direct correlational studies explicitly linking specific this compound plasma concentrations to the degree of pain relief or other clinical endpoints are not extensively published, the differing receptor binding profiles of cyclobenzaprine and this compound provide a mechanistic basis for their clinical effects. Both compounds are potent antagonists of serotonin 5-HT2A, histamine H1, and α1-adrenergic receptors.[5][6] These actions are believed to contribute to the sleep-improving and pain-reducing effects of cyclobenzaprine, particularly in conditions like fibromyalgia.[5][6]

However, this compound also displays a higher affinity for the norepinephrine transporter compared to cyclobenzaprine.[3] Increased norepinephrine levels can potentially interfere with sleep quality. Therefore, formulations that minimize this compound levels may enhance the sleep-improving effects of treatment.

Experimental Protocols

Pharmacokinetic Analysis of Cyclobenzaprine and this compound

Objective: To determine the pharmacokinetic profiles of cyclobenzaprine and its metabolite, this compound, following administration of different formulations.

Methodology:

  • Study Design: A single-center, open-label, randomized, multiple-dose, parallel-group study is conducted in healthy adult subjects.

  • Drug Administration: Subjects receive either a single daily dose of sublingual cyclobenzaprine (e.g., TNX-102 SL 5.6 mg) or an oral extended-release formulation (e.g., AMRIX ER 30 mg) for a specified period (e.g., 20 days).

  • Blood Sampling: Serial blood samples are collected at pre-defined time points on Day 1 and at steady-state (e.g., Day 20) post-dose.

  • Bioanalysis: Plasma concentrations of cyclobenzaprine and this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Cmin, AUC, and T½.

Receptor Binding and Functional Assays

Objective: To characterize the in vitro binding affinities and functional activities of cyclobenzaprine and this compound at various CNS receptors.

Methodology:

  • Receptor Binding Assays: Equilibrium binding assays are performed using cell lines expressing recombinant human receptors (e.g., serotonin, adrenergic, histaminergic, and muscarinic receptors). The ability of cyclobenzaprine and this compound to displace radiolabeled ligands is measured to determine their binding affinities (Ki values).[6]

  • Functional Assays: The functional activity (antagonist or agonist) of the compounds at specific receptors is assessed. For example, antagonist activity at 5-HT2A receptors can be determined by measuring the inhibition of serotonin-induced intracellular calcium mobilization.[5][6]

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for pharmacokinetic analysis and the signaling pathway of cyclobenzaprine and this compound.

Experimental_Workflow cluster_0 Subject Recruitment & Dosing cluster_1 Sample Collection & Analysis cluster_2 Data Analysis Recruitment Healthy Volunteers Randomization Randomization Recruitment->Randomization Dosing Drug Administration (e.g., TNX-102 SL or AMRIX ER) Randomization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS Concentration_Time Concentration-Time Profiles LC_MS_MS->Concentration_Time PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, T½) Concentration_Time->PK_Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Signaling_Pathway cluster_drug Drug Action cluster_receptors Receptor Targets cluster_outcomes Clinical Outcomes CBP Cyclobenzaprine HT2A 5-HT2A Receptor CBP->HT2A Antagonist H1 H1 Receptor CBP->H1 Antagonist Alpha1 α1-Adrenergic Receptor CBP->Alpha1 Antagonist nCBP This compound nCBP->HT2A Antagonist nCBP->H1 Antagonist nCBP->Alpha1 Antagonist NET Norepinephrine Transporter nCBP->NET Inhibitor Sleep Improved Sleep Quality HT2A->Sleep Pain Pain Reduction HT2A->Pain H1->Sleep Drowsiness Next-day Drowsiness (Potential Side Effect) H1->Drowsiness Alpha1->Pain Sleep_Disruption Potential for Sleep Disruption NET->Sleep_Disruption

Caption: Simplified signaling pathway of cyclobenzaprine and this compound.

Conclusion

The correlation between this compound plasma levels and clinical outcomes is an evolving area of research. Current evidence suggests that minimizing the formation of this long-acting metabolite through innovative drug delivery systems, such as sublingual formulations, may offer a favorable clinical profile by potentially enhancing sleep quality and reducing next-day somnolence. Further studies directly correlating this compound plasma concentrations with validated clinical endpoints in patient populations are warranted to fully elucidate its role in the therapeutic and adverse effects of cyclobenzaprine. This will ultimately guide clinicians in making more informed treatment decisions for individuals with painful musculoskeletal conditions.

References

Safety Operating Guide

Proper Disposal of Norcyclobenzaprine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of norcyclobenzaprine, a metabolite of the muscle relaxant cyclobenzaprine, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As with any active pharmaceutical ingredient (API) handled in a research or development setting, a comprehensive disposal plan is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to understand its potential hazards. While specific data for this compound is limited, information for the parent compound, cyclobenzaprine, indicates significant health risks. Safety Data Sheets (SDS) for cyclobenzaprine hydrochloride classify it as toxic if swallowed and harmful if inhaled or in contact with skin.[1] Therefore, stringent safety precautions are necessary.

Required Personal Protective Equipment (PPE):

  • Gloves: Handle with appropriate chemical-resistant gloves, which must be inspected before use.[1]

  • Eye Protection: Use safety glasses with side shields or a face shield.[1][2]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator in a well-ventilated area, such as a fume hood.[1][2]

Waste Segregation and Collection

Proper segregation of chemical waste at the source is the most critical step in the disposal process. Improper mixing of waste streams can lead to dangerous chemical reactions and regulatory violations.

Procedure:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Types of Waste:

    • Solid Waste: Collect unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper), and any spill cleanup materials.

    • Liquid Waste: Collect solutions containing this compound. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Any needles or sharp implements contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

  • Container Management: Keep the waste container securely closed when not in use.[1] Store it in a designated, safe location away from incompatible materials.

Disposal Protocol: Step-by-Step Guidance

The disposal of this compound must comply with federal, state, and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the sewer. [5][6]

  • Initial Collection: Collect all this compound waste in the appropriately labeled hazardous waste container as described in Section 2.

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so.[1] Evacuate personnel to a safe area and ensure adequate ventilation.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), then sweep or scoop it into the designated hazardous waste container without creating dust.[1] Wash the affected area thoroughly.

  • Decontamination: Decontaminate any surfaces or non-disposable equipment that came into contact with this compound. The resulting cleaning materials and rinsate should also be collected as hazardous waste.

  • Storage Pending Disposal: Store the sealed hazardous waste container in a secure, designated satellite accumulation area until it is ready for pickup.

  • Final Disposal: Arrange for the disposal of the waste through your institution’s licensed biomedical or hazardous waste disposal contractor.[7] These contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will typically be destroyed via high-temperature incineration.[3]

Quantitative Data: Toxicity Profile of Related Compound

Toxicity Data for Cyclobenzaprine Hydrochloride
Hazard Classification Acute Toxicity, Oral (Category 3)[8]
Acute Toxicity, Dermal (Category 4)[1]
Acute Toxicity, Inhalation (Category 4)[1]
Signal Word Danger[1]
Hazard Statements H301: Toxic if swallowed
H312: Harmful in contact with skin[1]
H332: Harmful if inhaled[1]
LD50 (Oral, Mouse) 250 mg/kg[1]
LD50 (Intravenous, Mouse) 36 mg/kg[1]
LD50 (Intraperitoneal, Mouse) 90 mg/kg[1]

This data is for the related compound Cyclobenzaprine Hydrochloride and should be used as a reference for assessing the potential hazards of this compound.

Experimental Protocols

Specific, validated experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not published in readily available literature. The standard and required industry practice is not to treat hazardous pharmaceutical waste in the laboratory but to dispose of it through a licensed contractor in compliance with EPA and DEA regulations.[3] This ensures the complete and safe destruction of the compound in a controlled and permitted environment.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

Norcyclobenzaprine_Disposal_Workflow start Start: this compound Waste Generation assess 1. Hazard Assessment (Review SDS for related compounds) start->assess ppe 2. Don Required PPE (Gloves, Eye Protection, Lab Coat) assess->ppe segregate 3. Segregate Waste at Source ppe->segregate is_solid Solid Waste? (Powder, Contaminated Items) segregate->is_solid is_liquid Liquid Waste? (Solutions) is_solid->is_liquid No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Sharp Waste? (Needles) is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharp_container Collect in Labeled Sharps Hazardous Waste Container is_sharp->sharp_container Yes store 4. Store Sealed Container in Satellite Accumulation Area is_sharp->store No solid_container->store liquid_container->store sharp_container->store pickup 5. Arrange Pickup by Licensed Waste Contractor store->pickup end End: Compliant Disposal (Incineration) pickup->end

Caption: this compound Disposal Workflow for Laboratories.

References

Essential Safety and Logistical Information for Handling Norcyclobenzaprine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Norcyclobenzaprine, a primary metabolite of Cyclobenzaprine.[1][2][3] The following procedures and recommendations are based on the available safety data for the parent compound, Cyclobenzaprine, and hazard information for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The recommended personal protective equipment includes:

  • Eye and Face Protection: Wear safety glasses with side-shields or goggles.[4] If there is a risk of splashing, a face shield should be used in conjunction with goggles.[5][6] Standard eyeglasses do not offer adequate protection.[6]

  • Skin Protection:

    • Gloves: Wear protective gloves that have been inspected for integrity before use.[5][7] Butyl rubber gloves are a suitable option.[4] Proper glove removal technique is essential to avoid skin contact.

    • Clothing: A chemical-resistant apron, long-sleeved clothing, or a complete suit protecting against chemicals is required.[5][8] The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[5]

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a dust filter.[8][9] Ensure adequate ventilation, such as a chemical fume hood, when handling the substance.[5][9]

Hazard Identification and Toxicity Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It can also cause skin and serious eye irritation.[10] The following table summarizes the available toxicity data for the parent compound, Cyclobenzaprine.

Toxicity Data for Cyclobenzaprine
Acute Oral Toxicity (LD50) 250 mg/kg (mouse)[5][11]
Acute Intravenous Toxicity (LD50) 36 mg/kg (mouse)[5]
Acute Intraperitoneal Toxicity (LD50) 90 mg/kg (mouse)[5]
GHS Hazard Statements for this compound H302: Harmful if swallowed[10][12]
H312: Harmful in contact with skin[10]
H315: Causes skin irritation[10]
H319: Causes serious eye irritation[10]
H332: Harmful if inhaled[10]

Experimental Protocol for Safe Handling

Adherence to a strict protocol is essential for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][9]
  • Ensure that eyewash stations and safety showers are readily accessible.[4]
  • Before handling, inspect all PPE for damage.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[4][5]
  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[5][7]
  • Wash hands thoroughly after handling the product.[5][7][12]
  • Do not eat, drink, or smoke in the area where the compound is being handled.[5][7][12]

3. Accidental Release Measures:

  • In case of a spill, evacuate the area.[5]
  • Wear appropriate respiratory protection and PPE during cleanup.[5]
  • Prevent the substance from entering drains.[5]
  • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust generation.[5][8]
  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[7]

4. First Aid Procedures:

  • If Swallowed: Immediately call a poison center or doctor.[5][12] Rinse mouth with water.[5][12] Do not induce vomiting unless directed by a medical professional.[8]
  • If on Skin: Wash off immediately with plenty of soap and water.[5][7] Remove contaminated clothing and wash it before reuse.[5][7]
  • If Inhaled: Move the person to fresh air.[5][7] If breathing is difficult, provide artificial respiration and seek medical attention.[5][8]
  • If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.

Operational and Disposal Plans

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5][8]

  • Store locked up and away from incompatible materials such as oxidizing agents.[5][9]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][12]

  • For unused or expired medicine, it is recommended to use a drug take-back program if available.[13]

  • If a take-back program is not accessible, the substance may be disposed of in household trash by first mixing it with an unappealing substance like dirt or used coffee grounds, placing the mixture in a sealed plastic bag, and then discarding it.[13]

  • Do not pour the substance down the drain unless specifically approved.[14] Pharmaceutical waste should generally be handled as chemical waste.[14]

Norcyclobenzaprine_Handling_Workflow prep Preparation & Engineering Controls handling Handling Procedures prep->handling Proceed with caution spill Accidental Release handling->spill If spill occurs storage Storage handling->storage After use first_aid First Aid spill->first_aid If exposure occurs disposal Disposal spill->disposal Contain and clean up end End of Process first_aid->end Seek medical attention storage->disposal For waste/expired material disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.